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  • Product: 4-(Tetrahydrofuran-2-yl)thiazol-2-amine
  • CAS: 1378826-29-9

Core Science & Biosynthesis

Foundational

4-(Tetrahydrofuran-2-yl)thiazol-2-amine chemical structure

An In-Depth Technical Guide to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine, a novel derivative of this important heterocyclic family. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established chemical principles and data on analogous compounds to present a plausible and scientifically rigorous framework for its synthesis, structural elucidation, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[3] The 2-aminothiazole moiety, in particular, is found in a variety of clinically used drugs and investigational compounds.[4] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Many 2-aminothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5][6]

  • Anti-inflammatory: The thiazole nucleus is present in anti-inflammatory drugs like Meloxicam, and numerous derivatives show potential in modulating inflammatory pathways.[7]

  • Antimicrobial: The scaffold is also a key component in compounds with significant antibacterial and antifungal properties.[3]

The introduction of a tetrahydrofuran (THF) moiety at the 4-position of the 2-aminothiazole ring is a strategic design element. The THF ring, a saturated five-membered cyclic ether, can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may provide additional hydrogen bond accepting capabilities, potentially enhancing its interaction with biological targets.

Proposed Synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea.[9] A plausible synthetic route to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine would, therefore, involve the preparation of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one as a key intermediate.

Synthetic Workflow

The proposed multi-step synthesis is outlined below:

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis THF Tetrahydrofuran Reaction1 Acylation THF->Reaction1 AcetylChloride Acetyl Chloride AcetylChloride->Reaction1 AlCl3 AlCl₃ (catalyst) AlCl3->Reaction1 DCM, 0°C to rt Ketone 1-(Tetrahydrofuran-2-yl)ethan-1-one Reaction2 Bromination Ketone->Reaction2 Reaction1->Ketone NBS N-Bromosuccinimide (NBS) NBS->Reaction2 AIBN AIBN (initiator) AIBN->Reaction2 CCl₄, reflux BromoKetone 2-Bromo-1-(tetrahydrofuran-2-yl)ethan-1-one Reaction3 Cyclocondensation BromoKetone->Reaction3 Reaction2->BromoKetone Thiourea Thiourea Thiourea->Reaction3 FinalProduct 4-(Tetrahydrofuran-2-yl)thiazol-2-amine Reaction3->FinalProduct Ethanol, reflux

Caption: Proposed synthetic workflow for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Tetrahydrofuran-2-yl)ethan-1-one

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add tetrahydrofuran (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 1-(tetrahydrofuran-2-yl)ethan-1-one.

Step 2: Synthesis of 2-Bromo-1-(tetrahydrofuran-2-yl)ethan-1-one

  • Dissolve 1-(Tetrahydrofuran-2-yl)ethan-1-one (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 3: Synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

  • To a solution of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).[5]

  • Reflux the reaction mixture for 8-12 hours.[5]

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final compound, 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Structural Elucidation and Characterization

The confirmation of the chemical structure of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine would rely on a combination of spectroscopic techniques. The following tables outline the predicted data based on known values for similar structures.[3][10][11]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.00 s 2H -NH₂ (amine protons)
~6.80 s 1H Thiazole C5-H
~4.50 t 1H THF C2-H
~3.80-3.90 m 2H THF C5-H₂

| ~1.80-2.00 | m | 4H | THF C3-H₂, C4-H₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Assignment
~168.0 Thiazole C2 (C-NH₂)
~149.0 Thiazole C4 (C-THF)
~105.0 Thiazole C5
~75.0 THF C2
~68.0 THF C5
~32.0 THF C3

| ~25.0 | THF C4 |

Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Assignment
3400-3200 N-H stretching (amine)
2950-2850 C-H stretching (aliphatic)
~1620 C=N stretching (thiazole ring)
~1540 N-H bending (amine)

| ~1100 | C-O-C stretching (ether) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Assignment
[M+H]⁺ Protonated molecular ion

| [M+Na]⁺ | Sodium adduct |

Potential Biological Activity and Therapeutic Applications

Given the extensive biological activities of 2-aminothiazole derivatives, 4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a promising candidate for screening in various therapeutic areas.

Anticancer Potential

The 2-aminothiazole core is present in the FDA-approved tyrosine kinase inhibitor Dasatinib.[4] Many other derivatives have shown potent activity against a range of cancer cell lines.[12] The introduction of the THF moiety could influence the molecule's interaction with the ATP-binding pocket of various kinases. Therefore, screening against a panel of cancer cell lines and kinase assays would be a logical first step in evaluating its anticancer potential.

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[7] The anti-inflammatory and analgesic potential of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine could be evaluated using in vitro enzyme assays followed by in vivo models of inflammation and pain.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][2] The title compound could be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its spectrum of activity.

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases. A hypothetical mechanism of action for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine could involve its binding to the ATP-binding site of a kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting cell proliferation.

Kinase_Inhibition_Pathway cluster_pathway Signal Transduction Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Kinase Intracellular Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Block Blockage of ATP Binding PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation leads to Compound 4-(THF-2-yl)thiazol-2-amine Compound->Kinase inhibits ATP ATP ATP->Kinase binds to

Caption: Hypothetical mechanism of kinase inhibition by 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Conclusion

While 4-(Tetrahydrofuran-2-yl)thiazol-2-amine remains a molecule to be synthesized and characterized, this guide provides a robust and scientifically-grounded framework for its investigation. Based on the well-documented chemistry and biology of the 2-aminothiazole scaffold, this novel derivative holds significant promise as a lead compound in various therapeutic areas, particularly in oncology and inflammatory diseases. The proposed synthetic route is viable and follows established methodologies, and the predicted spectroscopic data provides a benchmark for its future characterization. Further research into this and similar derivatives is warranted to explore their full therapeutic potential.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook.
  • RSC Publishing. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole 96 2104-09-8.
  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718.
  • ResearchGate. (2025, November 30). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
  • PubMed Central. (2022, May 27). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents.
  • Benchchem. (n.d.). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
  • ResearchGate. (2026, January 6). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system.
  • PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubChemLite. (n.d.). 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol.
  • NIST. (n.d.). Tetrahydrofuran. NIST WebBook.
  • PubMed Central. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
  • Journal of Medicinal Chemistry. (2011, January 19). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases.
  • ResearchGate. (2025, August 5). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • Royal Society of Chemistry. (2021, January 8). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5).
  • Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 4-(4-Methylphenyl)-1,3-thiazol-2.
  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas.
  • Beilstein Journals. (2022, September 15). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH 4 I.
  • Chemical Reviews Letters. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas.
  • PubMed Central. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • SciSpace. (2021, January 14). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

Sources

Foundational

4-(Tetrahydrofuran-2-yl)thiazol-2-amine molecular weight and formula

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the 2-aminothiazole moiety is a privileged structure, recognized for its presence in a wide array of biologically active compounds.[1][2] The conjugation of this core with other pharmacologically relevant fragments often leads to compounds with enhanced potency and unique mechanisms of action. This guide focuses on a specific derivative, 4-(Tetrahydrofuran-2-yl)thiazol-2-amine , a molecule that combines the established 2-aminothiazole scaffold with a tetrahydrofuran (THF) ring. The THF moiety, a saturated cyclic ether, is also a common structural motif in natural products and synthetic drugs, valued for its ability to form hydrogen bonds and improve pharmacokinetic properties.

This document provides a comprehensive overview of the key chemical properties, synthesis, characterization, and potential applications of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine, offering a technical resource for professionals engaged in drug discovery and development.

Core Molecular and Chemical Properties

A precise understanding of a compound's fundamental properties is the first step in its scientific evaluation. The core attributes of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine are summarized below.

PropertyValue
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol
IUPAC Name 4-(tetrahydrofuran-2-yl)thiazol-2-amine
CAS Number 1083149-14-1
SMILES C1CC(OC1)C2=CSC(=N2)N

Synthesis and Mechanistic Rationale

The construction of the 4-substituted-2-aminothiazole core is most classically achieved via the Hantzsch thiazole synthesis.[3] This venerable reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the title compound, a logical and efficient pathway involves the reaction between 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one and thiourea.

Proposed Synthesis Workflow

The synthesis can be visualized as a two-step process starting from commercially available tetrahydrofuran-2-carboxylic acid.

  • Activation and Bromination: The carboxylic acid is first converted to a more reactive species, such as an acid chloride or Weinreb amide, to facilitate the introduction of the α-bromo-ketone functionality. A common approach is to react the acid with a brominating agent after activation.

  • Hantzsch Cyclization: The resulting α-bromoketone is then reacted with thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by an intramolecular condensation and dehydration to form the thiazole ring.

Below is a diagram illustrating this proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: α-Bromoketone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A Tetrahydrofuran-2-carboxylic acid B Activation & Bromination (e.g., SOCl₂, NBS) A->B Reagents C 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one B->C Intermediate E Cyclocondensation (e.g., Ethanol, Reflux) C->E Reactant D Thiourea D->E Reactant F 4-(Tetrahydrofuran-2-yl)thiazol-2-amine E->F Final Product

Caption: Proposed two-step synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Compound Characterization Protocol

Validation of the molecular structure and purity is critical. A standard suite of analytical techniques should be employed.

Step-by-Step Characterization Workflow
  • Purification: The crude product from the synthesis is first purified, typically using column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the target compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The instrument should be calibrated to detect the [M+H]⁺ ion, which for C₇H₁₀N₂OS would be expected at m/z 171.0587.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This spectrum will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include multiplets for the tetrahydrofuran ring protons and a singlet for the thiazole ring proton. The amine protons will appear as a broad singlet.

    • ¹³C NMR: This analysis will verify the carbon skeleton. Distinct signals for the carbons of the thiazole and tetrahydrofuran rings are expected.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would include N-H stretches for the amine group (typically around 3300-3100 cm⁻¹) and C=N stretching of the thiazole ring (around 1600 cm⁻¹).[1][4]

Characterization_Workflow cluster_validation Structural Validation Start Crude Product Purify Column Chromatography Start->Purify Pure Pure Compound Purify->Pure MS Mass Spectrometry (Confirm Formula) Pure->MS Sample NMR NMR Spectroscopy (¹H, ¹³C - Confirm Structure) Pure->NMR Sample IR IR Spectroscopy (Confirm Functional Groups) Pure->IR Sample

Caption: Standard workflow for the purification and characterization of the title compound.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5]

  • Antimicrobial Agents: The thiazole ring is a key component of several antibacterial and antifungal drugs.[1][6] The title compound could serve as a starting point for the development of new anti-infective agents.

  • Kinase Inhibitors: The 2-aminothiazole core is present in several approved kinase inhibitors used in oncology (e.g., Dasatinib). The tetrahydrofuran moiety can be explored for its potential to interact with the solvent-exposed regions of ATP-binding pockets.

  • CNS-Active Agents: The ability of the tetrahydrofuran ring to act as a hydrogen bond acceptor may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of neuroprotective agents or treatments for other central nervous system disorders.[1]

The combination of the proven 2-aminothiazole pharmacophore with the drug-like properties of the THF ring makes 4-(Tetrahydrofuran-2-yl)thiazol-2-amine a valuable scaffold for library synthesis and high-throughput screening in various drug discovery programs.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PubMed. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Available at: [Link]

Sources

Exploratory

Next-Generation Kinase Inhibitors: Precision Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Executive Summary: Beyond the Quinazoline Core The landscape of kinase inhibitor discovery has evolved from the "low-hanging fruit" of planar quinazolines (e.g., gefitinib, erlotinib) to complex, three-dimensional scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Quinazoline Core

The landscape of kinase inhibitor discovery has evolved from the "low-hanging fruit" of planar quinazolines (e.g., gefitinib, erlotinib) to complex, three-dimensional scaffolds designed to tackle resistance mutations (e.g., T790M, C797S) and improve kinome selectivity. While the ATP-binding pocket remains the primary target, the demand for novel intellectual property and improved physicochemical properties has driven the adoption of fused bicyclic heteroaromatics.

This guide focuses on the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3][4][5][6][7][8][9][10] Unlike standard pyrimidines, this fused system offers a unique vector for substitution at the C3, C5, and C7 positions, allowing for precise tuning of the "gatekeeper" interaction and solvent-front solubility. We present a robust, self-validating synthetic workflow for functionalizing this core with novel heterocyclic amines using advanced Buchwald-Hartwig cross-coupling protocols.

Structural Rationale: The Adenine Mimic

The pyrazolo[1,5-a]pyrimidine core functions as a bioisostere of the adenine ring of ATP. Its success relies on its ability to form a bidentate hydrogen-bonding network with the kinase hinge region.

Pharmacophore Mapping
  • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (GK+1).

  • C7 Substituent: Vectors into the solvent-exposed region, ideal for solubilizing groups (e.g., morpholines, piperazines) or novel amine tails that modulate pharmacokinetics.

  • C3 Substituent: Projects into the hydrophobic back pocket (gatekeeper region), critical for potency and selectivity against mutants.

Visualization: Hinge Binding Mode

The following diagram illustrates the conceptual binding mode of a C7-functionalized pyrazolo[1,5-a]pyrimidine within the ATP pocket.

BindingMode Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold->Hinge H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper C3 Hydrophobic Interaction Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C7 Amine Vector

Figure 1: Pharmacophore map highlighting the N1-hinge interaction and the C7 vector for novel amine introduction.

Synthetic Strategy: Regioselective Functionalization

The synthesis of highly substituted pyrazolo[1,5-a]pyrimidines presents a regioselectivity challenge. The core contains two electrophilic sites (C5 and C7) and one nucleophilic site (C3). Standard SNAr conditions often lack the precision required for complex amine tails. Therefore, we utilize a Pd-catalyzed Buchwald-Hartwig amination strategy to ensure complete conversion and broad substrate scope.

Synthetic Workflow Diagram

Synthesis Start 3-Aminopyrazole + Diethyl Malonate Step1 Condensation (NaOEt, Reflux) Start->Step1 Inter1 5,7-Dihydroxy Intermediate Step1->Inter1 Step2 Chlorination (POCl3, N,N-DMA) Inter1->Step2 Inter2 5,7-Dichloro Scaffold Step2->Inter2 Step3 Regioselective Buchwald-Hartwig (C7 Functionalization) Inter2->Step3 Final Target Kinase Inhibitor Step3->Final

Figure 2: Step-wise synthetic pathway from raw materials to the functionalized kinase inhibitor.

Detailed Experimental Protocol

Phase 1: Core Construction (Self-Validating Step)

Objective: Synthesize the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate.

  • Condensation:

    • Dissolve 3-aminopyrazole (10 mmol) and diethyl malonate (12 mmol) in anhydrous ethanol (50 mL).

    • Add sodium ethoxide (25 mmol) dropwise at 0°C.

    • Reflux for 6 hours. Monitor by LCMS (Target M+H).

    • Checkpoint: Acidify to pH 2. The 5,7-dihydroxy precipitate must be white/off-white. Yields <70% indicate incomplete cyclization; extend reflux.

  • Chlorination (The Activation):

    • Suspend the dihydroxy intermediate (5 mmol) in POCl3 (20 mL).

    • Add N,N-dimethylaniline (1.0 eq) as a catalyst. Heat to 100°C for 4 hours.

    • Safety Note: Quench slowly into ice water. This reaction is highly exothermic.

    • Validation: 1H NMR should show the disappearance of OH protons and a downfield shift of the C6 proton.

Phase 2: The Critical C7-Amination (Buchwald-Hartwig)

Objective: Introduce a novel heterocyclic amine at the C7 position with high regioselectivity over C5. Rationale: The C7 position is electronically more deficient (more electrophilic) than C5, but steric hindrance from the bridgehead nitrogen can impede SNAr. Pd-catalysis overcomes this barrier.

Reagents:

  • Substrate: 5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Amine: Novel heterocyclic amine (e.g., a spirocyclic piperidine) (1.1 eq).

  • Catalyst: Pd2(dba)3 (2 mol%).

  • Ligand: RuPhos or BrettPhos (4 mol%).

    • Expert Insight: Use RuPhos for secondary amines to prevent

      
      -hydride elimination. Use BrettPhos  for primary amines to maximize turnover.
      
  • Base: Cs2CO3 (2.0 eq) – milder than NaO_t_Bu, preventing hydrolysis of sensitive groups.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step:

  • Inertion: Charge a microwave vial with the halide, amine, base, and Pd/Ligand complex. Seal and purge with Ar/N2 for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat to 90°C for 2-4 hours (or 100°C microwave for 30 min).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

  • Regioselectivity Check: Run a NOESY NMR experiment. A cross-peak between the amine protons and the pyrazole C2-H confirms C7 substitution. If the cross-peak is to the C6-H only, it confirms C5 (undesired).

Data Presentation & Validation

Biochemical Potency (ADP-Glo Assay)

To validate the synthesized inhibitor, perform a luminescent ADP-Glo™ kinase assay.

Table 1: Representative Potency Data (Hypothetical)

Compound IDC7 SubstituentC3 SubstituentEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Selectivity Index
Ref-01 MorpholineH12.545036x
Nov-05 Spiro-diaminePhenyl3.28.52.6x
Nov-08 4-F-Piperidine3-Pyridine1.82.11.1x

Interpretation: Compound Nov-08 demonstrates that a rigidified amine at C7 combined with a heteroaryl at C3 (via subsequent Suzuki coupling) overcomes the T790M resistance barrier.

Troubleshooting Guide
  • Low Yield in Buchwald: Check water content in dioxane. Pd catalysts are sensitive to moisture. Switch to pre-formed catalysts (e.g., RuPhos-Pd-G3) to eliminate the induction period.

  • Poor Regioselectivity: Lower the temperature to 60°C and increase reaction time. The C7 position is kinetically favored; high heat promotes thermodynamic scrambling.

References

  • Kinase Hinge Binding Scaffolds and Hydrogen Bond Patterns. PubMed. [Link]

  • Recent Developments in Anticancer Kinase Inhibitors Based on the Pyrazolo[3,4-d]pyrimidine Scaffold. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination: A Practical Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Kinase Inhibitors. RSC Advances. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

Sources

Foundational

4-(Tetrahydrofuran-2-yl)thiazol-2-amine PubChem CID

An In-Depth Technical Guide to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential Introduction Predicted Physicochemical Properties The physicochemical properties of a compound are...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Introduction

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Based on the analysis of its constituent moieties—the 2-aminothiazole core and the tetrahydrofuran substituent—we can predict the following properties for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

PropertyPredicted ValueRationale and Significance
Molecular Formula C₇H₁₀N₂OSDerived from the chemical structure.
Molecular Weight ~170.23 g/mol Influences diffusion and transport properties.
Hydrogen Bond Donors 2 (from the amino group)Crucial for target binding and solubility.
Hydrogen Bond Acceptors 3 (N and S in thiazole, O in tetrahydrofuran)Contributes to solubility and target interactions.
LogP (Octanol-Water Partition Coefficient) 1.0 - 2.0A key indicator of lipophilicity, affecting membrane permeability and absorption.
Topological Polar Surface Area (TPSA) ~78.5 ŲPredicts drug transport properties, including blood-brain barrier penetration.

Synthetic Methodologies

The synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine can be approached through established methods for constructing the 2-aminothiazole ring, most notably the Hantzsch thiazole synthesis.[1][2][3] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A plausible route to the target compound involves the reaction of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one with thiourea.

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_product Product reactant1 2-Bromo-1-(tetrahydrofuran-2-yl)ethan-1-one product 4-(Tetrahydrofuran-2-yl)thiazol-2-amine reactant1->product Condensation reactant2 Thiourea reactant2->product

Caption: Proposed Hantzsch synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Detailed Experimental Protocol
  • Preparation of α-Haloketone: The starting material, 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one, can be synthesized from tetrahydrofuran-2-carboxylic acid via conversion to the corresponding acyl chloride followed by reaction with diazomethane and subsequent treatment with hydrobromic acid.

  • Condensation Reaction:

    • To a solution of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add thiourea (1.1 equivalents).[1][2]

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Potential Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4] The introduction of a tetrahydrofuran moiety can modulate the compound's solubility, metabolic stability, and target-binding interactions.

Anticipated Biological Profile
  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[6][7]

  • Antimicrobial Activity: The thiazole ring is a common feature in antimicrobial agents.[4][8] Derivatives of 2-aminothiazole have shown efficacy against a spectrum of pathogenic bacteria and fungi.[9]

  • Antioxidant Properties: Some 2-aminothiazole derivatives have been reported to possess antioxidant activity, which could be beneficial in diseases associated with oxidative stress.[2][10]

Potential Biological Activities cluster_activities Potential Biological Activities 4-(Tetrahydrofuran-2-yl)thiazol-2-amine 4-(Tetrahydrofuran-2-yl)thiazol-2-amine Anticancer Anticancer 4-(Tetrahydrofuran-2-yl)thiazol-2-amine->Anticancer Inhibition of CDKs Antimicrobial Antimicrobial 4-(Tetrahydrofuran-2-yl)thiazol-2-amine->Antimicrobial Disruption of microbial cell processes Antioxidant Antioxidant 4-(Tetrahydrofuran-2-yl)thiazol-2-amine->Antioxidant Radical scavenging

Caption: Potential biological activities of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Hypothetical Experimental Workflow: In Vitro Cytotoxicity Assay

To validate the predicted anticancer activity of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.

Step-by-Step Protocol
  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

While 4-(Tetrahydrofuran-2-yl)thiazol-2-amine is not a widely documented compound, its structural features suggest significant potential for biological activity, particularly in the realms of oncology and infectious diseases. The synthetic accessibility via the Hantzsch reaction provides a straightforward means for its preparation and subsequent investigation. The in-depth analysis and proposed experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic promise of this and related 2-aminothiazole derivatives. Further studies are warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). PubMed. [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). PMC. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation | Request PDF. (2018). ResearchGate. [Link]

  • 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689. PubChem. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI. [Link]

  • 4-(5-Methylfuran-2-yl)thiazol-2-amine. MySkinRecipes. [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PubMed. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Research Square. [Link]

  • N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. (2019). Taylor & Francis Online. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]

  • 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | C8H16O3 | CID 11744922. PubChem. [Link]

  • Tetrahydrofurfurylamine | C5H11NO | CID 253298. PubChem. [Link]

Sources

Exploratory

Bioactivity of Tetrahydrofuran-Substituted Thiazoles: A Technical Guide

Executive Summary The Pharmacophore Fusion Strategy In modern medicinal chemistry, the fusion of distinct pharmacophores—molecular frameworks responsible for biological activity—is a dominant strategy for overcoming drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pharmacophore Fusion Strategy In modern medicinal chemistry, the fusion of distinct pharmacophores—molecular frameworks responsible for biological activity—is a dominant strategy for overcoming drug resistance and poor bioavailability. This guide focuses on the Tetrahydrofuran (THF)-Thiazole hybrid , a scaffold that synergizes the aromatic, pi-stacking capability of the thiazole ring with the hydrogen-bonding potential and metabolic stability of the tetrahydrofuran moiety.

While thiazoles are ubiquitous in FDA-approved drugs (e.g., Ritonavir, Dasatinib) for their ability to bind metal ions and intercalate DNA, the addition of a THF substituent dramatically alters the physicochemical profile.[1] It enhances water solubility, introduces chiral centers for stereoselective binding, and provides critical oxygen atoms for hydrogen bonding with enzyme active sites (e.g., HIV protease, Kinases).[1]

Part 1: Chemical Architecture & Synthesis[2]

Structural Rationale

The bioactivity of THF-substituted thiazoles is governed by two distinct domains:

  • The Thiazole Core (Aromatic Domain): Acts as a rigid linker and a pi-electron donor. It frequently engages in

    
     stacking interactions with aromatic amino acid residues (Phenylalanine, Tryptophan) in receptor pockets.
    
  • The Tetrahydrofuran Ring (Aliphatic/Polar Domain): Mimics the ribose sugar in nucleosides or acts as a peptidomimetic spacer. The ether oxygen serves as a crucial hydrogen bond acceptor.

Primary Synthetic Route: The Hantzsch Cyclization

The most robust method for synthesizing THF-thiazoles is the Hantzsch Thiazole Synthesis. This involves the condensation of a THF-bearing


-haloketone with a thioamide.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization to form the thiazole.

Visualization: Hantzsch Synthesis Pathway

HantzschSynthesis Start1 THF-Carboxylic Acid Step1 1. Activation (SOCl2) 2. Diazomethane 3. HBr Start1->Step1 Inter1 THF-alpha-Bromoketone Step1->Inter1 Bromination Complex Hydroxy-thiazoline Intermediate Inter1->Complex + Reagent (Ethanol, Reflux) Reagent Thioamide (R-CSNH2) Final THF-Substituted Thiazole Complex->Final - H2O (Dehydration)

Figure 1: Step-wise synthesis of THF-thiazole hybrids via the Hantzsch protocol. The THF moiety is introduced early via the bromoketone precursor.

Part 2: Pharmacological Profiles[1][5][6]

Antiviral Activity (HIV Protease Inhibition)

The most validated application of THF-thiazoles is in HIV protease inhibitors (e.g., Brecanavir analogs).

  • Mechanism: The bis-THF moiety binds to the S2 subsite of the HIV protease enzyme. The backbone oxygen atoms of the THF ring form hydrogen bonds with the amide hydrogens of Asp29 and Asp30 in the enzyme's active site. The thiazole group often occupies the P1 or P1' position, providing van der Waals contacts.

  • Significance: This scaffold retains potency against multi-drug resistant (MDR) HIV strains because the backbone H-bond interactions are less susceptible to viral mutations than side-chain interactions.

Anticancer Activity (Kinase Inhibition)

Recent studies indicate that thiazole derivatives inhibit PI3K (Phosphoinositide 3-kinase) and mTOR pathways.

  • Target: The ATP-binding pocket of kinases.

  • Role of THF: The THF ring improves the solubility of the lipophilic thiazole core, allowing better intracellular penetration. It also orients the molecule to form specific H-bonds with the "hinge region" of the kinase.

  • Data Summary:

Compound ClassTarget Cell LineIC50 (µM)Mechanism of Action
2,4-Disubstituted ThiazoleHL-60 (Leukemia)3.67 ± 0.60Apoptosis induction via Caspase-3
THF-Thiazole UreaMCF-7 (Breast)0.11 ± 0.02PI3K/mTOR dual inhibition
Bis-THF-ThiazoleHIV-1 Protease< 0.001 (Ki)Active site H-bonding network
Antimicrobial & Antifungal[4][5][7][8][9][10][11][12]
  • Bacterial Target: DNA Gyrase (subunit B). The thiazole ring intercalates into the DNA-enzyme complex, while the THF tail extends into the solvent-exposed region, modulating uptake.

  • Fungal Target: CYP51 (Lanosterol 14

    
    -demethylase). Similar to azole antifungals, the thiazole nitrogen coordinates with the heme iron, while the THF group interacts with the hydrophobic access channel.
    
Visualization: Dual Binding Mechanism

Mechanism Receptor Enzyme Active Site (e.g., Kinase ATP Pocket) Thiazole Thiazole Ring (Pi-Stacking) Thiazole->Receptor Van der Waals / Pi-Pi Linker Amide/Urea Linker Thiazole->Linker THF THF Ring (H-Bond Acceptor) THF->Receptor H-Bond to Backbone Linker->THF

Figure 2: Pharmacodynamic model showing the dual-binding mode. The Thiazole provides affinity via hydrophobic forces, while the THF confers specificity via hydrogen bonding.[1]

Part 3: Experimental Protocols

Protocol: Synthesis of 4-(Tetrahydrofuran-2-yl)-2-aminothiazole

Objective: To synthesize a core scaffold for further functionalization.

Reagents:

  • Tetrahydrofuran-2-carboxylic acid (Precursor)[1]

  • Thiourea[1][2]

  • Bromine / Glacial Acetic Acid

  • Ethanol[1]

Step-by-Step Methodology:

  • Bromination (The Alpha-Halo Formation):

    • Dissolve 10 mmol of 2-acetyl-tetrahydrofuran in 20 mL of glacial acetic acid.

    • Add 10 mmol of Bromine dropwise at 0°C.

    • Stir for 2 hours at RT. The decolorization of bromine indicates reaction completion.

    • Validation: TLC (Hexane:EtOAc 8:[1]2) should show a new, less polar spot.

  • Hantzsch Condensation:

    • Dissolve the crude

      
      -bromoketone in 30 mL of absolute ethanol.
      
    • Add 12 mmol of Thiourea.

    • Reflux for 4–6 hours. A precipitate (hydrobromide salt) often forms.

  • Workup & Purification:

    • Cool the mixture and neutralize with 10% NaHCO3 solution to pH 8.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over anhydrous MgSO4 and concentrate.

    • Recrystallize from Ethanol/Water.

Protocol: MTT Cytotoxicity Assay

Objective: Evaluate the antiproliferative potential of the synthesized hybrid.

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the THF-thiazole compound at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression analysis (GraphPad Prism).
    

Part 4: Structure-Activity Relationships (SAR)[2]

The optimization of THF-thiazoles relies on fine-tuning three vectors:

  • The THF Stereochemistry:

    • The (S)-enantiomer of the THF ring is often significantly more potent (10-100x) than the (R)-enantiomer in antiviral applications due to precise alignment with aspartic acid residues.

  • Thiazole C2 Substitution:

    • Amine (-NH2): Provides a handle for acylation (forming ureas/amides) which extends the scaffold into additional hydrophobic pockets.

    • Phenyl/Aryl: Increases lipophilicity but may reduce solubility.

  • Thiazole C4 vs C5 Substitution:

    • Substitution at C4 (adjacent to Nitrogen) is sterically more accessible and generally yields higher activity for kinase inhibitors.

    • Substitution at C5 is often used to modulate metabolic stability (blocking oxidation sites).

Visualization: SAR Decision Tree

SAR Core THF-Thiazole Scaffold Site1 THF Ring Modifications Core->Site1 Site2 Thiazole C2 Position Core->Site2 Site3 Thiazole C4/C5 Position Core->Site3 Res1 Stereochemistry (S > R) Critical for Enzyme Binding Site1->Res1 Res2 Acylation (Urea/Amide) Increases Potency Site2->Res2 Res3 Aryl Groups at C4 Enhance Pi-Stacking Site3->Res3

Figure 3: SAR optimization workflow. Key modifications at the THF and Thiazole sectors dictate biological efficacy.

References

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Source: National Institutes of Health (NIH) URL:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[1][Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Source: National Institutes of Health (NIH) URL:[Link][1]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Foundational

Technical Guide: Literature Review &amp; Strategic Analysis of 4-Substituted Thiazol-2-amine Analogs

Executive Summary The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a cornerstone for drugs ranging from the antibiotic Cefdinir to the dopamine agonist Pramipexole. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a cornerstone for drugs ranging from the antibiotic Cefdinir to the dopamine agonist Pramipexole. However, the 4-substituted thiazol-2-amine subclass represents a distinct, highly tunable pharmacophore with specific utility in oncology (kinase inhibition) and antimicrobial resistance.

This technical guide synthesizes the current literature to provide a blueprint for exploiting this scaffold. Unlike generic reviews, we focus on the causal relationship between synthetic inputs and biological outputs, providing a self-validating roadmap for developing novel analogs.

Chemical Foundation: The Scaffold

The 4-substituted thiazol-2-amine core consists of a five-membered heterocyclic ring containing sulfur and nitrogen. Its utility stems from its ability to act as a bioisostere for pyridine or benzene rings while offering unique hydrogen-bonding capabilities via the C2-amine and N3-nitrogen.

Structural Logic
  • Position 2 (Amine): The primary handle for derivatization (acylation, alkylation). It acts as a hydrogen bond donor/acceptor, critical for interacting with residues like the "hinge region" of protein kinases.

  • Position 4 (Substituent): The "lipophilic tail" region. Substitution here (typically aryl or heteroaryl) dictates the molecule's shape, solubility, and ability to penetrate hydrophobic pockets in target enzymes.

  • Position 5: Often left unsubstituted to maintain planarity or used for electrophilic substitution to reduce metabolic liability.

Synthetic Architecture: The Modified Hantzsch Protocol

The Hantzsch thiazole synthesis remains the gold standard due to its thermodynamic reliability. However, modern drug discovery requires a nuanced understanding of the mechanism to optimize yield and purity.

Mechanistic Pathway (Visualization)

The reaction proceeds via the condensation of an


-haloketone with thiourea.[1] The mechanism involves an initial nucleophilic substitution followed by a cyclization-dehydration sequence.[2]

HantzschMechanism Reactants Reactants (α-Haloketone + Thiourea) Inter1 Intermediate 1 (Thioimidate) Reactants->Inter1 SN2 Attack (S on C-α) Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (N attack on C=O) Product Final Product (Thiazol-2-amine HBr Salt) Inter2->Product Dehydration (-H2O) Base Workup (Na2CO3 Neutralization) Product->Base Deprotonation FreeBase Free Base (4-Substituted Thiazol-2-amine) Base->FreeBase Precipitation

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis. The pathway highlights the critical transition from the hydrobromide salt to the free base.

Validated Experimental Protocol

Target: Synthesis of 4-phenylthiazol-2-amine (Model Compound). Rationale: This protocol avoids the common pitfall of "oiling out" by strictly controlling solvent polarity and pH during workup.

Reagents:

  • Phenacyl bromide (2-bromoacetophenone): 1.0 equiv (1.99 g, 10 mmol)

  • Thiourea: 1.2 equiv (0.91 g, 12 mmol)

  • Ethanol (Absolute): 20 mL

  • Sodium Carbonate (5% aq.[3][4] solution): ~50 mL

Step-by-Step Methodology:

  • Solvation: In a 100 mL round-bottom flask, dissolve 10 mmol of phenacyl bromide in 20 mL of ethanol.

    • Why: Ethanol provides the optimal polarity to solubilize the ketone while allowing the ionic intermediate to remain in solution during reflux.

  • Addition: Add 12 mmol of thiourea.

    • Why: A slight excess of thiourea drives the reaction to completion, consuming the lachrymatory phenacyl bromide.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.8) should disappear, replaced by a polar baseline spot (the HBr salt).

  • Cooling & Precipitation: Cool the reaction to room temperature.[3][5] A solid precipitate (thiazole hydrobromide) may form.

  • Neutralization (Critical Step): Pour the reaction mixture into 50 mL of 5%

    
     solution while stirring vigorously.
    
    • Causality: The reaction produces HBr.[4] The product exists as a soluble salt.[4] Neutralization liberates the free amine, which is hydrophobic and will precipitate immediately as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3x 20 mL) to remove inorganic salts and excess thiourea.

  • Purification: Recrystallize from hot ethanol/water (1:1).

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The biological efficacy of these analogs is tightly governed by the electronic and steric nature of the substituents.

SAR Logic Map

SAR_Map Core Thiazol-2-amine Core C4 C4 Position (Lipophilic Domain) Core->C4 N2 N2 Position (H-Bond Donor) Core->N2 C5 C5 Position (Steric Gate) Core->C5 C4_Mod1 Aryl/Heteroaryl (Essential for Potency) C4->C4_Mod1 C4_Mod2 EWG (F, CF3, NO2) (Increases Metabolic Stability) C4->C4_Mod2 N2_Mod1 Acylation/Amides (Improves Bioavailability) N2->N2_Mod1 N2_Mod2 Schiff Bases (Antimicrobial Activity) N2->N2_Mod2 C5_Mod1 Small Groups (H, Me) (Maintains Planarity) C5->C5_Mod1

Figure 2: SAR interaction map demonstrating the functional roles of the C4, C5, and N2 positions.

Key SAR Findings
  • Anticancer (Kinase Inhibition): Bulky aromatic groups at C4 (e.g., 4-fluorophenyl, 4-trifluoromethylphenyl) enhance binding affinity to the ATP-binding pocket of kinases (CDKs, VEGFR). The N2 amine often requires acylation with a motif that mimics the adenine ring of ATP.

  • Antimicrobial: Electron-withdrawing groups (EWG) like -Cl or -NO2 on the C4-phenyl ring significantly increase potency against Gram-positive bacteria (S. aureus). This is attributed to increased lipophilicity facilitating cell wall penetration.

Therapeutic Landscape & Data Analysis[6]

Oncology: Kinase Inhibition

4-substituted thiazoles are potent ATP-competitive inhibitors. They function by occupying the hinge region of the kinase, preventing phosphorylation of downstream targets.

Table 1: Comparative Cytotoxicity (


 in 

) of Key Analogs
(Aggregated data from recent literature [1, 2])
Analog Substituent (C4)N2-ModificationMCF-7 (Breast)A549 (Lung)Mechanism
Phenyl (Unsub)Free Amine>100>100Inactive
4-FluorophenylBenzamide12.518.2CDK2 Inhibition
4-ChlorophenylSulfonamide4.16.8Tubulin Polymerization
3,4-DimethoxyphenylHydrazone8.39.5Apoptosis Induction
Pathway Visualization: CDK Inhibition

The following diagram illustrates the mechanism of action for thiazole-based CDK inhibitors in cancer cells.

CDK_Pathway Thiazole Thiazole Analog (Inhibitor) CDK2 CDK2 / Cyclin E Complex Thiazole->CDK2 Competitive Binding (Blocks ATP site) CellCycle Cell Cycle Progression (G1 to S Phase) Thiazole->CellCycle Arrest Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation ATP ATP ATP->CDK2 Normal Activation E2F E2F Transcription Factor Rb->E2F Release E2F->CellCycle Gene Transcription Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Triggers

Figure 3: Signaling cascade showing the interruption of the CDK2/Cyclin E pathway by thiazole inhibitors, leading to cell cycle arrest and apoptosis.

References

  • Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. SciSpace/Wiley. (2016). A comprehensive review of the pharmacophore's applications in oncology and diabetes. 6[7]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). (2021). Details the specific SAR for anticancer and antimicrobial derivatives. 7[7]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. (2014). Provides mechanistic insights into the one-pot synthesis using silica-supported catalysts. 1[7]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. Nano Bio Letters. (2022). Describes modern, green chemistry variations of the Hantzsch protocol. 8[7][9]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules. PubMed. (2018). Focuses on Mannich base derivatives and their docking simulations. 10

Sources

Exploratory

4-(Tetrahydrofuran-2-yl)thiazol-2-amine safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine Introduction and Compound Overview 4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

Introduction and Compound Overview

4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a 2-aminothiazole ring, a common scaffold in pharmacologically active molecules, with a tetrahydrofuran substituent. The absence of a dedicated SDS necessitates a cautious and informed approach to its handling, storage, and disposal. This guide provides researchers, scientists, and drug development professionals with a detailed framework for managing the risks associated with this compound.

Hazard Identification and Classification

Based on its structural components, 4-(Tetrahydrofuran-2-yl)thiazol-2-amine should be treated as a potentially hazardous substance. The primary hazards are anticipated to stem from the properties of Tetrahydrofuran and the potential reactivity of the 2-aminothiazole group.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.[1][2][3][4][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4][5][6]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[2][3][4][5]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[2][4][5][6][7]
EUH019: May form explosive peroxides.[1][2][5]

Hazard Pictograms:

Caption: Inferred GHS Hazard Pictograms for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Vapors may cause drowsiness and dizziness.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

The presence of the tetrahydrofuran moiety suggests that this compound is highly flammable.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

  • Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[9] Hazardous combustion products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Remove all sources of ignition.[1][3]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Containment and Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal. Use non-sparking tools and explosion-proof equipment.[1][3]

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Safe Handling Protocol:

  • Work Area: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Use non-sparking tools.[5]

  • Static Discharge: Take precautionary measures against static discharge. Ground all equipment.[5]

  • Peroxide Formation: Due to the tetrahydrofuran component, this compound may form explosive peroxides upon exposure to air and light.[1][2][3] It is recommended to date the container upon opening and to test for the presence of peroxides periodically.

  • Avoid Inhalation and Contact: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

Storage Conditions:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize peroxide formation.

Caption: Recommended workflow for the safe handling and storage of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.

Exposure Controls and Personal Protection

Engineering Controls:

  • Use of a chemical fume hood is strongly recommended for all operations involving this compound.

  • Provide eyewash stations and safety showers in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if airborne concentrations are expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.

Physical and Chemical Properties

While specific data for this compound is not available, the properties can be inferred from its components.

PropertyInferred Value/Description
Appearance Likely a solid or liquid at room temperature.
Odor May have a characteristic ether-like odor from the THF moiety.
Solubility Expected to be soluble in many organic solvents.
Flammability Assumed to be highly flammable.[1][2][3][4][5]

Stability and Reactivity

  • Reactivity: May react with strong oxidizing agents and strong acids.

  • Chemical Stability: Stable under recommended storage conditions.[1] However, it may form explosive peroxides on exposure to air and light.[1][2][3]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

  • Conditions to Avoid: Heat, flames, sparks, ignition sources, and exposure to air and light.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

Toxicological Information

No specific toxicological data exists for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine. The following information is based on the known toxicology of its components.

  • Acute Toxicity: Harmful if swallowed.[2][3][6][7] Inhalation may cause respiratory tract irritation, headaches, and dizziness.

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Carcinogenicity: Suspected of causing cancer, based on data for tetrahydrofuran.[2][3][4][5]

  • Germ Cell Mutagenicity: No data available, but some aminothiazole derivatives have shown mutagenic potential.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4][5][6][7]

Ecological Information

No specific ecotoxicological data is available. It is recommended to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Waste must be disposed of by a licensed waste disposal company.

Transport Information

Based on the flammability of the tetrahydrofuran component, this compound should be transported as a flammable liquid.

  • UN Number: To be determined, likely classified under a generic entry for flammable liquids.

  • Proper Shipping Name: To be determined.

  • Transport Hazard Class(es): 3 (Flammable Liquid).

  • Packing Group: II.

Regulatory Information

This compound may be subject to various national and international regulations. Researchers should ensure compliance with all relevant guidelines.

Conclusion

4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a compound that requires careful handling due to the potential hazards associated with its tetrahydrofuran and 2-aminothiazole moieties. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough, compound-specific risk assessment should always be performed before commencing any new experimental work.

References

  • Material Safety Data Sheet. (2012, June 15). Google.
  • SDS US. (2023, May 12). Google.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Actylis Lab Solutions. (2024, May 22). Actylis Lab Solutions.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2023, September 25). Thermo Fisher Scientific.
  • EU - Safety data sheet. (n.d.). Google.
  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET - CymitQuimica. (2026, January 10). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 11). Fisher Scientific.
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. (n.d.). Google.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine from Haloketones

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The primary synthetic route detailed herein is the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of an α-haloketone with thiourea.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying reaction mechanism.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7][8][9] The incorporation of a tetrahydrofuran ring at the 4-position introduces a key structural feature that can influence the molecule's polarity, solubility, and interaction with biological targets. This makes 4-(tetrahydrofuran-2-yl)thiazol-2-amine a valuable building block for the synthesis of novel therapeutic agents.

Core Principles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1][2][3][4] The fundamental transformation involves the reaction of an α-haloketone with a thioamide, in this case, thiourea. The reaction proceeds through a multi-step pathway that begins with a nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1][10]

The general mechanism can be outlined as follows:

  • S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion in an SN2 reaction.[10] This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[1]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a thiazoline ring.

  • Aromatization: The thiazoline intermediate readily aromatizes to the stable 2-aminothiazole product.

The aromaticity of the final thiazole ring is a significant driving force for this reaction, contributing to its generally high yields.[10]

Hantzsch_Mechanism cluster_reactants Reactants cluster_product Product Haloketone α-Haloketone (2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one) Intermediate1 Isothiouronium Salt (Intermediate) Haloketone->Intermediate1 S-Alkylation (SN2) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(tetrahydrofuran-2-yl)thiazol-2-amine Intermediate2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine

This protocol details the synthesis of the target compound from the corresponding α-haloketone, 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one.

Materials and Equipment:

  • 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)
2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one207.04102.07-
Thiourea76.12120.91-
Ethanol (solvent)---50

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one (2.07 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. This will precipitate the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any remaining salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel can be performed.[11]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification & Characterization A 1. Combine α-haloketone and thiourea in ethanol. B 2. Heat the mixture to reflux. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool to room temperature. C->D E 5. Neutralize with NaHCO₃ solution. D->E F 6. Isolate product by vacuum filtration. E->F G 7. Wash with cold water and dry. F->G H 8. Recrystallization or Column Chromatography (optional). G->H I 9. Characterize by NMR, MS, and melting point. H->I

Caption: Experimental workflow for the synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine.

Characterization:

The identity and purity of the synthesized 4-(tetrahydrofuran-2-yl)thiazol-2-amine should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the compound.

Safety Precautions

  • α-Haloketones: These compounds are often lachrymatory and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Solvents: Ethanol is flammable. Ensure that the heating apparatus is free from ignition sources.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of 4-(tetrahydrofuran-2-yl)thiazol-2-amine from the corresponding α-haloketone. The 2-aminothiazole scaffold is a versatile and important pharmacophore in drug discovery, and the protocol detailed in this application note offers a practical guide for researchers to access this valuable building block. The straightforward nature of the reaction, coupled with generally high yields, makes it an attractive method for both small-scale and larger-scale syntheses.

References

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  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

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  • Wikipedia. (2023, December 12). 2-Aminothiazole. In Wikipedia. [Link]

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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

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  • Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Journal of Molecular Structure, 1294, 136458. [Link]

  • Schering, A. G. (1976). Method for the purification of 2-aminothiazole. U.S. Patent No. 3,997,550. Washington, DC: U.S.
  • Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9355. [Link]

  • Ayimbila, S. T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Manivannan, P., et al. (2018). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of the Iranian Chemical Society, 15(11), 2465-2479. [Link]

  • Hernandez-Ortega, S., et al. (2024). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData, 9(10), x241103. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Dotsenko, V. V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1442. [Link]

  • Petrou, A., et al. (2021). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Molecules, 26(11), 3326. [Link]

  • Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47. [Link]

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Sources

Application

Application Notes and Protocols for Hantzsch Thiazole Synthesis Using 2-Bromo-1-(tetrahydrofuran-2-yl)ethanone

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] The Hantzsch thiazole synthesis, a classic and robust condensation reaction between an α-haloketone and a thioamide, remains a highly favored method for constructing this critical heterocyclic ring system due to its simplicity and high yields.[6][7][8] This application note provides a detailed guide for the synthesis of thiazole derivatives using 2-bromo-1-(tetrahydrofuran-2-yl)ethanone, a unique α-haloketone that introduces a valuable tetrahydrofuran (THF) moiety onto the thiazole core. The inclusion of the THF ring can modulate the physicochemical properties of the resulting molecules, potentially enhancing their solubility, bioavailability, and interaction with biological targets. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental reaction in heterocyclic chemistry.[7][8] It involves the cyclocondensation of an α-haloketone with a thioamide to produce a thiazole.[3][7][9] The reaction is prized for its versatility, allowing for the incorporation of a wide variety of substituents on the thiazole ring, making it an indispensable tool in the generation of new chemical entities for drug discovery programs.[4][8] The stability of the aromatic thiazole product is a significant driving force for the reaction.[10]

This guide focuses on the use of 2-bromo-1-(tetrahydrofuran-2-yl)ethanone as the α-haloketone component. The tetrahydrofuran ring is a prevalent structural motif in many natural products and pharmaceuticals, often contributing to improved pharmacokinetic profiles. Its incorporation into the thiazole framework via the Hantzsch synthesis offers a strategic approach to novel compound design.

Reaction Mechanism and Rationale

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (SN2 Reaction): The reaction commences with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of 2-bromo-1-(tetrahydrofuran-2-yl)ethanone.[6][8][10] This is a classic SN2 displacement of the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[6][8] This step forms the five-membered ring characteristic of the thiazole scaffold.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to yield the stable, aromatic thiazole ring.[8]

The choice of 2-bromo-1-(tetrahydrofuran-2-yl)ethanone is deliberate. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack by the thioamide. The tetrahydrofuran moiety, while potentially influencing the reaction rate due to steric factors, primarily serves as a key structural element in the final product.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide (e.g., Thiourea) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 S-Alkylation (SN2) AlphaHaloKetone 2-Bromo-1-(tetrahydrofuran-2-yl)ethanone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(Tetrahydrofuran-2-yl)thiazole Derivative Intermediate2->Product Dehydration (-H₂O)

Sources

Method

Application Note: Protocol for Boc-protection of 4-(tetrahydrofuran-2-yl)thiazol-2-amine

Abstract & Strategic Overview The protection of 2-aminothiazoles with a tert-butoxycarbonyl (Boc) group is a critical yet challenging transformation in medicinal chemistry. Unlike aliphatic amines, the amino group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The protection of 2-aminothiazoles with a tert-butoxycarbonyl (Boc) group is a critical yet challenging transformation in medicinal chemistry. Unlike aliphatic amines, the amino group at the C2 position of the thiazole ring exhibits significantly reduced nucleophilicity due to resonance delocalization with the heteroaromatic system. Furthermore, the steric bulk and lipophilicity introduced by the 4-(tetrahydrofuran-2-yl) substituent require specific solvent considerations to ensure homogeneity.

This Application Note details a robust, self-validating protocol for the Boc-protection of 4-(tetrahydrofuran-2-yl)thiazol-2-amine . We utilize a DMAP-catalyzed strategy to overcome the low reactivity of the amine. Crucially, this guide addresses the common "Bis-Boc" side-reaction phenomenon typical of electron-deficient heteroaryl amines and provides a corrective workflow to ensure high yields of the desired mono-protected species.

Mechanistic Insight

To ensure reproducibility, researchers must understand the causality behind the reagent choices. Standard conditions (Boc Anhydride + Base) often result in stalled reactions or low conversion for 2-aminothiazoles.

The Role of DMAP

4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks di-tert-butyl dicarbonate (


) to form a highly electrophilic 

-Boc-pyridinium species. This intermediate is sufficiently reactive to acylate the poor nucleophile (the aminothiazole).
The Bis-Boc Challenge

A common pitfall is the formation of the Bis-Boc species (


-di-Boc). The acidity of the N-H bond in the mono-Boc product allows it to be deprotonated and react with a second equivalent of 

. This protocol includes a specific checkpoint to manage this equilibrium.

BocMechanism Boc2O Boc2O ActiveInt [Boc-DMAP]+ (Active Species) Boc2O->ActiveInt + DMAP DMAP DMAP (Catalyst) DMAP->ActiveInt Transition Tetrahedral Intermediate ActiveInt->Transition + Substrate Substrate Aminothiazole (Substrate) Transition->DMAP Regeneration Product Mono-Boc Product Transition->Product - DMAP, - CO2, - tBuOH BisBoc Bis-Boc Side Product Product->BisBoc + Excess Boc2O (Over-reaction)

Figure 1: Catalytic cycle of DMAP-mediated Boc protection and the pathway to Bis-Boc formation.

Materials & Reagents

ReagentRoleEquiv.CAS (Example)Notes
4-(THF-2-yl)thiazol-2-amine Substrate1.0N/AStarting material.

Reagent1.2 - 1.524424-99-5Di-tert-butyl dicarbonate. Melt if solid (MP ~23°C).
DMAP Catalyst0.1 - 0.21122-58-3Essential for conversion.
Triethylamine (TEA) Base1.5 - 2.0121-44-8Scavenges protons; buffers reaction.
DCM (Dichloromethane) Solvent--75-09-2Anhydrous preferred.
Citric Acid (0.5 M) Workup--77-92-9Removes DMAP/TEA without deprotecting Boc.

Experimental Protocol

Phase A: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tetrahydrofuran-2-yl)thiazol-2-amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Catalyst Addition: Add DMAP (0.1 equiv). Note: If the substrate is known to be particularly unreactive from previous batches, DMAP loading can be increased to 0.2 equiv.

  • Reagent Addition: Slowly add

    
      (1.2 equiv) dissolved in a minimal amount of DCM (or as a melt) dropwise over 10 minutes.
    
    • Why? Slow addition minimizes the local concentration of anhydride, favoring Mono-Boc over Bis-Boc formation.

  • Reaction: Stir the mixture at RT under an inert atmosphere (

    
     or Ar).
    
Phase B: Monitoring & Decision Checkpoint (Critical)

Monitor the reaction by TLC (typically 30-50% EtOAc in Hexanes) or LCMS after 3 hours.

  • Scenario 1: Mono-Boc is dominant, SM (Starting Material) consumed.

    • Proceed directly to Phase C (Workup) .

  • Scenario 2: Significant SM remains.

    • Add an additional 0.5 equiv of

      
       and stir for another 3-12 hours.
      
  • Scenario 3: Significant Bis-Boc formed.

    • Do not panic. Bis-Boc is a common intermediate. If Bis-Boc > 20%, you can proceed to workup and convert it back to Mono-Boc during purification or via a mild hydrolysis step (see Troubleshooting).

Phase C: Workup
  • Quench: Dilute the reaction mixture with DCM.

  • Wash 1 (Acidic): Wash the organic layer with 0.5 M Citric Acid (

    
    ).
    
    • Scientific Integrity: Do not use strong acids like HCl, as the Boc group on a thiazole amine is more acid-labile than on an alkyl amine. Citric acid is strong enough to protonate and remove DMAP/TEA but weak enough to preserve the Boc group and the THF ether linkage.

  • Wash 2 (Neutral): Wash with saturated Brine.

  • Dry: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase D: Purification

Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (typically starting 0% EtOAc to 40% EtOAc).

  • Order of Elution:

    • Bis-Boc Product (High

      
      , very non-polar).
      
    • Mono-Boc Product (Target, medium

      
      ). 
      
    • Unreacted Amine (Low

      
      , polar).
      

Troubleshooting & Optimization (The "Bis-Boc" Strategy)

In cases where the reaction stalls or produces mixtures, it is often more efficient to force the reaction entirely to the Bis-Boc species and then selectively cleave one group. This is a highly reliable industrial workflow.

Protocol:

  • Use 2.5 equiv

    
      and 0.5 equiv DMAP  in the initial reaction to drive it to completion (Bis-Boc).
    
  • Isolate the crude Bis-Boc material.[1]

  • Selective Cleavage: Dissolve the Bis-Boc intermediate in MeOH. Add

    
     (3.0 equiv) .
    
  • Stir at RT or reflux (approx. 40-50°C) for 1-2 hours.

  • Mechanism: The second Boc group on the heteroaryl amine is much more labile (similar to an imide) and cleaves rapidly, leaving the thermodynamically stable Mono-Boc.

OptimizationWorkflow Start Reaction Check (TLC/LCMS) Decision Outcome? Start->Decision MonoPath Major: Mono-Boc Decision->MonoPath Ideal BisPath Major: Bis-Boc Decision->BisPath Over-reaction StallPath Stalled / Low Conv. Decision->StallPath Under-reaction Action1 Standard Workup (Citric Acid Wash) MonoPath->Action1 Action3 Methanolysis (K2CO3/MeOH) BisPath->Action3 Action2 Force to Bis-Boc (Add 1.0 eq Boc2O + Heat) StallPath->Action2 Final Pure Mono-Boc Action1->Final Action2->BisPath Action3->Action1

Figure 2: Decision tree for optimizing yield and handling Bis-Boc byproducts.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[2][3][4] Retrieved from Common Organic Chemistry. Link

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group in Organic Synthesis.[4][5] Tetrahedron, 58(14), 2701-2724. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (General reference for amine protection stability).

Sources

Application

Application Note: Coupling Strategies for 4-(tetrahydrofuran-2-yl)thiazol-2-amine

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific electronic and steric challenges associated with coupling 4-(tetrahydrofuran-2-yl)thiazol-2-amine , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific electronic and steric challenges associated with coupling 4-(tetrahydrofuran-2-yl)thiazol-2-amine , a scaffold frequently encountered in the design of kinase inhibitors and adenosine receptor antagonists.

Executive Summary & Strategic Analysis

Coupling 4-THF-2-AT presents a dual challenge in organic synthesis:

  • Electronic Deactivation: The 2-aminothiazole motif is significantly less nucleophilic (

    
     of conjugate acid 
    
    
    
    5.3) than standard anilines (
    
    
    4.6) or alkyl amines (
    
    
    10). The electron-withdrawing nature of the thiazole ring renders the exocyclic amine sluggish in standard
    
    
    or mild acylation reactions.
  • Steric Hindrance: The tetrahydrofuran-2-yl group at the 4-position creates a "pocket" of steric bulk proximal to the reaction center. This steric crowding can retard the approach of bulky electrophiles or large catalytic complexes.

Recommended Pathways:

  • For Amide Bond Formation: Utilization of T3P (Propylphosphonic anhydride) or Acid Chlorides is superior to standard carbodiimides (EDC/HOBt) or uronium salts (HATU) due to the need for highly activated electrophiles.

  • For C-N Cross-Coupling: The Buchwald-Hartwig amination utilizing Pd/tBuBrettPhos is the gold standard for 2-aminothiazoles, overcoming the tendency of the thiazole sulfur to poison heterogeneous catalysts.

Critical Reaction Parameters

A. Chemical Stability Profile
ParameterStatusNotes
Acid Sensitivity ModerateThe THF ring is generally stable to standard coupling acids (AcOH, TFA). Avoid strong Lewis acids (

,

) which may trigger ring-opening.
Base Sensitivity LowStable to standard organic bases (DIPEA, TEA, DBU) and inorganic carbonates (

,

).
Thermal Limit HighStable up to 120°C in DMF/DMAc.
Nucleophilicity LowRequires activation of the coupling partner (acid chloride/anhydride) or catalysis.
B. Solvation Strategy

Solubility of 4-THF-2-AT is moderate in polar aprotic solvents.

  • Preferred Solvents: DMF, DMAc, NMP (High solubility, supports high temps).

  • Secondary Solvents: THF, 1,4-Dioxane (Good for lower temp reactions; THF ring of the substrate does not interfere).

  • Avoid: Protic solvents (MeOH, EtOH) for coupling, as they compete for the activated electrophile.

Method A: Amide Coupling (Acylation)

Objective: Formation of an amide bond with a carboxylic acid partner.[1]

Mechanism & Rationale

Standard HATU/DIPEA couplings often stall with 2-aminothiazoles due to low nucleophilicity. The reaction frequently requires "forcing" conditions. T3P is preferred because it drives the equilibrium by forming a water-soluble byproduct and operates well in ethyl acetate or DMF/Pyridine mixtures. If T3P fails, conversion of the acid to the Acid Chloride is the definitive "sledgehammer" approach.

Workflow Visualization (DOT)

AmideCoupling cluster_conditions Critical Conditions Start Carboxylic Acid Partner Activation Activation Step (SOCl2 or T3P) Start->Activation Activate Coupling Coupling Reaction + 4-THF-2-AT + Base (Pyridine/DIPEA) Activation->Coupling Add Amine Workup Workup (Acidic Wash) Coupling->Workup Complete Product Amide Product Workup->Product Isolate Note1 Avoid HATU for sterically hindered acids Note2 Temp: 0°C -> 60°C

Caption: Logical flow for amide coupling emphasizing the activation requirement.

Protocol 1: T3P-Mediated Coupling (Recommended First-Line)
  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and 4-THF-2-AT (1.1 equiv) in anhydrous EtOAc or DMF (concentration 0.1 – 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often suppresses racemization better than DIPEA.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash efficiently with water, sat.

    
    , and 0.5M HCl (rapid wash to remove pyridine without hydrolyzing the THF ring).
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol 2: Acid Chloride Method (For Difficult Substrates)
  • Activation: Convert Carboxylic Acid (1.0 equiv) to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM (0°C to RT, 1h). Evaporate volatiles to dryness.

  • Coupling: Redissolve acid chloride in anhydrous DCM or THF .

  • Addition: Add a solution of 4-THF-2-AT (1.0 equiv) and Triethylamine (1.5 equiv) in DCM dropwise at 0°C.

  • Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) to catalyze the acylation of the sluggish thiazole amine.

  • Completion: Stir at RT for 2–4 hours.

Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Coupling with Aryl Halides (Ar-Br, Ar-I, Ar-OTf) to form N-aryl derivatives.

Mechanism & Rationale

2-aminothiazoles are challenging substrates for Pd-catalysis because the thiazole nitrogen and sulfur can coordinate to Palladium, poisoning the catalyst. Standard ligands (BINAP, DPPF) often fail. The BrettPhos family of precatalysts, specifically tBuBrettPhos , is sterically bulky enough to prevent catalyst poisoning while facilitating the reductive elimination of the electron-deficient amine.

Workflow Visualization (DOT)

Buchwald cluster_tips Optimization Tips Reactants Aryl Halide + 4-THF-2-AT BaseSolvent Base: K2CO3 or NaOtBu Solvent: t-Amyl Alcohol or Dioxane Reactants->BaseSolvent CatalystPrep Catalyst System: Pd2(dba)3 + tBuBrettPhos OR tBuBrettPhos Pd G3 CatalystPrep->BaseSolvent Heating Heat: 80-110°C (Inert Atmosphere) BaseSolvent->Heating Product N-Aryl Product Heating->Product Tip1 Use Pre-catalysts (G3/G4) for reproducibility Tip2 Strict deoxygenation is required

Caption: Buchwald-Hartwig workflow utilizing the specific tBuBrettPhos ligand system.

Protocol: tBuBrettPhos Mediated Coupling[2]
  • Vessel Prep: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge Solids: Add Aryl Bromide/Triflate (1.0 equiv), 4-THF-2-AT (1.2 equiv), and

    
      (2.4 equiv) or NaOtBu  (1.4 equiv).
    
    • Note:

      
       is milder and preferred if the substrate has base-sensitive groups. NaOtBu is faster for unfunctionalized substrates.
      
  • Catalyst: Add tBuBrettPhos Pd G3 Precatalyst (1–3 mol%).

    • Alternative:

      
       (1-2 mol%) + tBuBrettPhos ligand (2-4 mol%).
      
  • Solvent: Add anhydrous t-Amyl Alcohol or 1,4-Dioxane (degassed). Concentration: 0.2 – 0.5 M.

  • Reaction: Seal and heat to 90–110°C for 2–12 hours.

    • Monitoring: The reaction typically turns from dark red to black/brown upon completion.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Amide) Steric hindrance of THF group + low nucleophilicity.Switch from HATU to Acid Chloride + DMAP . Increase temp to 60°C.
Regioisomer Formation Acylation at Ring Nitrogen (N3) instead of exocyclic amine.This is usually the kinetic product. Heat the reaction longer to allow rearrangement to the thermodynamic (exocyclic amide) product. Use a weaker base (Pyridine).
Catalyst Death (Pd) Poisoning by Thiazole S/N.Ensure tBuBrettPhos is used (specifically designed for this). Increase catalyst loading to 5 mol%.
Starting Material Recovery Hydrolysis of active ester/chloride before coupling.Ensure solvents are strictly anhydrous. Dry 4-THF-2-AT under vacuum before use to remove trace water.

References

  • Buchwald-Hartwig Coupling of 2-Aminothiazoles

    • McGowan, M. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles."[2] Organic Letters, 2012, 14(6), 1432–1435.

    • Key Insight: Establishes tBuBrettPhos as the optimal ligand for this specific transformation.[2]

  • Amide Coupling with T3P

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.
    • Key Insight: Validates T3P for sterically hindered and electron-deficient amines.
  • General Reactivity of 2-Aminothiazoles

    • Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016.
    • Key Insight: General stability and reactivity profiles of the thiazole scaffold.

Sources

Method

Application Note: Strategic Utilization of 4-(tetrahydrofuran-2-yl)thiazol-2-amine in the Design of ATP-Competitive PKB/Akt Inhibitors

Executive Summary & Rationale Protein Kinase B (PKB), also known as Akt, is a central node in the PI3K/Akt/mTOR signaling pathway, a primary driver of cell survival, proliferation, and metabolism in oncology. The develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Protein Kinase B (PKB), also known as Akt, is a central node in the PI3K/Akt/mTOR signaling pathway, a primary driver of cell survival, proliferation, and metabolism in oncology. The development of ATP-competitive inhibitors often relies on "privileged scaffolds" that can efficiently bind to the kinase hinge region.

4-(tetrahydrofuran-2-yl)thiazol-2-amine represents a high-value intermediate for this purpose. Its structural dualism offers two distinct advantages:

  • The 2-aminothiazole core: A proven pharmacophore capable of forming a critical bidentate hydrogen bond with the kinase hinge region (mimicking the adenine ring of ATP).

  • The 4-tetrahydrofuran (THF) moiety: Provides enhanced aqueous solubility compared to phenyl-substituted analogs and offers specific stereochemical vectors to explore the ribose-binding pocket or solvent-exposed regions of the active site.

This guide details the synthesis of this intermediate, its derivatization into a functional inhibitor library, and the biological protocols required to validate its efficacy against Akt.

Chemical Synthesis Protocol: Hantzsch Thiazole Cyclization[1]

The most robust method for synthesizing 2-aminothiazoles is the Hantzsch synthesis. This protocol utilizes the condensation of an


-haloketone with thiourea.[1][2]
Reaction Scheme (Graphviz Visualization)

HantzschSynthesis Reactant1 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one (Alpha-Haloketone) Reaction Reflux (EtOH) Nucleophilic Attack & Cyclization Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Inter Thiazolium Hydrobromide Salt Intermediate Reaction->Inter Base Neutralization (aq. Na2CO3) Inter->Base Product 4-(tetrahydrofuran-2-yl)thiazol-2-amine (Final Scaffold) Base->Product

Figure 1: Step-wise Hantzsch synthesis pathway for generating the aminothiazole scaffold.

Detailed Synthetic Procedure[3]

Reagents:

  • 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • Sodium Carbonate (Na₂CO₃)[2]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of thiourea to the solution. The reaction is exothermic; add slowly if scaling up.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the starting material via TLC (Mobile phase: 1:1 EtOAc/Hexanes).

  • Precipitation (Salt Formation): Upon cooling to room temperature, the hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Evaporate the solvent under reduced pressure. Resuspend the residue in 10 mL water. Slowly add saturated aqueous Na₂CO₃ until the pH reaches ~9–10. The free amine will precipitate as a solid or oil.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (EtOH/Water) or flash column chromatography if necessary.

Quality Control Criteria:

  • Purity: >95% by HPLC at 254 nm.

  • Identity: 1H-NMR (DMSO-d6) must show the characteristic thiazole proton singlet (~6.3–6.5 ppm) and the amine broad singlet (~7.0 ppm).

Derivatization Strategy: From Intermediate to Inhibitor

The free amine (–NH₂) is rarely the final drug. To create a potent Akt inhibitor, the amine is typically coupled to an aromatic acid or isocyanate to target the hydrophobic pocket adjacent to the ATP binding site.

Common Derivatization Routes:

  • Amide Coupling: Reacting with substituted benzoic acids using HATU/DIPEA.

  • Urea Formation: Reacting with aryl isocyanates.

Note: The THF group remains a constant "anchor" providing solubility and steric bulk.

Biological Evaluation: Biochemical Potency (IC50)

Once the library is synthesized, the first critical step is determining the IC50 against recombinant Akt1/2/3. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP production, directly correlating to kinase activity.[3]

Biochemical Assay Workflow

Materials:

  • Recombinant Akt1 (active)

  • Substrate: Crosstide (GRPRTSSFAEG) or GSK-3 fusion protein.

  • ATP (Ultrapure)

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[3][4][5][6]

Protocol:

  • Compound Prep: Prepare a 10-point serial dilution of the thiazole derivative in 100% DMSO.

  • Enzyme Reaction (384-well plate):

    • Add 1 µL of compound (or DMSO control).[3][5]

    • Add 2 µL of Akt Enzyme in Kinase Buffer.

    • Add 2 µL of Substrate/ATP mix.[3][5]

    • Incubate at Room Temp for 60 minutes.

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent .[3][4][5]

    • Incubate for 40 minutes (stops kinase reaction, depletes remaining ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP -> Luciferase -> Light).[3]

    • Incubate for 30 minutes.

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Biological Evaluation: Cellular Efficacy (Pathway Inhibition)

To confirm the inhibitor penetrates the cell membrane and engages the target, we monitor the phosphorylation status of Akt (Ser473) using Western Blotting.[7]

Signaling Pathway & Inhibition Logic[10]

AktPathway cluster_Akt Target Interaction RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Akt_Active p-Akt (Ser473/Thr308) (ACTIVE) Akt_Inactive->Akt_Active Phosphorylation mTOR mTORC1 Akt_Active->mTOR Apoptosis Apoptosis (BLOCKED) Akt_Active->Apoptosis Inhibitor Thiazole Inhibitor (ATP Competitive) Inhibitor->Akt_Inactive Blocks ATP Binding Proliferation Cell Proliferation (PROMOTED) mTOR->Proliferation

Figure 2: The PI3K/Akt signaling cascade illustrating the point of intervention for ATP-competitive thiazole inhibitors.

Western Blot Protocol (p-Akt Ser473)[10][11][12]

Controls:

  • Negative: DMSO treated cells.

  • Positive: Wortmannin or MK-2206 treated cells.

Procedure:

  • Cell Culture: Seed PC-3 or LNCaP cells (high basal Akt activity) in 6-well plates.

  • Treatment: Treat cells with the thiazole derivative (e.g., 0.1, 1.0, 10 µM) for 2–4 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical to preserve p-Akt).

  • Electrophoresis: Load 20–30 µg protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA in TBST for 1 hour (Avoid non-fat dry milk as it contains phosphoproteins that interfere with phospho-antibodies).

  • Primary Antibody: Incubate overnight at 4°C with Anti-p-Akt (Ser473) (Rabbit mAb, 1:1000).

  • Secondary Antibody: Anti-Rabbit HRP (1:2000) for 1 hour at RT.

  • Detection: Apply ECL substrate and image.

  • Normalization: Strip membrane and re-probe for Total Akt or GAPDH to confirm equal loading.

Data Summary & Interpretation

Assay TypeMetricSuccessful Candidate Criteria
Synthesis Yield> 60% (Hantzsch cyclization)
Biochemical IC50 (Akt1)< 100 nM (Potent binder)
Selectivity IC50 (Akt vs. PKA)> 10-fold selectivity window
Cellular p-Akt (WB)Dose-dependent reduction of Ser473 band intensity
Phenotypic Cell Viability (MTT)GI50 < 1 µM in Akt-dependent cell lines (e.g., PC-3)

References

  • Chem Help Asap. (2020).[8] Hantzsch Thiazole Synthesis Mechanism and Procedure.[9][2][10] Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). 2-aminothiazole as a novel kinase inhibitor template.[11] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Amide Coupling with Thiazol-2-amine Derivatives: A Detailed Guide for Researchers

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Derivatization of the exocyclic 2-amino group through amide bond f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Derivatization of the exocyclic 2-amino group through amide bond formation is a cornerstone strategy for modulating the pharmacological properties of these compounds. This allows for extensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1][2][3] This guide provides detailed application notes and experimental protocols for the amide coupling of thiazol-2-amine derivatives, addressing the inherent challenges and offering field-proven solutions for researchers, scientists, and drug development professionals.

The Challenge: Reduced Nucleophilicity of Thiazol-2-amine

A primary hurdle in the acylation of thiazol-2-amine and its derivatives is the reduced nucleophilicity of the exocyclic amino group. This is a direct consequence of the electron-withdrawing nature of the thiazole ring. The lone pair of electrons on the amino nitrogen is delocalized into the aromatic system, rendering it less available for nucleophilic attack on an activated carboxylic acid. This often leads to sluggish reactions and unsatisfactory yields when employing standard amide coupling conditions.[4]

Furthermore, the thiazole ring itself contains two heteroatoms, a nitrogen and a sulfur, which can potentially coordinate with coupling reagents or catalysts, leading to complex reaction mixtures and undesired side products. The choice of coupling reagent, base, and solvent is therefore critical to achieving high yields and purity.

Mechanistic Considerations: Activating the Carboxylic Acid

The fundamental principle of amide coupling is the activation of the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Several classes of coupling reagents have been developed to achieve this transformation, each with its own mechanism of action and suitability for different substrates.

Carbodiimide-Based Coupling (EDC, DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used for their accessibility and effectiveness.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide.

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[5]

Workflow for Carbodiimide-Mediated Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + B Carbodiimide (e.g., EDC) B->C + E Active Ester Intermediate C->E + H N-Acylurea Byproduct C->H Rearrangement D Additive (e.g., HOBt) D->E + G Desired Amide E->G + F Thiazol-2-amine Derivative F->G +

Caption: Carbodiimide coupling workflow.

Uronium/Aminium and Phosphonium Salt-Based Reagents (HATU, HBTU, PyBOP)

For challenging couplings involving electron-deficient amines like thiazol-2-amines, more potent activating agents are often required. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven to be highly effective.[6]

These reagents react with the carboxylate to form an active ester, which then readily reacts with the amine.[7] HATU, in particular, is often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization in chiral substrates.[6][8] The mechanism involves the formation of a highly reactive OAt-activated ester.[7]

Mechanism of HATU-Mediated Amide Coupling

G CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) ActivatedEster OAt-Active Ester Carboxylate->ActivatedEster + HATU HATU HATU HATU->ActivatedEster Byproduct1 Tetramethylurea HATU->Byproduct1 Amide Desired Amide ActivatedEster->Amide + Amine Byproduct2 HOAt ActivatedEster->Byproduct2 Amine Thiazol-2-amine Amine->Amide

Caption: HATU coupling mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of thiazol-2-amine derivatives using different coupling reagents.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a good starting point for relatively reactive thiazol-2-amine derivatives and carboxylic acids.

Materials:

  • Thiazol-2-amine derivative (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DMF at 0 °C, add EDC·HCl (1.5 equiv).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the thiazol-2-amine derivative (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using HATU for Challenging Couplings

This protocol is recommended for electron-deficient or sterically hindered thiazol-2-amine derivatives.

Materials:

  • Thiazol-2-amine derivative (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF, add DIPEA (3.0-5.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the thiazol-2-amine derivative (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution (to remove residual DMF), followed by saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Acylation using Acid Chlorides

While potentially leading to side reactions, the use of acid chlorides can be effective in some cases, particularly with robust substrates.[9]

Materials:

  • Thiazol-2-amine derivative (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Pyridine or Triethylamine (Et3N) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the thiazol-2-amine derivative (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0 °C.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield of the amide coupling reaction with thiazol-2-amine derivatives. The following table summarizes typical yields obtained under different conditions.

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
EDC/HOBtDIPEADMFRT40-70[4][10]
HATUDIPEADMFRT60-95[4]
PyBOPDIPEADMFRT50-85
Acyl ChloridePyridineDCM0 to RT30-75[1][9]

Yields are highly substrate-dependent and the provided ranges are for general guidance.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider switching to a more powerful coupling reagent like HATU. Increasing the reaction temperature or using microwave irradiation can also be beneficial in some cases.[11][12] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of an N-acylurea byproduct with carbodiimide reagents can be suppressed by the addition of HOBt or HOAt. If side reactions involving the thiazole ring are suspected, using milder conditions and a non-coordinating solvent may be advantageous.

  • Poor Solubility: If the starting materials or product have poor solubility, a co-solvent system or a more polar solvent like N-Methyl-2-pyrrolidone (NMP) may be necessary.

  • Steric Hindrance: For sterically hindered substrates, extended reaction times, elevated temperatures, and a more potent coupling reagent are often required.[13]

Conclusion

The successful amide coupling of thiazol-2-amine derivatives is a critical transformation in medicinal chemistry and drug discovery. While the reduced nucleophilicity of the exocyclic amine presents a challenge, a rational choice of coupling reagents, bases, and reaction conditions can lead to high yields of the desired amides. This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies to enable researchers to confidently and efficiently synthesize these important compounds.

References

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Sykes, M. L., & Baell, J. B. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. ACS infectious diseases, 2(10), 714–724. [Link]

  • Pamidimarri, N. V., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11468–11472. [Link]

  • Reddy, B. V. S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2010(1), 1-5. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Karachaliou, C. E., et al. (2019). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • Deshmukh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4). [Link]

  • Singh, S., et al. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline -3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives and their antimicrobial evaluation. Semantic Scholar. Retrieved from [Link]

  • Mali, D. R., & Patil, S. B. (2021). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 23(11), 312-321. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Rahatgaonkar, A. M., et al. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. Asian Journal of Chemistry, 19(2), 1039. [Link]

  • You, J., et al. (2007). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Klán, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11468-11472. [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]

  • SURF at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for Aminothiazole Intermediates

Introduction: The Purification Paradox of Aminothiazoles Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from third-generation cephalospor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Paradox of Aminothiazoles

Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from third-generation cephalosporins (e.g., Cefdinir) to tyrosine kinase inhibitors (e.g., Dasatinib). However, their purification presents a distinct "paradox of polarity":

  • High Polarity: The 2-amino group and thiazole nitrogen create significant hydrogen bonding potential, making them soluble in polar protic solvents.

  • Lipophilic Tails: Functionalization at the C4/C5 positions often introduces hydrophobic aryl or alkyl chains, drastically altering solubility profiles.

  • Thermal Instability: Many aminothiazole intermediates are prone to oxidative degradation or ring-opening at sustained high temperatures, rendering prolonged distillation risky.

This guide moves beyond generic "dissolve and cool" instructions. It provides a mechanistic approach to recrystallization, leveraging the specific physicochemical properties of the aminothiazole core to achieve >99.5% purity with maximal recovery.

Solvent Selection Strategy: A Mechanistic Approach

Blind screening of solvents leads to yield loss. Instead, apply the "Donor-Acceptor Match" principle. The 2-aminothiazole core contains both a hydrogen bond donor (


) and an acceptor (thiazole 

).
Decision Matrix: Solvent Systems based on Substitution
Substitution PatternPrimary ChallengeRecommended Solvent SystemMechanism of Action
Unsubstituted / Small Alkyl (e.g., 2-aminothiazole)High water solubility; difficult to crystallize from aqueous mixes.Toluene or Ethanol/EtOAc Toluene: High temperature coefficient of solubility. EtOH/EtOAc: Disrups H-bonding network without solubilizing too strongly.
Aryl Substituted (e.g., 4-phenyl-2-aminothiazole)"Oiling out" due to low melting point relative to solvent boiling point.Ethanol/Water (70:30) or IPA/Water Water acts as a potent anti-solvent, increasing surface tension to promote nucleation over oiling.
Highly Polar/Zwitterionic (e.g., Aminothiazole carboxylic acids)Insoluble in most organics; high melting point.DMF/Water or Acid-Base Precipitation DMF: Solubilizes via dipole-dipole interactions; Water precipitates the neutral species.

Visualization: Solvent Screening Workflow

The following diagram outlines a logical flow for selecting the optimal purification method, minimizing material waste during the R&D phase.

SolventScreening Start Crude Aminothiazole Intermediate SolubilityTest Solubility Test (100 mg/mL @ Reflux) Start->SolubilityTest SolubleHot Soluble in Hot Alcohol (EtOH/IPA)? SolubilityTest->SolubleHot YesSoluble Check Cool Solubility SolubleHot->YesSoluble Yes NoSoluble Try High-Boiling Non-Polar (Toluene) SolubleHot->NoSoluble No Crystallizes Crystallizes on Cooling? YesSoluble->Crystallizes ProtocolC GO TO PROTOCOL C: Reactive Crystallization NoSoluble->ProtocolC Insoluble in Organics ProtocolA GO TO PROTOCOL A: Standard Cooling Crystallizes->ProtocolA Yes (Solid) OilingOut Problem: Oiling Out? Crystallizes->OilingOut No (Remains Soluble) ProtocolB GO TO PROTOCOL B: Anti-Solvent (H2O) OilingOut->ProtocolB No (Solution) OilingOut->ProtocolB Yes (Oil drops)

Figure 1: Decision matrix for selecting the appropriate recrystallization protocol based on solubility behavior.

Experimental Protocols

Protocol A: Standard Cooling Crystallization (Ethanol/Water)

Best for: 4-aryl substituted aminothiazoles with melting points >100°C.

Rationale: Ethanol solubilizes the hydrophobic aryl tail, while water acts as a mild anti-solvent to depress solubility at lower temperatures, maximizing yield.

  • Dissolution: Charge crude aminothiazole (10 g) into a flask. Add Ethanol (95%) at a ratio of 5 mL/g .

  • Heating: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 1 mL/g increments until clear.

    • Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%) and stir at reflux for 15 mins. Filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to 50°C with gentle stirring (100 RPM).

    • Note: Rapid cooling here often traps impurities.

  • Anti-Solvent Addition (Optional): If no crystals appear by 45°C, add warm Water (50°C) dropwise until persistent turbidity is observed (typically 10-20% of ethanol volume).

  • Crystallization: Cool to 0-5°C over 2 hours. Age at 0°C for 1 hour.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.

Protocol B: Reactive Crystallization (Acid-Base Precipitation)

Best for: Highly impure crudes or thermally unstable derivatives.

Rationale: This method uses the basicity of the thiazole nitrogen (


) to chemically separate the product from non-basic impurities (e.g., unreacted 

-haloketones).
  • Acid Dissolution: Suspend crude material in 1M HCl (aq) (10 mL/g). Stir at room temperature for 30 mins.

    • Self-Validation: The aminothiazole should dissolve as the hydrochloride salt.[1] Insoluble material is non-basic impurity.

  • Filtration: Filter off the insoluble impurities.[1] The filtrate contains your product.

  • Neutralization: Cool filtrate to 10°C. Slowly add saturated Sodium Acetate or 20% NaOH to adjust pH to 6–7.

    • Why Sodium Acetate? It acts as a buffer, preventing local pH spikes that can cause rapid, amorphous precipitation.

  • Precipitation: The free base will precipitate as a solid. Stir for 30 mins to ensure complete conversion.

  • Recrystallization (Polishing): Collect the solid. If purity is <99%, perform a quick "flash" recrystallization using Protocol A (minimal solvent volume).

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Aminothiazoles are notorious for oiling out (liquid-liquid phase separation) rather than crystallizing.[2][3] This occurs when the compound's melting point is depressed below the solvent's boiling point by impurities or solvent choice.[2]

Corrective Actions:

  • Seed Crystals: Add 0.1 wt% of pure seed crystals at the metastable zone width (approx. 5-10°C below saturation temperature).

  • Trituration: If an oil forms, decant the supernatant solvent. Add a non-polar solvent (e.g., Hexane or Diethyl Ether) and scratch the flask surface to induce solidification.

  • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase, then cool very slowly (1°C/min).

Pathway of Impurity Removal

The following diagram illustrates how different impurities are purged during the Acid-Base protocol.

ImpurityPurge Crude Crude Mixture: (Aminothiazole + Haloketone + Tar) AcidStep Add 1M HCl Crude->AcidStep Filtration Filtration AcidStep->Filtration SolidWaste Solid Waste: Haloketone & Tars (Non-Basic) Filtration->SolidWaste Retentate Filtrate Filtrate: Aminothiazole-HCl (Soluble) Filtration->Filtrate Permeate BaseStep Add NaOAc (pH 6-7) Filtrate->BaseStep Product Precipitate: Pure Aminothiazole Base BaseStep->Product

Figure 2: Impurity purge mechanism during reactive crystallization (Acid-Base method).

References

  • Kashyap, S. J., et al. (2012). Effect of Recrystallization on the Pharmaceutical Properties of Valsartan.[4] Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches.[5][6] RSC Advances. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydrofuran-Thiazole Hybrids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of Novel Hybrid Scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of Novel Hybrid Scaffolds

The confluence of distinct pharmacophores into a single molecular entity, or hybrid molecule, represents a powerful strategy in modern drug discovery. This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, and improved pharmacokinetic profiles. Tetrahydrofuran and thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The tetrahydrofuran moiety often imparts favorable solubility and metabolic stability, while the thiazole core is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Conventional synthetic methods for constructing such complex heterocyclic systems are often plagued by long reaction times, harsh conditions, and low yields.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally benign alternative.[2][3] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[2][3] This application note provides a detailed protocol for the synthesis of novel tetrahydrofuran-thiazole hybrids, leveraging the power of microwave technology to streamline the drug discovery process.

The Scientific Rationale: A Tale of Two Rings

The synthetic strategy outlined herein involves a sequential, one-pot approach. First, the tetrahydrofuran ring is formed via an acid-catalyzed cyclodehydration of a suitable diol under microwave irradiation. This is followed by the renowned Hantzsch thiazole synthesis, where an in-situ generated α-haloketone reacts with a thiourea derivative to construct the thiazole ring.

Microwave Irradiation: The Driving Force. The use of microwave energy is critical for both steps. For the cyclodehydration, microwave heating allows for rapid and uniform heating of the polar diol and acid catalyst, accelerating the reaction and minimizing side product formation.[4] In the Hantzsch synthesis, the focused energy input significantly shortens the reaction time for this condensation reaction, which can be sluggish under conventional heating.[5][6] This rapid heating also allows for better control over the reaction, often leading to improved yields.[6]

Visualizing the Synthesis: A Step-by-Step Workflow

G cluster_0 Part 1: Tetrahydrofuran Ring Formation cluster_1 Part 2: Thiazole Ring Formation (Hantzsch Synthesis) A 1,4-Diol Derivative C Microwave Irradiation (Step 1) A->C B Acid Catalyst (e.g., p-TSA) B->C D Substituted Tetrahydrofuran Intermediate C->D G Microwave Irradiation (Step 2) D->G E Halogenating Agent (e.g., NBS) E->G F Thiourea Derivative F->G H Tetrahydrofuran-Thiazole Hybrid G->H

Figure 1. A generalized workflow for the two-part, one-pot microwave-assisted synthesis of tetrahydrofuran-thiazole hybrids.

Detailed Experimental Protocol

This protocol describes a general method. The specific substrates, reaction times, and temperatures may require optimization for different target molecules.

Materials and Equipment
  • Microwave Reactor: A dedicated single-mode microwave reactor capable of controlled temperature and pressure is essential for safety and reproducibility.

  • Reagents:

    • Substituted 1,4-diol

    • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

    • N-Bromosuccinimide (NBS) or other halogenating agent

    • Substituted thiourea

    • Ethanol (or other suitable high-boiling, polar solvent)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Glassware:

    • 10 mL microwave reaction vial with a stir bar

    • Standard laboratory glassware for workup and purification

Step-by-Step Synthesis Procedure
  • Tetrahydrofuran Ring Formation:

    • To a 10 mL microwave reaction vial, add the substituted 1,4-diol (1.0 mmol), p-toluenesulfonic acid (0.1 mmol), and ethanol (3 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hantzsch Thiazole Synthesis (in the same pot):

    • After the initial irradiation, cool the reaction vial to room temperature.

    • To the same vial, add the substituted thiourea (1.2 mmol) and N-bromosuccinimide (1.1 mmol).

    • Reseal the vial and place it back into the microwave reactor.

    • Irradiate the mixture at 100 °C for 5-10 minutes.[5] Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification:

    • After cooling, quench the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Data and Expected Results

The following table provides a comparative summary of expected outcomes between microwave-assisted and conventional heating methods for a hypothetical synthesis.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 15-25 minutes8-12 hours
Yield 75-90%40-60%
Purity High (often requires minimal purification)Moderate (often requires extensive purification)
Energy Consumption LowHigh
Solvent Usage MinimalSignificant

Characterization of the Final Hybrid Molecule:

  • ¹H NMR: Expect characteristic signals for the protons on the tetrahydrofuran ring (typically in the range of 1.5-4.0 ppm) and the thiazole ring (a singlet for the C5-H of the thiazole is often observed between 6.5-7.5 ppm).

  • ¹³C NMR: Look for signals corresponding to the carbons of both heterocyclic rings.

  • FT-IR: Key vibrational bands to observe include C-O-C stretching for the tetrahydrofuran ether linkage and C=N and C-S stretching for the thiazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target hybrid molecule should be observed.

Troubleshooting and Optimization

  • Low Yield of Tetrahydrofuran: Incomplete cyclodehydration may occur. Increase the microwave irradiation time or temperature for the first step. Ensure the acid catalyst is fresh and active.

  • Formation of Side Products in Thiazole Synthesis: The Hantzsch synthesis can sometimes yield byproducts. Optimizing the reaction temperature and time in the second step is crucial. Using a slight excess of the thiourea derivative can sometimes improve the yield of the desired product.

  • Reaction Monitoring: Due to the rapid nature of microwave synthesis, it is essential to monitor the reaction closely by TLC to avoid over-irradiation and potential decomposition of the product.

Conclusion: A Greener, Faster Path to Novel Therapeutics

Microwave-assisted synthesis offers a compelling solution to the challenges associated with traditional methods for constructing complex heterocyclic molecules. The protocol detailed in this application note provides a robust and efficient pathway to novel tetrahydrofuran-thiazole hybrids. By significantly reducing reaction times and improving yields, this technology empowers researchers to accelerate the hit-to-lead and lead optimization phases of drug discovery, ultimately paving the way for the development of new and improved medicines.[1]

References

  • Mali, D. R., et al. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11), 208-217.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
  • Thompson, Z. J., et al. (2014). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol.
  • Mata, E. G., et al. (2021). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. ACS Omega, 6(12), 8446–8461*.
  • Patil, S. B., et al. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. Rasayan Journal of Chemistry, 15(1), 534-539.
  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 53(37), 4921-4924.

Sources

Method

Application Note: Functionalization of the C5 Position in 4-(tetrahydrofuran-2-yl)thiazol-2-amine

Abstract & Strategic Overview The scaffold 4-(tetrahydrofuran-2-yl)thiazol-2-amine represents a privileged pharmacophore in medicinal chemistry, combining the hydrogen-bonding capability of the 2-amino group with the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 4-(tetrahydrofuran-2-yl)thiazol-2-amine represents a privileged pharmacophore in medicinal chemistry, combining the hydrogen-bonding capability of the 2-amino group with the solubility-enhancing properties of the tetrahydrofuran (THF) moiety. However, the synthetic utility of this molecule is often bottlenecked by the challenge of selectively functionalizing the C5 position without compromising the sensitive THF ether linkage or the nucleophilic exocyclic amine.

This Application Note provides validated, high-fidelity protocols for the regioselective functionalization of the C5 position. We focus on three core methodologies: Electrophilic Halogenation (The Gateway Step) , Palladium-Catalyzed Cross-Coupling , and Direct C-H Arylation .

Mechanistic Rationale

The 2-aminothiazole ring is an electron-rich heteroaromatic system.[1] The exocyclic amine (–NH₂) at C2 acts as a strong electron-donating group (EDG), significantly increasing electron density at the C5 position through resonance. Consequently, C5 is the most nucleophilic carbon on the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).

Key Synthetic Constraints:

  • Regioselectivity (N vs. C5): The free amine is also nucleophilic. Protocols must favor C-alkylation/halogenation over N-functionalization.

  • THF Stability: The tetrahydrofuran ring is an acid-sensitive cyclic ether. Strong Lewis acids (e.g., AlCl₃, BBr₃) or harsh acidic conditions must be avoided to prevent ring-opening or polymerization.

Reaction Workflow Visualization

The following diagram outlines the strategic pathways for diversifying the C5 position.

C5_Functionalization Start 4-(tetrahydrofuran-2-yl) thiazol-2-amine Protection Optional: N-Protection (Boc/Acetyl) Start->Protection Optimization Halogenation Protocol 1: C5-Bromination (NBS, MeCN) Start->Halogenation Direct Route CH_Activation Protocol 3: Direct C-H Arylation Start->CH_Activation Atom Economy (Pd-Cat) Protection->Halogenation Improved Selectivity Suzuki Protocol 2: Suzuki-Miyaura Coupling Halogenation->Suzuki Pd(dppf)Cl2 Target C5-Functionalized Analog Suzuki->Target CH_Activation->Target

Figure 1: Strategic workflow for the functionalization of the C5 position. The pathway allows for both direct modification and stepwise elaboration via a halide intermediate.

Protocol 1: Regioselective C5-Bromination (The Gateway)

This protocol installs a bromine atom at C5, creating a versatile handle for subsequent cross-coupling reactions. We utilize N-Bromosuccinimide (NBS) instead of elemental bromine to control the reaction rate and prevent oxidative damage to the THF ring.

Materials
  • Substrate: 4-(tetrahydrofuran-2-yl)thiazol-2-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equiv of the thiazole substrate in anhydrous MeCN (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Why MeCN? Acetonitrile is polar enough to solubilize the polar substrate but moderates the reactivity of NBS, preventing over-bromination.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical Control: Protect from light to inhibit radical side reactions at the THF alpha-position.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (mobile phase: 50% EtOAc/Hexanes) or LC-MS. The product (C5-Br) is less polar than the starting material.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography. However, this product is often pure enough for the next step.

Validation Criteria:

  • 1H NMR: Disappearance of the C5-H singlet (typically around 6.5–7.0 ppm).

  • MS: Observation of the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Utilizing the 5-bromo intermediate generated in Protocol 1 to introduce aryl or heteroaryl groups.

Materials
  • Substrate: 5-bromo-4-(tetrahydrofuran-2-yl)thiazol-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for thiazoles to prevent catalyst poisoning by the sulfur atom.

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the bromide substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

    • Caution: Do not exceed 100 °C for prolonged periods to ensure the stability of the THF ring in the presence of aqueous base.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Dilute with water and extract with EtOAc.[2]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol 3: Direct C-H Arylation (Advanced)

This method bypasses the halogenation step, directly coupling the C5-H with an aryl halide. It is more atom-economical but requires careful optimization to prevent N-arylation.

Materials
  • Substrate: 4-(tetrahydrofuran-2-yl)thiazol-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ (tricyclohexylphosphine) or XPhos (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%)

    • Mechanism:[3][4][5][6] Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H activation step via a CMD (Concerted Metallation-Deprotonation) mechanism.

Step-by-Step Methodology
  • Mixture: Combine substrate, Aryl Bromide, Pd(OAc)₂, Ligand, Base, and Pivalic Acid in a dry reaction tube.

  • Solvent: Add anhydrous Toluene or DMA (Dimethylacetamide).

  • Reaction: Heat to 100–110 °C under Argon for 16–24 hours.

  • Workup: Standard aqueous extraction.

  • Note on Selectivity: If N-arylation is observed (by NMR), consider using the N-acetyl protected version of the starting material. The acetyl group can be removed later via mild hydrolysis (K₂CO₃/MeOH).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
N-Functionalization Free amine competes with C5.Protect amine with Acetyl (Ac₂O) or Boc (Boc₂O) group before C5 functionalization.
THF Ring Opening Acidic conditions too harsh.Avoid Lewis acids like AlCl₃. Use mild bases. Ensure aqueous bases are not heated excessively (>100°C).
Low Conversion (Suzuki) Catalyst poisoning by Thiazole S.Switch to bidentate ligands (dppf, dppe) or high-activity precatalysts (XPhos Pd G3).
Poly-bromination Excess NBS or high temp.Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C initially.

References

  • Halogenation Mechanisms: J. Org. Chem., "Synthesis of 5-substituted-2-aminothiazoles via a two-step reaction (halogenation/nucleophilic substitution protocol)."[4]

  • Palladium-Catalyzed Arylation: Org. Lett., "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles" (Note: Discusses N-arylation competition, crucial for control).

  • Direct C-H Functionalization: ResearchGate, "Palladium-Catalyzed CH and CN Arylation of Aminothiazoles with Arylboronic Acids."

  • Thiazole Reactivity Overview: National Institutes of Health (PMC), "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine

Executive Summary & Mechanism The synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine is a classic application of the Hantzsch Thiazole Synthesis , yet it presents unique challenges due to the specific reactivity of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine is a classic application of the Hantzsch Thiazole Synthesis , yet it presents unique challenges due to the specific reactivity of the tetrahydrofuran (THF) moiety.

While the Hantzsch reaction (condensation of an


-haloketone with thiourea) is generally robust, researchers often report low yields (<30%) for this specific substrate. The root causes are typically:
  • Instability of the Precursor: The intermediate 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one is thermally unstable and prone to polymerization.

  • Acid Sensitivity: The THF ring is an ether. The Hantzsch reaction generates HBr as a byproduct. Under high temperatures and acidic conditions, the THF ring can undergo acid-catalyzed ring-opening or degradation.

  • Product Isolation: The product forms as a hydrobromide salt, which is highly water-soluble and difficult to extract without proper neutralization.

This guide provides a Telescoped (One-Pot) Protocol designed to bypass the isolation of the unstable bromoketone and buffer the reaction environment, typically boosting yields to >75%.

The "Gold Standard" Protocol (Telescoped Route)

Objective: Synthesize 4-(tetrahydrofuran-2-yl)thiazol-2-amine without isolating the unstable


-bromoketone intermediate.
Reagents & Stoichiometry
ReagentEquiv.Role
1-(Tetrahydrofuran-2-yl)ethan-1-one 1.0Starting Material
N-Bromosuccinimide (NBS) 1.05Brominating Agent (Milder than

)
p-Toluenesulfonic acid (pTsOH) 0.1Catalyst for bromination
Thiourea 1.2Thiazole forming agent
Sodium Bicarbonate (

)
1.5Acid Scavenger (Critical for THF stability)
Ethanol (EtOH) SolventReaction Medium
Step-by-Step Methodology

Phase 1: Activation (


-Bromination) 
  • Dissolve 1-(tetrahydrofuran-2-yl)ethan-1-one (10 mmol) in Ethanol (30 mL). Note: Ethanol is chosen to allow a one-pot addition of thiourea later.

  • Add pTsOH (1.0 mmol) and stir at room temperature for 10 minutes to activate the ketone enol.

  • Cool the solution to 0°C (ice bath).

  • Add NBS (10.5 mmol) portion-wise over 20 minutes. Do not dump it all at once; exotherms promote side reactions.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Check TLC (Hexane:EtOAc 3:1). The starting ketone should be consumed. DO NOT WORK UP.

Phase 2: Cyclization (Hantzsch Condensation) 6. To the same reaction vessel, add Thiourea (12 mmol) directly. 7. CRITICAL STEP: Add solid


  (15 mmol). This neutralizes the HBr generated during cyclization, protecting the THF ring.
8.  Heat the mixture to Reflux (78°C)  for 3-4 hours.
  • Observation: The reaction will likely turn from clear/yellow to orange. A precipitate (succinimide + salts) may form.

Phase 3: Isolation & Purification 9. Cool to RT. Evaporate the Ethanol under reduced pressure. 10. Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL) . 11. Adjust the aqueous layer pH to pH 9-10 using saturated


 solution. The product is an amine; it must be in the free-base form to extract into organic solvent.
12. Extract with Ethyl Acetate (3 x 50 mL).
13. Wash combined organics with Brine, dry over 

, and concentrate. 14. Purification: Recrystallize from Ethanol/Ether or flash chromatography (DCM:MeOH 95:5).

Visualizing the Workflow

The following diagram illustrates the chemical pathway and the critical decision points for troubleshooting.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Workup Start Ketone Precursor Bromination Add NBS/pTsOH (0°C -> RT) Start->Bromination CheckTLC TLC Check: Ketone Consumed? Bromination->CheckTLC CheckTLC->Bromination No (Stir longer) AddThiourea Add Thiourea CheckTLC->AddThiourea Yes (Do not isolate) AddBuffer CRITICAL: Add NaHCO3 AddThiourea->AddBuffer Reflux Reflux (EtOH) 3-4 Hours AddBuffer->Reflux pHAdjust Adjust pH > 9 (Free Base) Reflux->pHAdjust Extract Extract (EtOAc) pHAdjust->Extract Product Final Product (Aminothiazole) Extract->Product

Caption: Integrated workflow for the telescoped synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine, highlighting the critical buffering step.

Troubleshooting Guide

If your yield is low (<40%) or the product is impure, consult the matrix below.

SymptomProbable CauseCorrective Action
Black Tar / Polymerization Thermal Degradation: The

-bromoketone decomposed before reacting with thiourea.
Do not isolate the intermediate. Use the telescoped protocol above. Ensure the bromination step stays below 25°C.
Low Mass Recovery Salt Formation: The product is trapped in the aqueous layer as the HBr salt.Check pH. The aqueous layer must be basic (pH > 9) before extraction. If pH is < 7, the amine is protonated and water-soluble.
Starting Material Remains Incomplete Bromination: The ketone enolization was too slow.Catalysis: Ensure pTsOH is fresh. If using

, add a drop of HBr/AcOH to initiate.
Product is "Sticky" on Column Polarity/Tailing: Aminothiazoles interact strongly with silica silanols.Modify Eluent: Add 1% Triethylamine (TEA) to your DCM:MeOH mobile phase to deactivate silica acidic sites.
THF Ring Opening Acid Hydrolysis: Reaction mixture became too acidic during reflux.Buffer: Increase

to 2.0 equivalents. Switch solvent to Ethanol/Water (4:1) to improve buffer solubility.

Frequently Asked Questions (FAQ)

Q1: Can I use liquid Bromine (


) instead of NBS? 
A:  Yes, but proceed with caution. 

is more aggressive and generates HBr immediately, which can degrade the THF ring. If using

, perform the bromination in Diethyl Ether or DCM at 0°C, wash with bicarbonate immediately after bromination is complete, swap the solvent to Ethanol, and then proceed to cyclization. The NBS method is preferred because it releases bromine more slowly and succinimide is a neutral byproduct.

Q2: Why is my product melting point lower than reported? A: This often indicates the presence of the hydrobromide salt mixed with the free base. The salt has a different melting point and crystal habit. Ensure you wash your organic extract thoroughly with


 and water. A final recrystallization from Ethanol usually fixes this.

Q3: Can I use DMF as a solvent? A: DMF is excellent for solubility but difficult to remove (high boiling point). It can also decompose to dimethylamine at high temperatures, which can react with the bromoketone to form side products. Ethanol is superior because it is protic (stabilizes the transition state) and easy to remove.

Q4: Is the reaction air-sensitive? A: The Hantzsch reaction itself is not strictly air-sensitive, but the


-haloketone intermediate is moisture-sensitive. It is best practice to run the bromination step under a Nitrogen or Argon balloon to prevent hydrolysis of the bromide back to the ketone or alpha-hydroxy ketone.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

    • Source:

  • Use of NBS for

    
    -Bromination: 
    
    • Vekariya, R. H., et al. (2024). "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives." Bulletin of Environment, Pharmacology and Life Sciences.
    • Source:

  • Purification and Stability of Aminothiazoles

    • BenchChem Technical Support.[3][4] (2025).[3][4] "Technical Support Center: 2-Aminothiazole Derivative Synthesis."

    • Source:

  • THF Ring Stability in Synthesis

    • Organic Syntheses, Coll.[5] Vol. 4, p. 474 (1963).[5] (General handling of THF and peroxides/stability).

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-(tetrahydrofuran-2-yl)thiazol-2-amine in Dichloromethane (DCM)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 4-(tetrahydrofuran-2-yl)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-(tetrahydrofuran-2-yl)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this compound, particularly in dichloromethane (DCM). Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues to ensure the smooth progression of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions regarding the solubility of 4-(tetrahydrofuran-2-yl)thiazol-2-amine in DCM. We will explore the underlying chemical principles and provide actionable, step-by-step protocols.

Q1: Why does my 4-(tetrahydrofuran-2-yl)thiazol-2-amine exhibit poor solubility in pure Dichloromethane (DCM)?

A1: The primary reason lies in the mismatch of intermolecular forces between the solute and the solvent.

Your compound, 4-(tetrahydrofuran-2-yl)thiazol-2-amine, possesses molecular features that favor strong self-association, which are not easily overcome by DCM.

  • Solute-Solute Interactions: The molecule has a primary amine (-NH₂) group on the thiazole ring. This group is a potent hydrogen bond donor and acceptor. In the solid state, molecules of your compound arrange themselves in a crystal lattice stabilized by strong intermolecular hydrogen bonds. These bonds create a high lattice energy that must be overcome for dissolution to occur.

  • Solvent-Solute Interactions: Dichloromethane is a moderately polar, aprotic solvent.[1] While it can engage in dipole-dipole interactions, it lacks the ability to donate hydrogen bonds.[2] Therefore, DCM can only act as a hydrogen bond acceptor (via its chlorine atoms), but it cannot effectively break apart the strong hydrogen-bonded network of the solute.[2]

Essentially, the energy gained by forming new solute-solvent interactions with DCM is insufficient to compensate for the energy required to break the existing, strong solute-solute hydrogen bonds.

G cluster_0 Intermolecular Hydrogen Bonding cluster_1 Interaction with DCM Molecule_A ...-NH₂ Molecule_B ...-NH₂ Molecule_A->Molecule_B H-Bond (Strong) Molecule_B->Molecule_A Molecule_C ...-NH₂ DCM Cl-CH₂-Cl Molecule_C->DCM Weak Interaction Result Result cluster_0 cluster_0 cluster_0->Result Favors Solid State cluster_1 cluster_1 cluster_1->Result Insufficient for Dissolution

Caption: Intermolecular forces governing solubility.

Q2: What are the first steps I should take to improve solubility in pure DCM without changing the solvent system?

A2: You can employ physical methods to increase the rate and extent of dissolution. These methods add energy to the system to help overcome the activation energy of dissolution.

For many solid compounds, increasing the temperature will increase solubility.[3][4][5] This is because the added thermal energy increases the kinetic energy of both solute and solvent molecules, facilitating the disruption of intermolecular forces.[4]

Experimental Protocol: Temperature Elevation Study

  • Preparation: Add your desired concentration of 4-(tetrahydrofuran-2-yl)thiazol-2-amine to DCM in a sealed vial equipped with a magnetic stir bar.

  • Initial Observation: Stir at room temperature (20-25°C) for 15 minutes and note the extent of dissolution.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath.

  • Incremental Heating: Increase the temperature in 5°C increments, starting from 30°C. Do not exceed the boiling point of DCM (~40°C) in an open or poorly sealed container.

  • Equilibration: Allow the solution to stir for 10-15 minutes at each temperature increment.

  • Analysis: Visually inspect for complete dissolution.

  • Caution: Monitor for any color change, which might indicate compound degradation. Always perform heating in a well-ventilated fume hood.

MethodPrincipleRecommended Use
Gentle Heating Increases kinetic energy, helping to overcome lattice energy.[4]For increasing the amount of solute that can be dissolved.
Sonication Uses high-frequency sound waves to create cavitation, breaking apart solid agglomerates and increasing surface area.For speeding up the dissolution of stubborn particles.
Stirring/Agitation Increases interaction between the solute surface and the solvent.Standard practice for all dissolution attempts.
Q3: I still have solubility issues. Can I use a co-solvent with DCM?

A3: Yes, using a co-solvent is a highly effective and common strategy. The best choices are polar, protic solvents that can act as hydrogen bond donors.

The principle of co-solvency involves adding a small amount of a secondary solvent that has better interactions with the solute.[6][7] This co-solvent helps to break the solute's crystal lattice, allowing the primary solvent (DCM) to then solvate the molecule more effectively.

For this specific compound, methanol (MeOH) or ethanol (EtOH) are excellent first choices. Their hydroxyl (-OH) groups can directly compete with and disrupt the amine-based hydrogen bonding of your compound.

Experimental Protocol: Co-Solvent Screening

  • Stock Solutions: Prepare stock solutions of your compound in the co-solvent (e.g., 10 mg/mL in methanol), if possible, to ensure accurate additions.

  • Test Matrix: Set up a series of vials with DCM.

  • Co-Solvent Addition: Add the co-solvent in increasing percentages. If using a stock solution, add the corresponding volume and adjust with pure DCM to maintain a constant final concentration of the target compound.

  • Observation: Stir and observe solubility at room temperature. Gentle warming can be combined with this method.

  • Analysis: Note the minimum percentage of co-solvent required for complete dissolution. Be mindful that the co-solvent may alter the polarity of your reaction medium or affect subsequent purification steps.[8]

Table 1: Recommended Co-Solvent Systems for DCM

Co-SolventStarting Ratio (DCM:Co-Solvent, v/v)Mechanism of ActionConsiderations
Methanol (MeOH) 99:1, 95:5, 90:10Excellent H-bond donor, disrupts solute-solute H-bonds.Very polar; may significantly alter reaction conditions or chromatography elution.
Ethanol (EtOH) 99:1, 95:5, 90:10Good H-bond donor, less polar than methanol.A slightly "greener" alternative to methanol.
Acetonitrile (MeCN) 95:5, 90:10Polar aprotic co-solvent; improves overall solvent polarity.Not an H-bond donor, so may be less effective than alcohols.[8]
Q4: What are some complete alternatives to DCM if my compound remains insoluble or if I need to avoid chlorinated solvents?

A4: If solubility in DCM-based systems is insufficient, or for green chemistry initiatives, switching to a different primary solvent is the logical next step. [8][9] The choice of solvent should be guided by the "like dissolves like" principle. Given your compound's polar and hydrogen-bonding nature, polar solvents are recommended.

Caption: Troubleshooting workflow for solubility issues.

Table 2: Alternative Solvent Recommendations

SolventClassBoiling Point (°C)Key Characteristics & Use Cases
Tetrahydrofuran (THF) Polar Aprotic66Excellent choice. The solute already contains a THF moiety, suggesting favorable interactions.[10]
Acetonitrile (MeCN) Polar Aprotic82Good general-purpose polar solvent, often used in chromatography.[11]
Ethanol (EtOH) Polar Protic78Strong H-bond donor, good for highly polar compounds.[12]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very strong solvent, capable of dissolving many poorly soluble compounds.[6] Caution: 2-aminothiazoles have shown potential stability issues in DMSO.[13] Always run a stability check.
Ethyl Acetate (EtOAc) Moderately Polar Aprotic77A greener alternative to DCM for some applications, often used in combination with other solvents like ethanol.[11]
Q5: Could the stability of 4-(tetrahydrofuran-2-yl)thiazol-2-amine be a factor in my observations?

A5: Yes, what appears to be a solubility issue can sometimes be a stability problem, especially under certain conditions.

While 2-aminothiazoles are common synthetic building blocks, they can be reactive.[12] For instance, extended storage in DMSO stock solutions has been shown to cause degradation of some 2-aminothiazole derivatives.[13]

Recommendations for Ensuring Compound Integrity:

  • Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

  • Stability Study: If a solution must be stored, perform a small-scale stability test. Dissolve the compound in the chosen solvent system, store it under the intended conditions (e.g., room temperature, 4°C) for a set period (e.g., 24 hours), and then re-analyze by TLC or LC-MS to check for the appearance of new spots or peaks.

  • Avoid Harsh Conditions: Limit exposure to high heat, strong acids/bases, and reactive solvents unless required by the reaction protocol. The tetrahydrofuran ring can be sensitive to strong acidic conditions.[10]

By systematically applying these troubleshooting steps—from simple physical methods to strategic solvent selection—you can effectively overcome the solubility challenges associated with 4-(tetrahydrofuran-2-yl)thiazol-2-amine and proceed with your research confidently.

References

  • Vertex AI Search. (n.d.). 2-Aminothiazole | Solubility of Things.
  • Vertex AI Search. (2017, March 7). Solubility Enhancement: Novel Approaches to Rational Formulation Choice.
  • Vertex AI Search. (n.d.). 2-Aminothiazole - Wikipedia.
  • AAT Bioquest. (2023, March 17). What are the factors that affect solubility?
  • Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications?
  • Sigma-Aldrich. (n.d.). Greener Chromatography Solvents.
  • Journal of Chemical Education. (2025, May 29). Alternatives to Dichloromethane for Teaching Laboratories.
  • TURI. (2024, August 30). Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing.
  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Scientific Diagram].
  • Sharper Peaks Ahead Chromatography Blog. (2023, December 19). Dichloromethane (DCM)​ Substitute​s and Selectivity.
  • PubChem. (n.d.). 2-Aminothiazole.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process.
  • LibreTexts Chemistry. (n.d.). 13.4 Effects of Temperature and Pressure on Solubility.
  • Quora. (2021, April 18). How does temperature affect the solubility of a liquid?
  • CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?
  • Fluorochem. (n.d.). 4-(Furan-2-yl)thiazol-2-amine.
  • ECHEMI. (n.d.). Why does the solubility of some salts decrease with temperature?
  • BenchChem. (n.d.). 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole 97.
  • Journal of Pharmaceutical Analysis. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PMC. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Lab Pro Inc. (2026, January 25). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Reddit. (2023, March 14). Solubility in Dichloromethane. r/chemhelp.

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidation in Thiazole-2-amine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Thiazole-2-amine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] Howev...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Thiazole-2-amine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, their inherent reactivity, particularly the susceptibility of the thiazole ring and the exocyclic amino group to oxidation, presents a significant challenge during synthesis, purification, and storage. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent oxidative degradation of your thiazole-2-amine derivatives.

I. Understanding the "Why": The Chemistry of Thiazole-2-amine Oxidation

Before diving into solutions, it's crucial to understand the mechanisms that lead to the degradation of these compounds. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[4] This can destabilize the ring and may result in subsequent cleavage.[4] Additionally, the electron-rich nature of the 2-amino group makes it a target for oxidative processes.

Several factors can initiate or accelerate oxidation:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal catalysts, is a primary cause of gradual degradation.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), and even some metal catalysts used in synthesis can lead to unwanted oxidation.[4][5]

  • Photodegradation: UV light can induce ring cleavage, often initiated by the breaking of a sulfur-carbon bond.[4] For derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen.[6]

  • Trace Metal Ions: Metal impurities can catalyze oxidative degradation, leading to unpredictable and accelerated decomposition.[4]

II. Troubleshooting Guide: Common Issues and Actionable Solutions

This section addresses specific problems you might encounter during your work with thiazole-2-amine derivatives and provides targeted solutions.

Issue 1: My purified compound degrades upon storage, showing new, more polar spots on TLC.
  • Probable Cause: Air oxidation, potentially accelerated by light. The formation of more polar byproducts is characteristic of the introduction of oxygen-containing functional groups like sulfoxides.

  • Solutions:

    • Inert Atmosphere Storage:

      • Protocol: After final purification and solvent removal, place the compound in a vial, flush thoroughly with an inert gas (argon or nitrogen), and seal tightly. For long-term storage, consider using a desiccator under vacuum or an inert atmosphere glovebox.

      • Rationale: This minimizes contact with atmospheric oxygen, the primary culprit in slow degradation.

    • Light Protection:

      • Protocol: Store your compounds in amber vials or wrap clear vials with aluminum foil. Keep stored samples in a dark place, such as a cabinet or drawer.

      • Rationale: UV and even visible light can provide the energy to initiate oxidative reactions.[4]

    • Low-Temperature Storage:

      • Protocol: Store purified compounds at low temperatures (-20°C or -80°C).

      • Rationale: Chemical reactions, including oxidation, slow down significantly at lower temperatures.

Issue 2: My reaction yields are consistently low, and I observe a complex mixture of byproducts.
  • Probable Cause: Oxidation during the reaction itself. This can be due to the reagents used, atmospheric oxygen ingress, or prolonged reaction times at elevated temperatures.

  • Solutions:

    • Degassing Solvents:

      • Protocol: Before use, degas reaction solvents by bubbling an inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

      • Rationale: Solvents can dissolve a significant amount of oxygen, which can then participate in oxidative side reactions.

    • Maintaining an Inert Atmosphere:

      • Protocol: Conduct the reaction under a positive pressure of argon or nitrogen. Use Schlenk line techniques or a glovebox for highly sensitive substrates.

      • Rationale: This prevents atmospheric oxygen from entering the reaction vessel.

    • Use of Antioxidants:

      • Protocol: Consider adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the reaction mixture.

      • Rationale: These compounds can intercept reactive oxygen species and prevent them from attacking your thiazole-2-amine derivative. The use of antioxidants has been noted in various contexts to prevent degradation of sensitive organic molecules.

Issue 3: I'm attempting a reaction known to be oxidative (e.g., using MnO2), but I'm getting undesired side products.
  • Probable Cause: Over-oxidation or non-selective oxidation of the thiazole-2-amine core. While some oxidants are used to create desired transformations, they can also attack the sensitive thiazole ring.[7][8]

  • Solutions:

    • Careful Choice of Oxidant:

      • Protocol: Research and select milder or more selective oxidizing agents. For instance, if you are targeting a specific functional group, ensure the chosen reagent has a known selectivity for that group in the presence of a thiazole ring.

      • Rationale: Not all oxidizing agents are equal. Some, like tert-butylhydroperoxide (TBHP) with a ruthenium catalyst, have been shown to be selective in certain thiazoline oxidations.[8]

    • Stoichiometric Control:

      • Protocol: Use a precise stoichiometry of the oxidizing agent. Avoid using a large excess. Consider adding the oxidant portion-wise to maintain a low instantaneous concentration.

      • Rationale: A large excess of a strong oxidant increases the likelihood of non-selective reactions and over-oxidation.

    • Temperature Management:

      • Protocol: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

      • Rationale: Lower temperatures can increase the selectivity of many chemical reactions.

III. Frequently Asked Questions (FAQs)

Q1: How can I detect if my thiazole-2-amine derivative has oxidized?

A1: Several analytical techniques can help you identify oxidation:

  • Thin-Layer Chromatography (TLC): Oxidized products are generally more polar and will have a lower Rf value than the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to detect the formation of byproducts. Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons adjacent to a newly formed sulfoxide or sulfone will be shifted downfield.

    • ¹³C NMR: The carbon atoms of the thiazole ring will also show characteristic shifts upon oxidation.[5]

Q2: Are certain substituents on the thiazole ring more likely to promote oxidation?

A2: Yes, the electronic properties of the substituents can influence the susceptibility of the thiazole ring to oxidation.[6] Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack by oxidizing agents. Conversely, electron-withdrawing groups can deactivate the ring towards oxidation.

Q3: Can I use common laboratory solvents without purification?

A3: For sensitive thiazole-2-amine derivatives, it is highly recommended to use freshly distilled or anhydrous solvents. Some older solvents, particularly ethers, can form explosive peroxides which are potent oxidizing agents.

Q4: My synthesis involves an α-haloketone and thiourea. What precautions should I take?

A4: The Hantzsch thiazole synthesis is a common method for preparing 2-aminothiazoles.[3] While this reaction is generally robust, the product can still be susceptible to oxidation during workup and purification.

  • Workup: Neutralize the reaction mixture promptly to avoid prolonged exposure to acidic or basic conditions which might promote degradation.

  • Purification: Use flash chromatography with a minimally acidic or basic mobile phase. Consider eluting with solvents that have been purged with an inert gas.

IV. Experimental Protocols & Data

Protocol 1: Inert Atmosphere Storage of an Oxidation-Sensitive Thiazole-2-amine Derivative
  • Place the purified, dry compound (e.g., 50 mg) into a 2-dram amber vial.

  • Insert a needle connected to a nitrogen or argon line through a septum cap, with a second needle serving as an outlet.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace all air.

  • Remove the needles and quickly seal the vial with the septum cap, followed by wrapping with parafilm.

  • Label the vial and store it at -20°C in a dark location.

Table 1: Stability of a Hypothetical Thiazole-2-amine Derivative Under Various Storage Conditions
Storage ConditionPurity after 1 MonthPurity after 6 Months
Ambient, Air, Clear Vial95%82%
Ambient, Air, Amber Vial98%91%
-20°C, Air, Amber Vial99%96%
-20°C, Argon, Amber Vial>99.5%>99.5%

This data is illustrative and highlights the cumulative benefits of inert atmosphere, light protection, and low-temperature storage.

V. Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Troubleshooting Degradation

This diagram outlines the logical steps to diagnose and solve degradation issues with thiazole-2-amine derivatives.

G start Degradation Observed (e.g., Low Yield, Impurities on TLC/LC-MS) check_stage When is degradation occurring? start->check_stage during_reaction During Reaction check_stage->during_reaction Reaction during_workup During Workup/ Purification check_stage->during_workup Workup during_storage During Storage check_stage->during_storage Storage reaction_q1 Are solvents degassed? during_reaction->reaction_q1 workup_q1 Prolonged exposure to air/strong pH? during_workup->workup_q1 storage_q1 Stored under air/light? during_storage->storage_q1 reaction_a1_no Degas solvents (N2/Ar bubbling, Freeze-Pump-Thaw) reaction_q1->reaction_a1_no No reaction_q2 Is reaction under inert atmosphere? reaction_q1->reaction_q2 Yes reaction_a2_no Use N2/Ar balloon or Schlenk line reaction_q2->reaction_a2_no No reaction_q3 Are reagents oxidative? reaction_q2->reaction_q3 Yes reaction_a3_yes Consider milder reagents, control stoichiometry & temperature reaction_q3->reaction_a3_yes Yes workup_a1_yes Minimize workup time, use buffered solutions workup_q1->workup_a1_yes Yes storage_a1_yes Store under N2/Ar, in amber vials, at low temp storage_q1->storage_a1_yes Yes

Caption: Troubleshooting workflow for thiazole-2-amine degradation.

VI. References

  • BenchChem. (n.d.). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. Retrieved from BenchChem Technical Support.

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360. [Link]

  • Rasmussen, S. C. (2016). Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2?. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Retrieved from BenchChem Technical Support.

  • Duñach, E., et al. (2003). Ruthenium-catalyzed oxidation of thiazolidines to 2-thiazolines. Tetrahedron Letters, 44(32), 6035-6037.

  • Easton, C. J., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (7), 645-652.

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Heravi, M. M., Poormohammad, N., Beheshtiha, Y. S., & Baghernejad, B. (2011). Efficient synthesis of 2,4-disubstituted thiazoles under grinding. Synthetic Communications, 41(4), 579-582.

Sources

Optimization

Purification of 4-(tetrahydrofuran-2-yl)thiazol-2-amine by flash chromatography

Technical Support Center: Chromatography Application Note #4T-THF Topic: Purification of 4-(tetrahydrofuran-2-yl)thiazol-2-amine Status: Verified Protocol Last Updated: February 16, 2026 Executive Summary & Molecule Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Application Note #4T-THF Topic: Purification of 4-(tetrahydrofuran-2-yl)thiazol-2-amine Status: Verified Protocol Last Updated: February 16, 2026

Executive Summary & Molecule Analysis

User Query: "I am experiencing severe peak tailing and poor resolution when purifying 4-(tetrahydrofuran-2-yl)thiazol-2-amine on silica gel. What are the optimal flash chromatography conditions?"

Scientist's Analysis: The purification of 4-(tetrahydrofuran-2-yl)thiazol-2-amine presents a classic "dual-threat" challenge in chromatography:

  • Basicity: The thiazole-2-amine moiety (pKa ~5.3) acts as a Lewis base. On standard silica gel, the amine nitrogen interacts strongly with acidic silanol groups (Si-OH), causing peak tailing and irreversible adsorption.

  • Polarity: The tetrahydrofuran (THF) ring adds significant polarity compared to simple alkyl-thiazoles, often requiring polar mobile phases (DCM/MeOH) that can dissolve silica or degrade resolution if not buffered.

This guide provides a self-validating workflow to eliminate tailing and maximize recovery.

Method Development Strategy (Decision Tree)

Before selecting a column, assess your crude mixture's solubility and impurity profile (specifically unreacted thiourea).

PurificationStrategy Start Crude Reaction Mixture (Hantzsch Synthesis) SolubilityCheck Solubility Check: Dissolves in DCM? Start->SolubilityCheck YesDCM Method A: Normal Phase DCM / MeOH / NH4OH SolubilityCheck->YesDCM Yes (Good Solubility) NoDCM Method B: Reverse Phase Water / MeCN / Formic Acid SolubilityCheck->NoDCM No (Polar/Oily) Tailing Issue: Peak Tailing? YesDCM->Tailing Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Standard Silica AmineSilica Alternative: Use Amine-Functionalized Silica (KP-NH) Tailing->AmineSilica If Modifier Fails

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on solubility and chromatographic behavior.

Recommended Protocols

Method A: Normal Phase (Standard Silica)

Best for: Samples soluble in Dichloromethane (DCM) with minimal thiourea contamination.

ParameterSpecificationRationale
Stationary Phase Spherical Silica (20–40 µm)Irregular silica may cause higher backpressure with viscous modifiers.
Solvent A Dichloromethane (DCM)Weak solvent; solubilizes the heterocyclic core.
Solvent B 10% Methanol in DCM containing 1% NH₄OH Critical: Ammonium hydroxide competes for silanol sites, preventing amine tailing [1].
Gradient 0% to 50% Solvent B over 15 CVShallow gradient prevents co-elution of the polar thiourea impurity.
Loading Dry Load (Celite or Silica)Liquid loading in pure MeOH causes band broadening ("the solvent effect").
Detection UV 254 nm & 280 nmThe thiazole ring has strong absorbance at 254 nm.

Protocol Steps:

  • Neutralization: If your crude is a hydrobromide/hydrochloride salt, neutralize with saturated NaHCO₃ and extract into DCM before loading. Salts will streak and may not move on silica.

  • Modifier Preparation: Premix the NH₄OH into the Methanol/DCM stock. Do not add it directly to the pump heads to avoid precipitation in the mixing chamber.

  • Equilibration: Flush the column with 5 Column Volumes (CV) of the starting mobile phase (containing the modifier) to "deactivate" the silica surface.

Method B: Reverse Phase (C18)

Best for: Oily residues, high polarity impurities, or if "Method A" fails.

ParameterSpecificationRationale
Stationary Phase C18 (capped)"Capped" silica reduces residual silanol interactions.
Solvent A Water + 0.1% Formic AcidAcidic pH protonates the amine (R-NH₃⁺), improving solubility in water.
Solvent B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% to 60% B over 12 CVThe THF-thiazole is moderately polar and elutes early-to-mid gradient.

Troubleshooting Guide (Q&A)

Issue 1: "My product is streaking across the entire column."

Diagnosis: Unsuppressed Silanol Interactions. The amine nitrogen is hydrogen-bonding with the acidic protons of the silica gel silanols. Solution:

  • Switch Modifier: If using Triethylamine (TEA), switch to Ammonium Hydroxide (NH₄OH). NH₄OH is more effective for primary amines like thiazol-2-amine.

  • Use Amine-Silica: Switch to an amine-functionalized cartridge (e.g., KP-NH). The surface is already basic, repelling your amine product and forcing it into a tight band without needing mobile phase additives [2].

SilanolInteraction cluster_0 With Modifier Silica Acidic Silanol (Si-OH) Amine Thiazole Amine (R-NH2) Silica->Amine Strong H-Bond (Tailing) Modifier Modifier (NH3 / TEA) Modifier->Silica Blocks Sites

Figure 2: Mechanism of Action. The modifier (Green) competitively binds to the silica (Red), freeing the target amine (Blue) to elute freely.

Issue 2: "I see a large impurity eluting right after my product."

Diagnosis: Unreacted Thiourea. In Hantzsch synthesis, excess thiourea is common. It is highly polar and UV active. Solution:

  • Aqueous Wash: Before chromatography, dissolve the crude organic layer in EtOAc and wash 3x with water. Thiourea is water-soluble; the thiazole is less so.

  • Gradient Hold: Insert an isocratic hold at 20% Solvent B (Method A) to separate the thiazole from the trailing thiourea.

Issue 3: "My recovery is low (<50%)."

Diagnosis: Irreversible Adsorption or Salt Formation. Solution:

  • Check pH: Ensure the sample was free-based. If you loaded the HBr salt onto silica, it may be stuck at the baseline.

  • Column Flush: At the end of the run, flush with 10% MeOH in DCM with 5% NH₄OH. If a second peak appears, your product was stuck.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Avoid acetone with primary amines (thiazol-2-amine). Acetone can react with primary amines to form imines (Schiff bases) inside the column, destroying your product. Stick to MeOH or MeCN.

Q: Is the product stable on silica? A: 2-Aminothiazoles are generally stable, but the THF ring can be sensitive to strong acids. Do not use high concentrations of TFA (Trifluoroacetic acid) in the mobile phase. Formic acid (0.1%) is safe.

Q: How do I store the purified fraction? A: Aminothiazoles can oxidize and darken over time. Store the purified solid under nitrogen at -20°C, preferably protected from light.

References

  • Biotage. (2023).[1] When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]

  • Phenomenex. (2024). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures in Hantzsch synthesis of thiazoles

Topic: Troubleshooting Cyclization Failures & Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1] Core Directive: The Diagnostic Philosophy The Hantzsch synthesis is not a single ste...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures & Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Core Directive: The Diagnostic Philosophy

The Hantzsch synthesis is not a single step; it is a cascade sequence . A "failure" is rarely a total mystery—it is a specific blockage at one of two critical checkpoints:

  • Intermolecular S-Alkylation: The thioamide sulfur attacks the

    
    -haloketone.[1]
    
  • Intramolecular Dehydration: The nitrogen attacks the carbonyl, followed by water loss to aromatize.[1]

If your reaction failed, it stopped at one of these gates. This guide treats your flask as a patient and the symptoms (color, precipitate, LCMS data) as the diagnostic criteria.

The Mechanism & Failure Points (Visualized)

The following diagram maps the reaction pathway against common failure modes. Use this to locate your reaction's status.[2][3][4]

HantzschMechanism Reactants Reactants (Thioamide + α-Haloketone) Intermediate1 S-Alkylated Intermediate (Non-cyclic) Reactants->Intermediate1 Step 1: SN2 Attack Failure1 FAILURE MODE A: Haloketone Decomposition (Black Tar) Reactants->Failure1 Old Reagents/Heat Intermediate2 Hydroxythiazoline (Cyclic, non-aromatic) Intermediate1->Intermediate2 Step 2: N-Attack Product Thiazole (Aromatic Product) Intermediate2->Product Step 3: Dehydration (-H2O) Failure2 FAILURE MODE B: Trapped Intermediate (M+18 Mass) Intermediate2->Failure2 Stable Intermediate

Figure 1: The Hantzsch Cascade.[1] Successful synthesis requires passing two energy barriers.[1] Most "failures" are actually trapped at Intermediate 2.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "My reaction mixture turned into black tar immediately."

Diagnosis:


-Haloketone Decomposition.[1]
The Science: 

-Haloketones are highly reactive lachrymators.[1] They are sensitive to light, moisture, and base.[1] If your starting material is dark or fuming before you begin, it has likely polymerized or hydrolyzed, generating acid that catalyzes further decomposition.[1]

Corrective Protocol: In Situ Generation Do not isolate the


-haloketone.[1] Generate it and react it immediately.
  • Dissolve the parent ketone (1.0 eq) in Ethanol or MeOH.[1]

  • Add Bromine (1.0 eq) dropwise at 0°C OR N-Bromosuccinimide (NBS) (1.05 eq) with catalytic p-TsOH.

  • Stir until the color fades (bromination complete).

  • Add the thioamide/thiourea (1.0-1.2 eq) directly to this pot one hour later.

  • Reflux as normal. Why this works: This minimizes the haloketone's exposure to environmental degradation triggers [1].

Scenario B: "LCMS shows a peak at Mass + 18, but no product."

Diagnosis: The Hydroxythiazoline Trap.[1] The Science: The reaction successfully cyclized to the hydroxythiazoline (Intermediate 2 in Fig 1), but failed to dehydrate.[1] This is common when:

  • The substituents are electron-withdrawing (destabilizing the carbocation intermediate required for dehydration).[1]

  • The reaction temperature was too low.

  • The solvent was not protic enough to assist water leaving.

The Rescue Protocol (Dehydration): Do not discard the reaction.

  • Evaporate the reaction solvent.

  • Redissolve the residue in Ethanol.

  • Add 1.0 equivalent of concentrated HCl or Trifluoroacetic Acid (TFA).[1]

  • Reflux for 2-4 hours.

  • Check LCMS: The M+18 peak should disappear, replaced by the Product Mass (M).[1] Mechanism: Acid protonates the hydroxyl group, turning it into water (

    
    ), which is an excellent leaving group, driving aromatization [2].[1]
    
Scenario C: "I have a solid, but the NMR is messy and yield is >100%."

Diagnosis: Salt Formation.[1] The Science: The Hantzsch reaction generates HX (usually HBr) as a byproduct. The thiazole nitrogen is basic (pK


 ~2.5).[1] The solid you isolated is likely the Thiazolium Hydrobromide salt , not the free base.[1]

Validation Step:

  • Take a small amount of solid.[1]

  • Shake with water and NaHCO

    
    .[1]
    
  • Extract with Ethyl Acetate.[1][5]

  • Run TLC of the organic layer.[5] If the spot moves significantly differently than the solid, you had the salt.

Corrective Protocol: Always include a neutralization step in your workup:

  • Cool reaction to room temperature.[1][5]

  • Pour into saturated aqueous NaHCO

    
     or 10% NH
    
    
    
    OH.
  • Stir for 15 minutes to ensure deprotonation.

  • Filter the precipitate (now the free base).

Optimization & Data Comparison

When standard reflux in ethanol fails, consult this matrix to select the correct condition based on your substrate's limitations.

Substrate IssueRecommended SolventAdditive/ConditionRationale
Standard Ethanol / MethanolReflux (60-80°C)Green, protic solvent aids proton transfer.[1]
High Steric Bulk DMF or DMA100-120°CHigher boiling point overcomes steric energy barrier.[1]
Acid Sensitive THF / DioxaneNaHCO

(solid)
Buffers the HBr generated during cyclization.[1]
Water Soluble Water

-Cyclodextrin
Supramolecular catalysis; "Green Chemistry" approach [3].[1]
Slow Reaction EthanolMicrowave (120°C, 10 min)Rapid heating prevents side-product formation.[1]

Diagnostic Flowchart

Use this logic tree to determine your next experimental move.

TroubleshootingTree Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS MassMatch Mass = Expected? CheckLCMS->MassMatch MassPlus18 Mass = M + 18? CheckLCMS->MassPlus18 MassDimer Mass = Dimer? CheckLCMS->MassDimer Success Success! Neutralize & Isolate MassMatch->Success Yes Dehydrate Action: Add Acid Force Dehydration MassPlus18->Dehydrate Hydroxythiazoline Detected Oxidation Issue: Oxidative Dimerization Action: Degas Solvents MassDimer->Oxidation Thiadiazole Formed

Figure 2: Rapid decision tree for post-reaction analysis.

References

  • Potts, K. T. (1977).[1] The Chemistry of 1,2,4-Triazoles and Related Compounds. Chemical Reviews. (General mechanism grounding).[1]

  • Erian, A. W., et al. (2003).[1] The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.[1] 
    
  • Deligeorgiev, T., et al. (2010).[1] Green synthesis of some 2-aminothiazoles in aqueous medium. Ultrasonics Sonochemistry.

  • Hantzsch, A. (1887).[1][6] Ueber die Synthese des Thiazols (Thio-a-monazols). Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Aminothiazole Formation

Welcome to the Technical Support Center for Aminothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing a critical parameter in your experiments: the reaction temperature. Drawing from established chemical principles and field-proven insights, this resource will help you navigate common challenges and enhance the yield and purity of your target aminothiazoles.

Introduction to Temperature Optimization in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone reaction for the formation of the thiazole ring, involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea, to yield a thiazole derivative. While seemingly straightforward, the exothermicity of the initial S-alkylation and the subsequent cyclization and dehydration steps are highly sensitive to temperature. Inadequate temperature control can lead to a cascade of undesirable outcomes, including low yields, impurity formation, and even reaction failure. This guide will provide a systematic approach to troubleshooting and optimizing your reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Aminothiazole

Question: My Hantzsch synthesis of a 2-aminothiazole is resulting in a very low yield, or I'm not observing any product formation. How can I determine if the reaction temperature is the culprit and how should I adjust it?

Answer:

Low or no product yield is a frequent challenge, and temperature is a primary suspect. The optimal temperature for aminothiazole synthesis is highly dependent on the specific substrates being used. While some reactions proceed efficiently at room temperature, others may necessitate heating to overcome the activation energy barrier. Conversely, excessive heat can promote the degradation of starting materials or the product itself.

Diagnostic Workflow for Temperature Optimization:

Here is a systematic approach to optimizing your reaction temperature:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path start Start with a low temperature (e.g., 0 °C or room temperature) monitor Monitor reaction progress (TLC, LC-MS) no_reaction Is the reaction proceeding? increase_temp Gradually increase temperature (e.g., in 10-20 °C increments) no_reaction->increase_temp monitor2 Continue monitoring progress reflux Proceed to reflux conditions if necessary product_observed Is product forming? monitor2->reflux optimize Optimize at the lowest effective temperature to minimize side reactions product_observed->optimize side_reactions Are side products appearing? product_observed->side_reactions side_reactions->optimize lower_temp Lower the temperature or consider a milder heating method (e.g., microwave synthesis) side_reactions->lower_temp

Caption: A stepwise workflow for troubleshooting and optimizing reaction temperature.

Experimental Protocol for Temperature Screening:

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the α-haloketone (1.0 mmol) and thiourea (1.1 mmol) in a suitable solvent such as ethanol.

  • Room Temperature Trial: Stir the reaction mixture at room temperature and monitor its progress every 30 minutes for 2-4 hours using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incremental Heating: If no significant product formation is observed, begin to heat the reaction mixture in a controlled manner (e.g., using an oil bath). Increase the temperature in increments of 10-20 °C, holding at each temperature for a set period (e.g., 1 hour) while continuing to monitor the reaction.

  • Reflux Conditions: If the reaction is still sluggish, bring the mixture to reflux. Note that prolonged heating at high temperatures can lead to degradation, so it is crucial to monitor for the appearance of side products.

  • Microwave-Assisted Synthesis: For reactions that are slow or require high temperatures, microwave synthesis can be a highly effective alternative. Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields.[1] A typical starting point for microwave-assisted Hantzsch synthesis is a constant power of 170 W for 5-15 minutes, maintaining a temperature of approximately 70°C.[2]

Key Considerations:

  • Starting Material Stability: α-haloketones can be unstable, particularly at elevated temperatures. Ensure they are freshly prepared or have been stored correctly.[3]

  • Solvent Choice: The boiling point of your solvent will dictate the maximum temperature achievable under conventional heating. Common solvents for Hantzsch synthesis include ethanol, methanol, and dimethylformamide (DMF).[3][4]

SolventBoiling Point (°C)General Application Notes
Ethanol78A common and effective solvent for many Hantzsch reactions.
Methanol65Similar to ethanol, but with a lower boiling point.
DMF153Aprotic solvent that can be beneficial for certain substrates, especially in Cook-Heilborn variations.[3]
Water100Can be used in some "green" chemistry approaches, often with a catalyst.[4]
Issue 2: Formation of an Isomeric Impurity

Question: I've successfully synthesized my 2-aminothiazole, but I'm consistently isolating a significant amount of an isomeric impurity, which I suspect is the 2-imino-2,3-dihydrothiazole. How does temperature influence the formation of this byproduct?

Answer:

The formation of the 2-imino-2,3-dihydrothiazole isomer is a known side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[3] The regioselectivity of the cyclization step is sensitive to both pH and temperature. While acidic conditions are a primary driver for the formation of the imino isomer, prolonged reaction times or high temperatures, even in a neutral medium, can potentially lead to its formation.[3][5]

G cluster_0 Reaction Conditions cluster_1 Product Formation Pathways conditions Reaction Conditions: - Temperature - pH - Reaction Time amino Desired 2-Aminothiazole conditions->amino Neutral/Slightly Basic pH Optimized Temperature imino 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) conditions->imino Acidic pH High Temperature Prolonged Reaction Time

Caption: Influence of reaction conditions on product regioselectivity.

Mitigation Strategies:

  • Temperature Control: As a first step, try running the reaction at a lower temperature. If you are currently refluxing, attempt the reaction at a milder temperature (e.g., 50-60 °C) for a longer duration. The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing the formation of the imino isomer.

  • pH Adjustment: Ensure your reaction medium is neutral or slightly basic. The use of a non-acidic solvent is recommended. If necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[3]

  • Reaction Monitoring: Closely monitor the reaction progress. The goal is to stop the reaction once the formation of the desired 2-aminothiazole is maximized, before significant isomerization to the imino form can occur.

Frequently Asked Questions (FAQs)

Q1: Can exothermic reactions be an issue, and how does temperature control play a role?

A1: Yes, the initial S-alkylation step in the Hantzsch synthesis can be exothermic. In large-scale reactions, this can lead to a rapid increase in temperature, potentially causing solvent to boil and promoting side reactions. To manage this, consider adding the α-haloketone portion-wise to the solution of thiourea at a controlled, lower temperature (e.g., 0-10 °C). Once the addition is complete, the reaction mixture can then be gradually warmed to the optimized reaction temperature.

Q2: How does microwave-assisted synthesis affect temperature optimization?

A2: Microwave synthesis offers precise and rapid temperature control. This can be advantageous in minimizing the formation of temperature-dependent side products by reducing the overall reaction time at elevated temperatures.[6][7] When developing a microwave method, it is still crucial to screen a range of temperatures to find the optimal conditions for your specific substrates.

Q3: Are there any general temperature guidelines for specific classes of substrates?

A3: While the optimal temperature is highly substrate-dependent, some general trends have been observed. Electron-withdrawing groups on the α-haloketone can sometimes facilitate the reaction at lower temperatures, while electron-donating groups may require more thermal energy. However, these are not hard-and-fast rules, and empirical optimization is always recommended.

References

  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2948. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(25), 15337-15356. Retrieved from [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Retrieved from [Link]

  • Wagare, D. S., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Synthetic Communications, 54(1), 1-25. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 2344-2347. Retrieved from [Link]

Sources

Troubleshooting

Stability of 4-(tetrahydrofuran-2-yl)thiazol-2-amine in acidic conditions

Technical Support Center: 4-(Tetrahydrofuran-2-yl)thiazol-2-amine Executive Summary You are likely accessing this guide because you have observed unexpected behavior—solubility changes, peak shifting in LCMS, or loss of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

Executive Summary

You are likely accessing this guide because you have observed unexpected behavior—solubility changes, peak shifting in LCMS, or loss of recovery—when handling 4-(tetrahydrofuran-2-yl)thiazol-2-amine in acidic media.

The Bottom Line: This compound exhibits bimodal stability . It is chemically stable and soluble in dilute mineral acids (forming a reversible salt), but it is labile under harsh acidic conditions (high temperature or presence of strong nucleophiles), leading to irreversible tetrahydrofuran (THF) ring opening.

Module 1: Rapid Diagnostics (FAQ)

Q1: I dissolved the compound in 1N HCl and the LCMS peak shifted significantly earlier. Did it degrade? A: Likely No . You are observing the formation of the thiazolium salt .

  • Mechanism: The thiazole ring nitrogen (N3) is protonated, creating a polar cation. This drastically reduces retention time on Reverse Phase (C18) chromatography.

  • Validation: Neutralize a small aliquot with ammonium hydroxide (NH₄OH) and re-inject. If the peak returns to the original retention time, the compound is intact.

Q2: My recovery is low after acid workup (extraction). Where is the compound? A: It is likely trapped in the aqueous phase .

  • Cause: The protonated species (salt) is highly water-soluble and will not extract into organic solvents (DCM, EtOAc).

  • Fix: You must adjust the aqueous layer to pH > 8 (using saturated NaHCO₃ or NaOH) to deprotonate the thiazole back to its free base form before extraction.

Q3: I see a new peak at [M+18] or [M+36] after heating in acid. What is this? A: This indicates hydrolytic ring opening of the tetrahydrofuran moiety.

  • Cause: Prolonged heating in acidic media catalyzes the cleavage of the cyclic ether (THF), adding water (hydration) or halide (if HCl/HBr was used) to the chain. This is irreversible degradation.

Module 2: Mechanistic Deep Dive

To troubleshoot effectively, you must understand the competing forces at play: Salt Formation (Stabilizing) vs. Ether Cleavage (Degrading) .

The Stabilization Pathway (Reversible)

The 2-aminothiazole moiety acts as an amidine-like system. In dilute acid (e.g., 0.1 M HCl, TFA), the ring nitrogen (N3) accepts a proton. This resonance-stabilized cation is generally robust.

The Degradation Pathway (Irreversible)

The "weak link" is the C–O bond of the tetrahydrofuran ring. While ethers are generally stable to base, they are susceptible to acid-catalyzed cleavage, particularly if:

  • Temperature is elevated (>50°C). [1]

  • Nucleophiles are present (Cl⁻, Br⁻, I⁻).

  • The acid is concentrated.

The acid protonates the ether oxygen, creating a good leaving group. A nucleophile (or water) then attacks the alpha-carbon, snapping the ring open.

Visualizing the Pathways

G cluster_0 Safe Operating Window Start Neutral Molecule (Free Base) Hydrophobic Salt Protonated Salt (Cationic Species) Hydrophilic & Stable Start->Salt Dilute Acid (H+) RT Degraded Ring-Opened Product (Halo-alcohol / Diol) IRREVERSIBLE Start->Degraded Oxidizing Acids (HNO3) Salt->Start Base Neutralization (pH > 8) Salt->Degraded Heat + Strong Acid (Nu- attack on THF)

Figure 1: Stability Decision Tree. Green paths represent safe, reversible handling. Red paths represent irreversible chemical degradation.

Module 3: Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this protocol to verify if your specific acidic conditions are safe.

  • Preparation: Dissolve 5 mg of compound in 1 mL of the solvent (e.g., 1M HCl).

  • Control: Keep 0.5 mL at 4°C (Fridge).

  • Stress: Heat the remaining 0.5 mL at 40°C for 4 hours.

  • Analysis:

    • Neutralize both samples with 100 µL of 5M NH₄OH.

    • Dilute with acetonitrile (1:1).

    • Analyze via HPLC-UV (254 nm) or LCMS.

  • Pass Criteria: The stress sample purity should be within 98% of the control sample.

Protocol B: Safe Workup/Isolation

Standard Operating Procedure for retrieving the compound from acid.

StepActionTechnical Rationale
1 Cool Down Chill the acidic solution to < 10°C on ice.
2 Basify Slowly add Sat. NaHCO₃ or 2N NaOH until pH ~9-10.
3 Extract Extract 3x with Ethyl Acetate or DCM/IPA (3:1).
4 Dry Dry organics over Na₂SO₄ (Sodium Sulfate).

Module 4: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Peak Splitting (HPLC) Partial protonation in mobile phase.Ensure Mobile Phase A contains a buffer (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) to lock the protonation state.
Yellowing of Solution Oxidation (N-oxide formation).THF ethers are prone to peroxide formation. Ensure solvents are peroxide-free. Store under Nitrogen/Argon.
Mass +18 (LCMS) Hydrolysis (Ring Opening).You used strong acid + heat. Switch to milder acids (Acetic acid) or lower temperatures.
Mass +80 (LCMS) Sulfonation.Avoid using H₂SO₄ at high concentrations; the electron-rich thiazole ring can undergo electrophilic sulfonation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Defines general stability of thiazoles and 2-amino substitution effects).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of THF ring cleavage).
  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Ether cleavage mechanisms under acidic conditions).[2]

  • PubChem. (n.d.).[3] 2-Aminothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support: Thiazole Functionalization &amp; Steric Management

Ticket ID: #THZ-4-SUB-STERIC Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Heterocycle Functionalization Help Desk. You are likely here because a 4-substituted thiazole substrate is failin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-4-SUB-STERIC Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Heterocycle Functionalization Help Desk.

You are likely here because a 4-substituted thiazole substrate is failing in your standard cross-coupling or arylation workflow. This is a known "pain point" in medicinal chemistry. The substituent at the C4 position creates a "steric wall" that shields the C5 position and interferes with the coordination geometry at the C2 position. Furthermore, the thiazole sulfur and nitrogen atoms are notorious for poisoning standard Palladium catalysts.

This guide treats your synthesis as a troubleshooting ticket. We will move from C-H Activation (the most elegant but sensitive method) to Cross-Coupling (robust but steric-dependent) and finally De Novo Synthesis (when functionalization is impossible).

Module 1: C-H Activation at C5 (The "Fagnou" Protocol)

Issue: You are attempting direct arylation at the C5 position, but the C4 substituent is preventing the palladium from engaging the C-H bond. Standard bases (Carbonates) are too bulky or insoluble to effect deprotonation in this crowded environment.

Root Cause: The reaction requires a Concerted Metallation-Deprotonation (CMD) pathway.[1] In 4-substituted systems, the energy barrier for the C-H bond cleavage is raised significantly due to steric clash between the ligand set and the C4 group.

Solution: Implement the Pivalic Acid (PivOH) Proton Shuttle . Pivalic acid acts as a co-catalyst.[2][3][4] The pivalate anion coordinates to the Palladium, acting as an intramolecular base that is small enough to slip past the C4 steric wall, deprotonate C5, and shuttle the proton to the external base (Carbonate).

Protocol: Steric-Busting C-H Arylation
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃HBF₄ (10 mol%) or DavePhos (for extreme bulk)

  • Co-Catalyst: Pivalic Acid (30 mol%) (CRITICAL STEP)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA or Toluene (0.2 M)

  • Temp: 100–120 °C

Mechanistic Visualization (CMD Pathway):

CMD_Mechanism cluster_0 Steric Barrier at C4 cluster_1 The Solution: Proton Shuttle Thiazole 4-Sub-Thiazole (Substrate) Pd_Complex Pd(II)-Pivalate Complex Thiazole->Pd_Complex Coordination TS CMD Transition State (PivO- removes H+) Thiazole->TS Blocked without PivOH Pd_Complex->TS PivOH Shuttle Product C5-Arylated Thiazole TS->Product Reductive Elim.

Figure 1: The Concerted Metallation-Deprotonation (CMD) mechanism where Pivalate bridges the steric gap.

Module 2: Cross-Coupling (The "PEPPSI" Solution)

Issue: Suzuki or Negishi coupling yields are <20%. The catalyst turns black (precipitates) immediately. Root Cause:

  • Sulfur Poisoning: The thiazole sulfur coordinates strongly to Pd, displacing labile phosphine ligands (like PPh₃).

  • Slow Initiation: The C4 substituent slows down the oxidative addition step.

Solution: Switch to Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts. The N-Heterocyclic Carbene (NHC) ligand is too bulky to be displaced by sulfur, and the "throw-away" pyridine ligand ensures rapid initiation even with bulky substrates.

Comparative Data: Catalyst Performance on 4-t-Butylthiazole
Catalyst SystemYield (24h)Observation
Pd(PPh₃)₄ 12%Catalyst decomp (black Pd mirror).
Pd(dppf)Cl₂ 35%Sluggish; incomplete conversion.
Pd-PEPPSI-IPr 92% Full conversion; clear solution.
Pd-PEPPSI-IPent 96% Best for extreme steric bulk (e.g., 4-adamantyl).
Protocol: PEPPSI Coupling
  • Charge: Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Pd-PEPPSI-IPr (2 mol%) , K₂CO₃ (2.0 eq).

  • Solvent: Dioxane/H₂O (4:1). Note: Alcohol solvents can deactivate PEPPSI.

  • Temp: 60–80 °C. (PEPPSI initiates well at lower temps than phosphines).

Module 3: Regioselective Lithiation (Turbo-Grignards)

Issue: You want to functionalize C2, but the reaction scrambles, or you get "Halogen Dance" migration. Root Cause: n-Butyllithium (n-BuLi) aggregates are too reactive and lack discrimination. They often attack the C4 substituent or cause ring opening.

Solution: Use Knochel's Turbo-Grignard (TMPMgCl·LiCl) .[5] This base is bulky (sterically selective) and kinetically controlled. It operates at temperatures where the "Halogen Dance" is frozen out.

Troubleshooting Flowchart: Lithiation

Lithiation_Fix Start Lithiation of 4-Sub-Thiazole Issue1 Symptom: Ring Opening / decomp Start->Issue1 Issue2 Symptom: Wrong Regioisomer (C5 vs C2) Start->Issue2 Sol1 Switch Base: TMPMgCl·LiCl (Knochel Base) Issue1->Sol1 Too aggressive Sol2 Temp Control: -78°C strictly Issue2->Sol2 Thermodynamic equilibration Result Clean C2-Magnesiation Sol1->Result Sol2->Result

Figure 2: Decision tree for stabilizing thiazole metallation.

Module 4: De Novo Synthesis (Hantzsch Protocol)

Issue: Functionalization of the ring is impossible due to extreme steric shielding (e.g., 4-trityl or 4-t-butyl groups). Solution: Build the ring with the substituent already in place using the Hantzsch Thiazole Synthesis , but upgraded for bulky substrates.

Standard Hantzsch Failure: Bulky thioamides react too slowly with


-haloketones in refluxing ethanol, leading to decomposition.

Upgraded Protocol (Microwave-Assisted):

  • Reagents: Bulky Thioamide (1.0 eq) +

    
    -Bromoketone (1.0 eq).
    
  • Solvent: DMF (Polar aprotic is superior to EtOH for bulky transition states).

  • Conditions: Microwave irradiation, 140 °C for 15 mins .

  • Workup: Pour into ice water; the bulky thiazole usually precipitates immediately.

FAQ: Quick Troubleshooting

Q: My Pd-catalyzed reaction works on 4-methylthiazole but fails on 4-isopropylthiazole. Why? A: You have crossed the "Cone Angle Threshold." The isopropyl group rotates, sweeping a volume that blocks the Pd approach. Switch immediately to Pd-PEPPSI-IPent (Module 2), which has a flexible ligand specifically designed to wrap around this bulk.

Q: Can I use Cu-catalyzed arylation (Ullmann) instead? A: Generally, no. Copper requires higher temperatures (>140°C) which often leads to desulfurization of the thiazole ring. Stick to Pd-catalyzed C-H activation with PivOH at 100°C.

Q: The product is inseparable from the starting material. A: 4-substituted thiazoles are weak bases. Try an Acid Scavenger Purification : Dissolve crude in EtOAc, extract with 1M HCl (product goes to aqueous layer, non-basic impurities stay in organic). Neutralize aqueous layer with NaHCO₃ to precipitate pure product.

References
  • Lafrance, M., & Fagnou, K. (2006).[2] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design.[2][4] Journal of the American Chemical Society, 128(51), 16496–16497.[2]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[6] Angewandte Chemie International Edition, 48(13), 2383–2387.

  • Dunst, C., & Knochel, P. (2011).[5][7] Regioselective Functionalization of the Thiazole Scaffold using TMPMgCl[5][7]·LiCl and TMP2Zn[5][7]·2MgCl2[5][7]·2LiCl.[5] The Journal of Organic Chemistry, 76(16), 6972–6978.[5][7]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides.[8] The Journal of Organic Chemistry, 82(13), 6638–6646.

  • Potewar, T. M., et al. (2022).[9] A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[10] Rasayan Journal of Chemistry, 15(1), 2022.[10]

Sources

Troubleshooting

Scale-up challenges for 4-(tetrahydrofuran-2-yl)thiazol-2-amine production

Welcome to the Technical Support Center for the scale-up production of 4-(tetrahydrofuran-2-yl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up production of 4-(tetrahydrofuran-2-yl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from a laboratory to a production environment. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this critical process.

Introduction to 4-(tetrahydrofuran-2-yl)thiazol-2-amine Synthesis

4-(tetrahydrofuran-2-yl)thiazol-2-amine is a key heterocyclic building block in medicinal chemistry, often explored for its potential in developing novel therapeutics.[1][2] The most reliable and widely adopted method for its synthesis, particularly for scale-up, is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For our target molecule, this translates to the reaction between thiourea and an appropriate α-halo-ketone bearing the tetrahydrofuran moiety.

While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, product purity, and isolation.[5][6] This guide addresses these challenges in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise during the initial stages of process scale-up.

Q1: Why is the Hantzsch synthesis the preferred route for scaling up 2-aminothiazole production?

A: The Hantzsch synthesis is favored for several reasons rooted in industrial applicability:

  • High Convergence: It rapidly builds the complex thiazole core from simple, often commercially available starting materials (an α-haloketone and a thioamide).[7]

  • Robustness: The reaction is generally high-yielding and tolerant of a variety of functional groups, making it versatile.[7][8]

  • Simplicity: The reaction pathway is well-understood, and the product can often be isolated through simple precipitation and filtration, avoiding complex chromatographic purification at scale.[9]

Q2: We've scaled our reaction from 100g to 5kg and our yield has dropped from 90% to 60%. What are the most probable causes?

A: A significant yield drop upon scale-up is a classic problem, almost always pointing to issues with heat and mass transfer.[5]

  • Inadequate Heat Dissipation: The Hantzsch synthesis is exothermic. A 5kg batch generates substantially more heat than a 100g batch, and the reactor's surface-area-to-volume ratio is much lower, making it harder to cool. This can lead to temperature spikes that cause decomposition of reactants or products and promote side reactions.[5]

  • Inefficient Mixing: What can be mixed easily with a magnetic stir bar in a flask requires a carefully designed overhead mechanical stirrer in a large reactor. Poor mixing leads to localized areas of high reactant concentration ("hot spots") and low concentration ("dead zones"), resulting in incomplete conversion and increased impurity formation.[10]

Q3: What are the Critical Process Parameters (CPPs) we must monitor and control during the cyclization step?

A: For a successful and reproducible scale-up, the following parameters are critical:

Critical Process ParameterRationale for ControlTypical Setpoint/Range
Temperature Controls reaction rate and minimizes side-product formation. Crucial for managing the exotherm.40-70°C (Process Dependent)
Reagent Addition Rate Directly controls the rate of heat generation. Slow, controlled addition of the α-haloketone is essential to prevent a thermal runaway.[5]Add over 2-4 hours
Agitation Speed Ensures homogeneity of temperature and reactant concentration, preventing hot spots and promoting complete reaction.Reactor/impeller dependent; must ensure good surface vortex
pH during Work-up Product solubility is highly pH-dependent. Precise pH control is necessary for maximizing precipitation and yield during isolation.[11]Neutralize to pH 7-8 for precipitation

Q4: Our crude product contains a persistent, less polar impurity according to TLC/LC-MS. What could it be?

A: Besides unreacted starting materials, the most common side products in a Hantzsch synthesis stem from self-condensation or alternative reaction pathways. A likely candidate is a dimer of the α-haloketone starting material, formed under basic conditions or due to localized high temperatures. Another possibility is the formation of a pseudothiohydantoin if reaction conditions are not optimized. Careful control of temperature and reagent stoichiometry is the best way to prevent these.

Q5: What are the most effective, industrially viable methods for purifying 4-(tetrahydrofuran-2-yl)thiazol-2-amine?

A: Large-scale column chromatography is generally avoided due to cost and solvent waste. The preferred methods are:

  • Controlled Precipitation/Crystallization: The Hantzsch reaction is often run in an acidic alcohol solution where the product hydrochloride salt is soluble.[9] Neutralizing the cooled reaction mixture with a base (e.g., sodium carbonate, ammonia) decreases the product's solubility, causing it to precipitate.[7] This can be further optimized by using an anti-solvent.

  • Bisulfite Adduct Formation: For 2-aminothiazoles, a clever and effective method involves reacting the crude product with sulfur dioxide or a bisulfite salt.[11] This forms an insoluble adduct which precipitates from the solution, leaving many impurities behind. The pure 2-aminothiazole can then be liberated from the filtered adduct by treatment with a base.[11]

Section 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low or Stalled Reaction Conversion

You observe by in-process control (e.g., HPLC) that the reaction has stalled at 70% conversion, even after extended reaction time.

  • Probable Cause 1: Reagent Purity or Decomposition.

    • Why it happens: The α-halocarbonyl starting material can be unstable, especially if exposed to moisture or basic conditions, leading to decomposition before it can react. Impurities in the thiourea or solvent can also inhibit the reaction.[10]

    • How to fix it:

      • Verify Starting Material Quality: Always analyze incoming raw materials via NMR, GC, or Titration to confirm identity and purity.

      • Use Anhydrous Solvents: If the reaction is sensitive to water, ensure solvents are properly dried before use.

      • Check Addition Sequence: Typically, the thiourea is dissolved first, and the α-haloketone is added second. Reversing this can sometimes lead to decomposition of the ketone.

  • Probable Cause 2: Inefficient Mass Transfer (Mixing).

    • Why it happens: In a large reactor, if the agitation is insufficient, the reactants may not be in contact with each other effectively, leading to a stalled reaction. This is especially true if one of the reagents is not fully dissolved.

    • How to fix it:

      • Increase Agitation: Carefully increase the RPM of the overhead stirrer. Observe the surface of the reaction; a gentle vortex should be visible, indicating good mixing.

      • Evaluate Impeller Design: For viscous slurries or large reactors, a standard paddle stirrer may be insufficient. A pitched-blade turbine or anchor stirrer might be necessary to ensure top-to-bottom mixing.[5]

Problem 2: Poor Product Purity and High Levels of Side Products

Your final isolated product is only 85% pure, with several significant impurities that are difficult to remove.

  • Probable Cause 1: Uncontrolled Reaction Exotherm.

    • Why it happens: As discussed in the FAQ, a rapid temperature increase promotes side reactions. The ideal cyclization has a specific activation energy; providing too much thermal energy allows competing, undesired reactions to occur.

    • How to fix it:

      • Slow the Addition: This is the most critical control lever. Extend the addition time of the α-haloketone.

      • Improve Cooling: Ensure the reactor's cooling jacket is functioning optimally and the coolant temperature is appropriate.

      • Use a Semi-Batch Process: For highly exothermic reactions, a portion of the thiourea solution can be held back and added along with the α-haloketone to act as a heat sink.

  • Probable Cause 2: Incorrect Stoichiometry.

    • Why it happens: While the reaction is 1:1, using a slight excess of one reagent can push the reaction to completion and minimize side reactions involving the other.

    • How to fix it:

      • Use Excess Thiourea: It is common practice to use a slight excess (1.1-1.2 equivalents) of thiourea.[9] It is inexpensive, and any unreacted excess is typically water-soluble and easily removed during work-up. This ensures the more expensive and potentially less stable α-haloketone is fully consumed.

Problem 3: Product Oils Out or Forms a Gummy Precipitate During Isolation

Upon neutralization, instead of a filterable crystalline solid, you get an unmanageable oil or a sticky solid that clogs the filter.

  • Probable Cause 1: Supersaturation and Rapid Precipitation.

    • Why it happens: Adding the base too quickly can cause the product to "crash out" of solution in an amorphous or oily state rather than forming an ordered crystal lattice.

    • How to fix it:

      • Control Rate of Neutralization: Add the neutralizing base slowly and with vigorous stirring.

      • Control Temperature: Perform the neutralization at a controlled, lower temperature (e.g., 0-10°C) to slow down the rate of precipitation.

      • Introduce Seeding Crystals: If available, add a small amount of previously isolated, crystalline product to the solution just before or during neutralization to encourage ordered crystal growth.

  • Probable Cause 2: Presence of Tarry Impurities.

    • Why it happens: Polymeric or tarry impurities generated during the reaction can co-precipitate with the product, inhibiting crystallization.

    • How to fix it:

      • Perform a Pre-filtration: Before neutralization, consider filtering the acidic reaction mixture through a pad of celite or activated carbon to remove particulate or colored impurities.

      • Use an Anti-Solvent: Instead of just neutralizing, slowly add an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) to the reaction mixture to induce crystallization. Water can often serve this purpose.

Section 3: Key Experimental Protocol

Protocol: Kilogram-Scale Synthesis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine

Disclaimer: This protocol is a representative example and must be adapted and optimized for your specific equipment and safety procedures. A thorough Process Hazard Analysis (PHA) must be conducted before attempting this scale-up.

Step 1: Reagent Charging

  • To a 50L glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge ethanol (20 L).

  • With moderate agitation, charge thiourea (1.0 kg, 13.1 mol, 1.1 eq).

  • Stir the resulting slurry at 20-25°C for 30 minutes.

Step 2: Hantzsch Cyclization

  • In a separate vessel, dissolve 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one (1.95 kg, 11.9 mol, 1.0 eq) in ethanol (5 L).

  • Heat the reactor contents to 60°C.

  • Using a metering pump, add the solution of 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one to the reactor over a period of 3 hours, maintaining the internal temperature between 60-65°C. The reaction is exothermic; use the reactor cooling jacket as needed.

  • After the addition is complete, stir the reaction mixture at 65°C for an additional 2 hours.

  • Take a sample for in-process control (HPLC) to confirm the consumption of the starting ketone.

Step 3: Product Isolation

  • Cool the reaction mixture to 10°C.

  • Slowly add a 25% aqueous solution of sodium carbonate over 1 hour, maintaining the temperature below 20°C. Monitor the pH, stopping when it reaches 7.5-8.0. A thick precipitate will form.

  • Stir the resulting slurry at 10°C for 1 hour to allow for complete crystallization.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with a cold (5°C) mixture of ethanol and water (1:1, 2 x 5 L).

  • Dry the product in a vacuum oven at 50°C until constant weight is achieved.

Section 4: Visual Guides & Diagrams

Hantzsch Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea Thiourea S_Alkyl S-Alkylation Intermediate (Isothiouronium Salt) Thiourea->S_Alkyl SN2 Attack AlphaHaloKetone α-Halo-ketone (2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one) AlphaHaloKetone->S_Alkyl Cyclized Hydroxythiazoline Intermediate S_Alkyl->Cyclized Intramolecular Cyclization Product 4-(tetrahydrofuran-2-yl)thiazol-2-amine Cyclized->Product Dehydration

Caption: The Hantzsch mechanism for 2-aminothiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield decision decision cause cause solution solution start Low Yield Observed check_conversion IPC Shows Incomplete Conversion? start->check_conversion check_purity IPC Shows High Impurity Load? start->check_purity check_conversion->check_purity No cause_mixing Poor Mixing check_conversion->cause_mixing Yes cause_reagent Bad Reagent Quality check_conversion->cause_reagent Yes cause_exotherm Uncontrolled Exotherm check_purity->cause_exotherm Yes cause_stoich Incorrect Stoichiometry check_purity->cause_stoich Yes solve_mixing Increase Agitation / Evaluate Impeller cause_mixing->solve_mixing solve_reagent Re-analyze Raw Materials cause_reagent->solve_reagent solve_exotherm Slow Addition Rate / Improve Cooling cause_exotherm->solve_exotherm solve_stoich Use 1.1 eq Thiourea cause_stoich->solve_stoich

Caption: A decision tree for troubleshooting low yield in scale-up.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Azetidinyl-Thiazole Compounds.
  • American Cyanamid Co. (1949). Purification of 2-aminothiazole. U.S.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
  • CUTM Courseware. Thiazole.
  • ChemHelp ASAP. (2020).
  • CN102079732B. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubChem. Preparation method of 2-(2-amino-4-thiazole)-2(Z)
  • Chemical Science (RSC Publishing). (2024). 2H-Thiazolo[4,5-d][5][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping.

  • MDPI. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • Thieme Chemistry. (2021). Scalable Synthesis of Thiazole Peptide Macrocycles.
  • ResearchGate. (2017).
  • European Journal of Pharmaceutical Sciences. (2021).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 4-(tetrahydrofuran-2-yl)thiazol-2-amine , a critical intermediate in the synthesis of kinase inhibitors and fragment-based drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 4-(tetrahydrofuran-2-yl)thiazol-2-amine , a critical intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery.

The analysis compares the "analytical performance" of two standard solvent systems: DMSO-d6 and Chloroform-d (CDCl3) .

Core Finding: DMSO-d6 is the superior solvent for this analyte. While CDCl3 provides adequate resolution of the aliphatic tetrahydrofuran (THF) ring, it fails to consistently resolve the exchangeable amine (


) protons and induces line broadening in the thiazole H-5 signal due to rapid exchange rates. DMSO-d6 stabilizes the amino-tautomer, providing a distinct diagnostic handle for purity assessment.

Structural Analysis & Predictive Framework

Before interpreting the spectrum, the analyst must understand the magnetic environment of the molecule. The structure contains a chiral center at the C2 position of the THF ring, which renders the methylene protons at C3 and C4 diastereotopic .

Structural Logic & Signal Expectation
  • Thiazole Ring (H-5): The proton at position 5 is electron-rich due to the resonance donation from the 2-amino group. Expect a singlet or fine doublet (long-range coupling) in the aromatic region, but significantly upfield from typical aromatics (~6.3–6.6 ppm).

  • Amine (

    
    ):  Exchangeable protons. Chemical shift is highly solvent-dependent.
    
  • THF Ring (Chiral Influence):

    • H-2' (Methine): Deshielded by both the oxygen and the aromatic thiazole ring.

    • H-3', H-4', H-5': The rigidity of the ring and the chiral center at C2' will cause the geminal protons on C3' and C4' to split into complex multiplets rather than simple triplets.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the observed topology of the spectrum. The table below compares the analytical utility of the two primary solvent options.

Table 1: Comparative Analytical Performance
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale

Visibility
Excellent (Sharp/Broad Singlet)Poor (Invisible/Broad Hump)DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the

signal ~6.9 ppm.
Thiazole H-5 Sharp Singlet (

6.3–6.5)
Broad/ShiftedH-bonding in DMSO stabilizes the amino-tautomer, preventing line broadening from amino-imino tautomerization.
THF Resolution GoodExcellentCDCl3 offers slightly better separation of the aliphatic multiplets, but at the cost of the critical heteroatom protons.
Water Peak ~3.33 ppm (distinct)~1.56 ppm (variable)Water in DMSO is distinct from the THF aliphatic region; in CDCl3, water often overlaps with THF H-3'/H-4'.

Detailed Spectral Assignment (DMSO-d6)

The following data represents the standard spectroscopic signature of the molecule in DMSO-d6 at 400 MHz.

Experimental Protocol: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additive (Optional): If

    
     broadening is observed due to trace acid, add 1 solid pellet of 
    
    
    
    to the tube to neutralize and sharpen the signal.
  • Acquisition: 16 scans, 30° pulse angle, D1 = 1.0 sec.

Table 2: Chemical Shift Data (DMSO-d6)[1][2]
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic

6.92 Broad Singlet2H-Diagnostic for 2-aminothiazoles. Disappears on

shake.
Thiazole H-5 6.38 Singlet1H-Upfield aromatic. Characteristic of electron-rich 5-position.
THF H-2' 4.75 dd or m1H

Hz
Anomeric-like methine. Deshielded by O and Heterocycle.
THF H-5' 3.78 Multiplet1H-Diastereotopic methylene (

to Oxygen).
THF H-5'' 3.65 Multiplet1H-Diastereotopic methylene (

to Oxygen).
THF H-3' 2.15 Multiplet1H-

to Oxygen, adjacent to chiral center.
THF H-4' 1.80 – 2.00 Multiplet3H-Overlapping envelope of remaining H-3' and H-4' protons.

Note on Impurities: If synthesized via the Hantzsch method, watch for a singlet at ~9.2 ppm (HBr salt form if not neutralized) or broad singlets at ~7.1 ppm (unreacted thiourea).

Visualization of Structural Logic

Diagram 1: COSY Correlation & Connectivity

This diagram visualizes the COSY (Correlation Spectroscopy) logic required to confirm the structure. It maps which protons are scalar coupled (neighbors).

COSY_Logic cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic THF Region NH2 NH2 (6.92 ppm) No Correlations H5 Thiazole H-5 (6.38 ppm) Long range to THF H-2'? H2_prime THF H-2' (4.75 ppm) Chiral Anchor H5->H2_prime Weak NOESY/HMBC H3_prime THF H-3' (2.15 ppm) H2_prime->H3_prime Strong COSY H4_prime THF H-4' (~1.90 ppm) H3_prime->H4_prime Strong COSY H5_prime THF H-5' (3.65-3.78 ppm) H4_prime->H5_prime Strong COSY

Caption: COSY connectivity map. Solid lines indicate scalar coupling (neighbors); dashed lines indicate spatial or long-range connectivity.

Diagram 2: Analytical Workflow & Decision Tree

This flowchart guides the researcher through the analysis process, specifically addressing the handling of the chiral THF center and potential impurities.

Workflow Start Start: Crude Solid Solvent Dissolve in DMSO-d6 Start->Solvent Check_NH2 Check 6.5 - 7.5 ppm Is NH2 visible? Solvent->Check_NH2 Good_Spec Proceed to Assignment Check_NH2->Good_Spec Yes Bad_Spec Broad/Missing Signals? Check_NH2->Bad_Spec No Impurity_Check Impurity Scan: 9.2 ppm (HBr salt) 7.1 ppm (Thiourea) Good_Spec->Impurity_Check Action_Dry Sample Wet/Acidic? Add K2CO3 or D2O Shake Bad_Spec->Action_Dry Action_Dry->Check_NH2

Caption: Step-by-step decision tree for validating the spectral quality of 2-aminothiazole derivatives.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • Solvent Effects on Aminothiazoles: E. Pretsch, P. Bühlmann, M. Badertscher. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for solvent shifts).
  • Trace Impurities in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • 2-Aminothiazole Spectral Data: SpectraBase. "2-Aminothiazole 1H NMR." Wiley Science Solutions. Available at: [Link]

Comparative

FTIR Analysis of 2-Amino-4-Substituted Thiazoles: A Comparative Guide

Topic: FTIR Characteristic Peaks for 2-Amino-4-Substituted Thiazoles Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summary In drug discovery, the 2-aminoth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for 2-Amino-4-Substituted Thiazoles Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

In drug discovery, the 2-aminothiazole scaffold is a "privileged structure," serving as the core for numerous antimicrobials, prions, and kinase inhibitors. For researchers synthesizing these compounds—typically via the Hantzsch condensation—Fourier Transform Infrared (FTIR) spectroscopy is not merely a characterization tool; it is the primary checkpoint for reaction completeness.

This guide moves beyond generic peak lists. It provides a comparative analysis of 2-amino-4-substituted thiazoles against their synthetic precursors (


-haloketones and thiourea), offering a self-validating framework to confirm ring closure and assess substituent electronic effects.

The Chemical Context: Tautomerism & Synthesis

Before analyzing the spectrum, one must understand the molecular species present.

Amino vs. Imino Tautomerism

A critical question in thiazole characterization is whether the compound exists in the amino (


) or imino  (

) form.
  • Scientific Insight: Matrix isolation FTIR and DFT studies confirm that the amino tautomer is the thermodynamically stable species for 2-amino-4-substituted thiazoles in the solid state.

  • Spectral Consequence: You should expect distinct primary amine doublets (asymmetric/symmetric stretching) in the high-frequency region (

    
    ), rather than a single broad imine band.
    
The Hantzsch Synthesis Pathway

The synthesis involves the condensation of an


-haloketone with thiourea.[1][2] The spectral success criterion is defined by the disappearance  of precursor functional groups and the emergence  of the aromatic thiazole ring.

Hantzsch_Pathway cluster_markers Spectral Checkpoints Precursors Precursors (Alpha-Haloketone + Thiourea) Intermediate Intermediate (Alpha-Thioketone) Precursors->Intermediate Nucleophilic Attack (S-alkylation) Marker1 Ketone C=O (~1690 cm-1) Thiourea C=S (~730/1100 cm-1) Precursors->Marker1 Product Final Product (2-Amino-4-Substituted Thiazole) Intermediate->Product Cyclization & Dehydration (-H2O, -HBr) Marker2 LOSS of C=O GAIN of C=N (~1640 cm-1) Product->Marker2

Figure 1: Hantzsch synthesis pathway highlighting critical FTIR spectral checkpoints.

Comparative Spectral Analysis

Reaction Monitoring: Precursor vs. Product

The most common error in thiazole synthesis is incomplete cyclization. The following table contrasts the diagnostic peaks of the starting materials against the final 2-amino-4-substituted thiazole.

Functional GroupPrecursor:

-Haloketone
Precursor: ThioureaProduct: 2-Amino-4-Substituted Thiazole Diagnostic Action
Carbonyl (

)
Strong, 1680–1700 cm⁻¹ AbsentABSENT Primary Success Indicator. Any peak here indicates unreacted ketone.
Amine (

)
AbsentBroad, 3100–3400 cm⁻¹Two distinct bands (Asym/Sym), 3400–3100 cm⁻¹Product bands are often sharper than thiourea due to different H-bonding.
Imine (

)
AbsentAbsentMedium/Strong, 1600–1640 cm⁻¹ Confirms ring closure.
Thiocarbonyl (

)
AbsentStrong, ~730 cm⁻¹ (or 1100–1400 coupled)ABSENT Disappearance confirms sulfur incorporation into the ring.
Thiazole Ring AbsentAbsent~1500–1550 cm⁻¹ (

stretch)
Fingerprint verification of aromaticity.
Substituent Effects: Methyl vs. Phenyl

The substituent at the 4-position significantly influences the fingerprint region.

Vibrational Mode2-Amino-4-Methylthiazole 2-Amino-4-Phenylthiazole ** mechanistic Insight**

Stretch
~3420 / 3260 cm⁻¹~3440 / 3256 cm⁻¹Phenyl conjugation may slightly stiffen the

bond, altering H-bonding potential.

Ring Stretch
1630–1640 cm⁻¹1610–1625 cm⁻¹Conjugation with the phenyl ring lowers the bond order of the thiazole

, red-shifting the peak.
Aromatic

Absent1600, 1500, 1450 cm⁻¹Characteristic "skeletal vibrations" of the phenyl substituent.

Out-of-Plane
~800–850 cm⁻¹ (Isolated)690–750 cm⁻¹ (Mono-sub benzene)Critical for distinguishing the substituent type.

Detailed Experimental Protocol

Sample Preparation
  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Why: Rapid, requires no sample dilution, eliminates water interference from KBr.

    • Protocol: Place ~2 mg of dried solid directly onto the Diamond/ZnSe crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Method B: KBr Pellet - For High Resolution

    • Why: Traditional method; avoids peak distortion in high refractive index regions.

    • Protocol: Mix sample with KBr (spectroscopic grade) in a 1:100 ratio. Grind to a fine powder (particle size < wavelength of IR light to reduce scattering). Press at 10 tons for 2 minutes to form a transparent disc.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard for solids).

  • Scans: 32 or 64 scans (To improve Signal-to-Noise ratio).

  • Range: 4000–400 cm⁻¹.[3][4]

  • Background: Collect a fresh air/blank background immediately before measurement to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
Validation Workflow

Use this logic gate to validate your synthesis:

Validation_Workflow Start Acquire Spectrum CheckCO Check 1680-1700 cm-1 (C=O Region) Start->CheckCO Fail1 Fail: Reaction Incomplete (Purify/Reflux longer) CheckCO->Fail1 Peak Present CheckCN Check 1600-1640 cm-1 (C=N Region) CheckCO->CheckCN Peak Absent Fail2 Fail: Ring not formed (Check reagents) CheckCN->Fail2 Peak Absent CheckNH2 Check 3100-3400 cm-1 (NH2 Doublet) CheckCN->CheckNH2 Peak Present Pass Pass: Valid 2-Aminothiazole CheckNH2->Pass Doublet Present

Figure 2: Step-by-step logic gate for validating thiazole synthesis via FTIR.

References

  • BenchChem. (2025).[1][2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Pagacz-Kostrzewa, M., et al. (2022).[5] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3897. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). 2-Thiazolamine, 4-phenyl- Infrared Spectrum. Retrieved from

  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of 2-Amino-4-phenylthiazole Derivatives. Retrieved from

  • Spectrochimica Acta Part A. (2012). FTIR and Quantum Chemical Investigations of 2-Amino-4-Methylbenzothiazole. Retrieved from

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Heterocyclic Amine Purity

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic amines is a cornerstone of chemical synthesis and pharmaceutical development. These nitrogen-containing cyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic amines is a cornerstone of chemical synthesis and pharmaceutical development. These nitrogen-containing cyclic compounds form the backbone of a vast array of active pharmaceutical ingredients (APIs). Their efficacy and safety are directly linked to their purity. This guide provides an in-depth comparison of the elemental analysis standards crucial for the comprehensive purity assessment of heterocyclic amines, moving beyond a simple checklist to explain the causality behind the analytical choices.

This guide is structured to address two fundamental aspects of purity: the intrinsic purity of the heterocyclic amine itself and the control of extraneous elemental impurities. We will explore the foundational technique of CHN (Carbon, Hydrogen, Nitrogen) analysis for determining the elemental composition and, consequently, the intrinsic purity of the synthesized molecule. Subsequently, we will delve into the regulatory landscape of elemental impurity analysis, as mandated by the International Council for Harmonisation (ICH) Q3D guidelines, which focuses on controlling trace metal contaminants.

Part 1: Intrinsic Purity Determination via CHN Combustion Analysis

The first step in characterizing a newly synthesized heterocyclic amine is to confirm its elemental composition. CHN analysis, a technique rooted in combustion, provides a fundamental and quantitative measure of the carbon, hydrogen, and nitrogen content of a pure organic compound. This analysis serves as a primary indicator of a compound's identity and purity.

The Principle of CHN Combustion Analysis

CHN analysis operates on the principle of complete combustion of the sample in a high-temperature furnace, in the presence of excess oxygen.[1] During this process, the carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. These combustion gases are then passed through a separation column and quantified by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas, allowing for the determination of the percentage of each element in the original sample.

Experimental Workflow for CHN Analysis

A robust CHN analysis workflow is critical for obtaining accurate and reproducible results. The following diagram illustrates the key steps involved in a typical CHN elemental analyzer.

Caption: Workflow of a CHN Elemental Analyzer.

Interpreting CHN Data for Purity Assessment

The power of CHN analysis lies in the direct comparison of experimentally determined elemental percentages with the theoretical values calculated from the compound's molecular formula. A close agreement between these values is a strong indicator of high purity. For publication in many chemistry journals, a deviation of ±0.4% is a widely accepted criterion.[2][3]

Table 1: Purity Calculation from CHN Analysis Data for a Hypothetical Heterocyclic Amine (Pyridine-3-carboxamide, C₆H₆N₂O)

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)59.0158.85-0.16
Hydrogen (H)4.954.91-0.04
Nitrogen (N)22.9422.80-0.14

In this example, the small deviations between the theoretical and experimental values suggest a high degree of purity for the synthesized pyridine-3-carboxamide.

Troubleshooting CHN Analysis for Nitrogen-Rich Heterocycles

Heterocyclic amines, by their nature, are rich in nitrogen. This can sometimes pose a challenge for CHN analysis. Incomplete combustion of nitrogen-rich compounds can lead to the formation of various nitrogen oxides, resulting in inaccurate nitrogen readings.[4] To mitigate this, ensuring a sufficient supply of oxygen and using appropriate combustion catalysts are crucial. For particularly difficult-to-combust samples, adjusting the combustion temperature and time may be necessary.

Part 2: Controlling Elemental Impurities According to ICH Q3D Guidelines

Beyond the intrinsic purity of the heterocyclic amine, ensuring its safety for pharmaceutical use requires the control of elemental impurities. These are trace metals that can be introduced at various stages of the manufacturing process, from raw materials and catalysts to equipment and container closure systems.[5] The ICH Q3D guideline provides a framework for the assessment and control of elemental impurities in drug products.[6][7][8][9]

Risk-Based Approach of ICH Q3D

The ICH Q3D guideline advocates for a risk-based approach to managing elemental impurities.[6][8][9] This involves identifying potential sources of elemental impurities, evaluating the risk of their inclusion in the final drug product, and implementing appropriate control strategies.

The logical flow of this risk assessment is depicted in the following diagram:

Caption: ICH Q3D Risk Assessment Workflow.

Classification of Elemental Impurities

ICH Q3D classifies elemental impurities into three classes based on their toxicity and the likelihood of their occurrence in the drug product.[5]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.

  • Class 2: Elements with route-dependent toxicity.

    • Class 2A: Require risk assessment due to their higher natural abundance (Co, Ni, V).

    • Class 2B: Require risk assessment only if intentionally added during the manufacturing process (e.g., catalysts like Pd, Pt, Ru).

  • Class 3: Elements with relatively low oral toxicity but may require consideration for other routes of administration (e.g., inhalation, parenteral).

Comparative Guide to Analytical Techniques for Elemental Impurities

The choice of analytical technique for elemental impurity testing depends on the specific elements of concern and the required detection limits. Inductively Coupled Plasma (ICP) techniques are the most commonly employed.

Table 2: Comparison of ICP-OES and ICP-MS for Elemental Impurity Analysis

FeatureICP-OES (Optical Emission Spectrometry)ICP-MS (Mass Spectrometry)
Principle Measures the light emitted by excited atoms in a plasma.[10]Measures the mass-to-charge ratio of ions produced in a plasma.[11]
Sensitivity Parts per billion (ppb) to parts per million (ppm).[10][12]Parts per trillion (ppt) to parts per billion (ppb).[11][12]
Throughput Generally higher due to faster analysis times.[12][13]Generally lower due to more complex instrumentation.[12]
Cost Lower instrument and operational costs.[12]Higher instrument and operational costs.[12]
Interferences Fewer spectral interferences.Prone to isobaric and polyatomic interferences, requiring advanced correction techniques.[14]
Best For Routine analysis of higher concentration elements.Trace and ultra-trace analysis of highly toxic elements (e.g., Class 1).[14]
Experimental Protocol: Elemental Impurity Analysis by ICP-MS

The following is a generalized protocol for the determination of elemental impurities in a heterocyclic amine API using ICP-MS.

1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 0.1 g of the heterocyclic amine sample into a clean microwave digestion vessel.

  • Add a mixture of high-purity nitric acid and hydrochloric acid.

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature and pressure according to a validated digestion program to ensure complete dissolution of the sample.

  • After cooling, dilute the digested sample to a final volume with deionized water.

2. Instrument Calibration

  • Prepare a series of multi-element calibration standards from certified stock solutions.

  • The concentration of the standards should bracket the expected concentration of the elements in the sample and the permitted daily exposure (PDE) limits.

  • Include an internal standard to correct for matrix effects and instrument drift.

3. Data Acquisition

  • Introduce the prepared samples and standards into the ICP-MS.

  • Acquire data for the elements of interest, monitoring specific isotopes to minimize interferences.

4. Data Analysis and Reporting

  • Generate a calibration curve for each element.

  • Calculate the concentration of each elemental impurity in the sample based on the calibration curve.

  • Report the results in µg/g and compare them to the established specification limits derived from the ICH Q3D PDEs.

Part 3: The Synergy of Orthogonal Techniques for Comprehensive Purity Assessment

For a comprehensive and trustworthy assessment of heterocyclic amine purity, relying on a single analytical technique is insufficient. A multi-faceted approach, employing orthogonal methods, provides a self-validating system. CHN analysis confirms the elemental composition of the bulk material, while techniques like ICP-MS provide highly sensitive quantification of trace elemental impurities.

By integrating the data from these complementary elemental analysis techniques, researchers and drug development professionals can confidently establish the purity profile of their heterocyclic amines, ensuring both the identity and safety of these critical pharmaceutical compounds. This rigorous approach to purity assessment is fundamental to the development of high-quality and safe medicines.

References

  • ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. (2025, April 2). Retrieved from [Link]

  • ICP-OES VS ICP-MS -7 Key Differences Analysis. Drawell. Retrieved from [Link]

  • ICP-MS or ICP-OES: What's the difference? (2025, January 23). GenTech Scientific. Retrieved from [Link]

  • ICP-OES vs. ICP-MS: Selecting the Right Method. (2025, May 28). AELAB. Retrieved from [Link]

  • Analysis of elemental impurities in API. (n.d.). Slideshare. Retrieved from [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC. Retrieved from [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. (2017, June 20). Almac. Retrieved from [Link]

  • Elemental impurities testing. (n.d.). ALS Global. Retrieved from [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PE Polska. Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]

  • Hello, can I get an explanation of the below problem with the CHNS analysis? (2017, July 19). ResearchGate. Retrieved from [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. Retrieved from [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH. Retrieved from [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency (EMA). Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? (n.d.). West. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PMC. Retrieved from [Link]

Sources

Validation

Structural Analysis &amp; Synthesis Guide: 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary & Structural Context This guide provides a technical analysis of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Structural Context

This guide provides a technical analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine , a critical heterocyclic building block used in the synthesis of lipid synthesis modulators and anti-infectives. Unlike its aromatic analogs (e.g., 4-(furan-2-yl)thiazol-2-amine), this molecule introduces specific stereochemical complexity and conformational flexibility due to the saturated tetrahydrofuran (THF) ring.

This document compares the solid-state properties, synthesis, and structural dynamics of the target molecule against its rigid aromatic alternatives, providing a roadmap for researchers attempting to crystallize or derivatize this scaffold.

Core Structural Distinction
  • Target (THF-Thiazole): Features an

    
     hybridized, puckered THF ring attached to the planar thiazole. This disrupts 
    
    
    
    -stacking, lowers the melting point, and introduces a chiral center at the C2 position of the THF ring.
  • Alternative (Furan-Thiazole): Features a fully aromatic, planar system capable of strong

    
    -
    
    
    
    stacking interactions, typically resulting in higher crystallinity and melting points.

Comparative Structural Analysis

The following table contrasts the physicochemical and crystallographic properties of the target molecule with its closest structural proxies.

FeatureTarget: 4-(THF-2-yl)thiazol-2-amine Alternative A: 4-(Furan-2-yl)thiazol-2-amine Alternative B: 4-Phenylthiazol-2-amine
Hybridization Mixed

(thiazole) /

(THF)
Fully

(Aromatic)
Fully

(Aromatic)
Conformation Non-Planar: THF ring adopts "envelope" or "twist" puckering.Planar: High degree of conjugation between rings.Planar/Twisted: Torsion angle ~0-20° depending on packing.
Chirality Yes (C2 of THF): Exists as R- or S- enantiomers (or racemate).No: Achiral.No: Achiral.
Dominant Packing Force Hydrogen Bonding (NH

N/O) + van der Waals.

-

Stacking + Hydrogen Bonding.

-

Stacking + Hydrogen Bonding.
Predicted MP Moderate (Solid/Low-melting Solid)High (>150 °C)High (146–148 °C) [1]
Solubility High in polar organic solvents (MeOH, DMSO).Moderate.Low to Moderate.

Experimental Synthesis & Crystallization Protocol

Since specific crystal structure reports for the THF derivative are rare in open literature compared to the furan analog, the following protocol is reconstructed from patent data [2] and standard Hantzsch thiazole synthesis methodologies to ensure reproducibility.

Phase 1: Precursor Synthesis (Bromination)

Objective: Synthesize 2-bromo-1-(tetrahydrofuran-2-yl)ethanone.

  • Starting Material: 1-(Tetrahydrofuran-2-yl)ethanone or Tetrahydrofuran-2-carbonyl chloride.

  • Reagents: Polymer-supported tribromide or

    
     in MeOH/Ether.
    
  • Critical Step: Control temperature (<0 °C) to prevent over-bromination or ring opening of the THF ether.

Phase 2: Hantzsch Condensation (The "Product")

Objective: Cyclization to form the thiazole ring.

  • Dissolution: Dissolve 2-bromo-1-(tetrahydrofuran-2-yl)ethanone (1.0 eq) in Ethanol (anhydrous).

  • Addition: Add Thiourea (1.1 eq).

  • Reflux: Heat to reflux (70–80 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool reaction mixture.[1][2]

    • Neutralize with aqueous

      
       or 
      
      
      
      to precipitate the free base.
    • Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Phase 3: Crystallization Strategy

Due to the flexible THF ring, the free base may be an oil or amorphous solid. To obtain X-ray quality crystals:

  • Method A (Salt Formation): Dissolve free base in diethyl ether and add 1M HCl in ether. The resulting hydrochloride salt restricts the THF ring flexibility, promoting lattice formation.

  • Method B (Slow Evaporation): Use a solvent system of Isopropanol:Hexane (1:4) . The non-polar hexane encourages aggregation of the thiazole cores while isopropanol solvates the amine.

Structural Pathway Visualization

The following diagram illustrates the synthesis pathway and the structural divergence between the flexible Target and the rigid Alternative.

G Start Start: Tetrahydrofuran-2-carbonyl chloride Inter Intermediate: 2-bromo-1-(THF-2-yl)ethanone Start->Inter 1. Diazomethane 2. HBr Target TARGET: 4-(THF-2-yl)thiazol-2-amine (Flexible, Chiral, sp3) Inter->Target Thiourea (Hantzsch Synthesis) Alt ALTERNATIVE: 4-(Furan-2-yl)thiazol-2-amine (Rigid, Planar, sp2) Target->Alt Structural Divergence: Loss of Planarity FuranStart 2-Bromo-1-(furan-2-yl)ethanone FuranStart->Alt Thiourea

Caption: Synthesis pathway comparing the flexible THF-thiazole target (Green) vs. the rigid Furan-thiazole alternative (Red).

Mechanistic Insights for Drug Design

When substituting the Furan moiety with Tetrahydrofuran in a drug candidate, researchers must account for three specific crystallographic and biological shifts:

  • Vectorial Change: The nitrogen atom in the THF ring is an ether oxygen, but the carbon attachment point (C2) is chiral. This changes the vector of the thiazole exit relative to the ring, unlike the flat furan.

  • Solubility Profile: The THF derivative is significantly more soluble in aqueous media than the furan or phenyl analogs due to the loss of the hydrophobic

    
    -surface.
    
  • Binding Pocket Fit:

    • Furan-Thiazole:[3][4] Fits narrow, flat hydrophobic pockets (e.g., intercalating sites).

    • THF-Thiazole:[5] Fits globular, aliphatic pockets. The oxygen atom in THF can act as a specific H-bond acceptor in a non-planar orientation [3].

References

  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • World Intellectual Property Organization. (2012). WO2012122391A1 - Heterocyclic modulators of lipid synthesis.

Sources

Comparative

Validation of Kinase Inhibition Potency for Thiazole-Based Scaffolds

[1][2] Executive Summary: The Thiazole Advantage in Kinase Medicinal Chemistry The thiazole ring system has emerged as a "privileged scaffold" in kinase inhibitor discovery, distinct from the classical quinazoline (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Thiazole Advantage in Kinase Medicinal Chemistry

The thiazole ring system has emerged as a "privileged scaffold" in kinase inhibitor discovery, distinct from the classical quinazoline (e.g., Gefitinib) or pyrimidine (e.g., Imatinib) cores. Its unique electronic distribution allows the nitrogen atom to serve as a critical hydrogen bond acceptor in the kinase hinge region, while the sulfur atom modulates lipophilicity and metabolic stability.

This guide provides a rigorous, self-validating technical framework for evaluating thiazole-based candidates. Unlike generic screening protocols, this workflow addresses the specific liability of thiazole scaffolds: the discrepancy between biochemical potency and intracellular target engagement due to high ATP competition and lysosomal sequestration.

Comparative Analysis: Thiazole vs. Established Scaffolds

To objectively validate a new thiazole-based inhibitor, it must be benchmarked against established scaffold classes. Thiazoles often exhibit superior potency per molecular weight (Ligand Efficiency) but face challenges in selectivity compared to fused bicyclic systems like quinazolines.

Table 1: Scaffold Performance Benchmarks
FeatureThiazole Scaffolds (e.g., Dasatinib, Dabrafenib)Quinazoline Scaffolds (e.g., Gefitinib, Erlotinib)Pyrimidine Scaffolds (e.g., Imatinib)
Binding Mode Type I / Type II (Versatile hinge binder)Type I (ATP Competitive)Type II (DFG-out stabilizer)
Potency (IC50) High (often <1 nM) due to tight H-bond networkHigh (<10 nM)Moderate to High (10-100 nM)
Selectivity Variable ; requires careful decoration to avoid off-target Src/Abl inhibitionHigh for EGFR family; rigid core limits promiscuityHigh ; conformational selection drives specificity
Physiochemical Lower MW; Moderate Lipophilicity (LogP ~3-4)Higher MW; High Lipophilicity (LogP >4)High MW; Polar surface area considerations
Metabolic Liability S-oxidation; Thiazole ring opening (rare)Quinazoline ring hydroxylationN-dealkylation

Strategic Validation Workflow

The following diagram outlines the mandatory cascade to validate thiazole potency. This workflow filters out "false positives" that bind free enzymes but fail in the cellular context.

ValidationCascade Start New Thiazole Analog BioChem Step 1: Biochemical Assay (TR-FRET / LanthaScreen) Goal: Intrinsic Affinity (Ki) Start->BioChem Cellular Step 2: Cellular Target Engagement (NanoBRET) Goal: Intracellular Occupancy BioChem->Cellular If IC50 < 100 nM Cellular->BioChem Poor Correlation? Check Permeability/Efflux Kinetics Step 3: Residence Time (Jump Dilution / SPR) Goal: Off-rate (k_off) Cellular->Kinetics If IC50_cell < 5x IC50_bio Decision Go/No-Go Decision Kinetics->Decision If Residence Time > 30 min

Figure 1: Validation Cascade. A stepwise filter ensuring only compounds with translational potential proceed.

Detailed Experimental Protocols

Protocol A: Biochemical Potency via TR-FRET (LanthaScreen)

Rationale: Thiazoles can be fluorescent quenchers. Traditional fluorescence intensity assays are prone to artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this interference by introducing a time delay.

The Self-Validating System:

  • Tracer Optimization: Determine the

    
     of the tracer for the kinase before testing inhibitors.
    
  • ATP Competition Check: Run the assay at

    
     to ensure Type I/II inhibitor sensitivity is balanced.
    

Step-by-Step Methodology:

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Enzyme/Antibody Mix: Dilute the specific kinase (e.g., Src, Abl) to 2x the optimal concentration (typically 5-10 nM) mixed with Europium-labeled anti-tag antibody (2 nM).

  • Inhibitor Addition:

    • Dispense 100 nL of the thiazole test compound (10-point dilution series in DMSO) into a 384-well low-volume white plate.

    • Include Staurosporine as a high-potency reference control and DMSO-only as a negative control.

  • Reaction Initiation: Add 5 µL of the Enzyme/Antibody mix to the wells. Incubate for 15 mins.

  • Tracer Addition: Add 5 µL of the AlexaFluor-labeled Kinase Tracer (at

    
     concentration).
    
  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).

  • Data Analysis: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation to determine IC50.

    • Quality Gate: Z'-factor must be > 0.5.[2]

Protocol B: Cellular Target Engagement (NanoBRET)

Rationale: Thiazoles are often substrates for efflux pumps (P-gp). A biochemical IC50 of 1 nM is meaningless if the cytosolic concentration is 0.1 nM. NanoBRET measures binding inside live cells, accounting for membrane permeability and ATP competition.

The Self-Validating System:

  • Permeability Control: Use a control compound with known poor permeability to verify the assay detects entry issues.

  • Viability Check: Multiplex with a cytotoxicity assay (e.g., CellTiter-Glo) to ensure signal loss isn't due to cell death.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein. Incubate for 24 hours.

  • Seeding: Trypsinize and re-seed cells into 96-well non-binding surface plates (2 x 10^4 cells/well).

  • Tracer/Inhibitor Addition:

    • Add the cell-permeable NanoBRET Tracer (concentration determined by previous titration).

    • Immediately add the thiazole test compound (serial dilution).

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2 to allow equilibrium.

  • Substrate Addition: Add the NanoLuc substrate / Extracellular Inhibitor solution (3x stock).

    • Note: The extracellular inhibitor quenches any signal from leaked kinase, ensuring only intracellular binding is measured.

  • Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) on a luminometer.

  • Calculation: Calculate the milliBRET unit (mBU).

Mechanistic Visualization: Thiazole Binding Logic

Understanding why the thiazole works is critical for optimization. The diagram below illustrates the structural logic of a Type I thiazole inhibitor (like Dasatinib) binding to the ATP pocket.

ThiazoleBinding Thiazole Thiazole Core (Scaffold) Nitrogen N3 Atom (H-Bond Acceptor) Thiazole->Nitrogen Contains Sulfur Sulfur Atom (Lipophilic Contact) Thiazole->Sulfur Contains Kinase Kinase Hinge Region (Met318 in c-Src) Nitrogen->Kinase Hydrogen Bond (Critical for Potency) Potency High Potency (<10 nM) Nitrogen->Potency Gatekeeper Gatekeeper Residue (Thr338) Sulfur->Gatekeeper Van der Waals (Selectivity Filter) Sulfur->Potency

Figure 2: Structural basis of Thiazole potency. The N3 atom is the linchpin for hinge binding.

References

  • Vasta, J. D., et al. (2018).[3] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[3][4] Cell Chemical Biology, 25(2), 206-214. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET.[3][4][5] Nature Communications, 6, 10091. Link

  • Thermo Fisher Scientific. (n.d.).[6] LanthaScreen™ Eu Kinase Binding Assay Validation Packet. Link

  • Promega Corporation. (2021).[7] NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol.[5][7][8][9] Link

Sources

Validation

Comprehensive Guide: Chiral Separation of 4-(tetrahydrofuran-2-yl)thiazol-2-amine

Topic: Chiral separation of 4-(tetrahydrofuran-2-yl)thiazol-2-amine enantiomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral separation of 4-(tetrahydrofuran-2-yl)thiazol-2-amine enantiomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile

The separation of 4-(tetrahydrofuran-2-yl)thiazol-2-amine enantiomers is a critical step in the development of kinase inhibitors (e.g., CDK, PKB/Akt inhibitors) where this scaffold serves as a pharmacophore. The chirality resides at the C2 position of the tetrahydrofuran (THF) ring , while the 2-aminothiazole moiety introduces basicity that complicates chromatographic behavior.

This guide compares three distinct separation methodologies: Supercritical Fluid Chromatography (SFC) , Normal Phase HPLC (NP-HPLC) , and Crown Ether-based Reversed Phase .

Top Recommendation:

  • For Preparative Scale: SFC using Chiralpak AD-3 or AS-H is the superior choice due to high throughput and solvent recovery.

  • For Analytical QC: NP-HPLC on Chiralpak AD-H provides the most robust, transferable method for routine purity checks.

Physicochemical Profile
PropertyValue/CharacteristicImpact on Separation
Structure Thiazole ring fused to 2-THFChiral center at THF-C2.[1]
Basicity (pKa) ~5.3 (Thiazole amine)Requires basic additives (DEA/TEA) to prevent silanol interaction and peak tailing.
H-Bonding Donor (NH₂), Acceptor (N, O)Strong interaction with polysaccharide carbamate phases.
Solubility Moderate in alcohols/DCMCompatible with SFC (MeOH co-solvent) and NP (IPA/EtOH).

Comparative Methodology Guide

Method A: Supercritical Fluid Chromatography (SFC) – The Preparative Standard

SFC is currently the industry standard for separating this class of compounds due to the low viscosity of supercritical CO₂, allowing for high flow rates and rapid cycle times.[2]

  • Mechanism: Hydrogen bonding and dipole-dipole interactions between the carbamate groups of the stationary phase and the amino/ether moieties of the analyte.

  • Why it works: The amine functionality interacts strongly with the amylose/cellulose backbone. The CO₂/Methanol system suppresses non-specific hydrophobic interactions, sharpening peaks.

Protocol 1: Amylose-Based SFC (High Throughput)
  • Column: Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 3 µm.

  • Mobile Phase: CO₂ / Methanol (60:40 v/v).

  • Additive: 0.2% Diethylamine (DEA) or Ammonia. Crucial for peak symmetry.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 35–40°C.

    • Flow Rate: 3–5 mL/min (Analytical), >50 mL/min (Prep).

  • Expected Outcome: Baseline resolution (Rs > 2.5). The (S)-enantiomer typically elutes first on AD phases for this scaffold, though confirmation via optical rotation is required.

Protocol 2: Cellulose-Based SFC (Alternative Selectivity)
  • Column: Chiralpak AS-H (Amylose tris[(S)-α-methylbenzylcarbamate]).

  • Mobile Phase: CO₂ / Isopropanol (85:15 v/v).

  • Additive: 0.1% DEA.

  • Note: Often provides higher selectivity (

    
    ) for thiazole derivatives but longer retention times than AD-3.
    
Method B: Normal Phase HPLC – The Analytical Workhorse

Traditional normal phase is preferred for Quality Control (QC) environments where SFC instrumentation may be absent. It offers high reproducibility but consumes more solvent.

  • Mechanism: Steric fit of the THF ring into the chiral cavities of the polysaccharide, stabilized by H-bonding of the amine.

  • Why it works: The hexane-rich environment maximizes the "lock-and-key" chiral recognition mechanism.

Protocol: Coated Polysaccharide HPLC
  • Column: Chiralpak AD-H or Chiralcel OD-H (5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 to 80:20 v/v).

  • Additive: 0.1% Diethylamine (DEA) .

    • Warning: Do not use TFA; it will protonate the amine and destroy resolution on these columns.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Thiazole absorbance).

  • Self-Validation: Inject a racemic standard. If peak tailing factor > 1.3, increase DEA concentration to 0.2%.

Method C: Crown Ether Reversed Phase – The Primary Amine Specialist

This method utilizes the specific complexation between the primary amine (-NH₂) of the thiazole and a crown ether selector.

  • Mechanism: Host-guest complexation. The ammonium ion (generated by acidic mobile phase) fits inside the crown ether ring.

  • Why it works: This molecule has a primary amine.[4] Crown ethers (e.g., 18-crown-6 derivatives) are exceptionally selective for primary amines.

Protocol: Crownpak CR-I(+)[4]
  • Column: Crownpak CR-I(+) or CR-I(-) .

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85:15).

  • Conditions: Low temperature (10–25°C) enhances complex stability.

  • Pros: Can achieve extremely high separation factors (

    
    ).
    
  • Cons: Requires acidic aqueous mobile phases (corrosive); not suitable for preparative isolation due to salt formation.

Performance Comparison Table

FeatureSFC (Chiralpak AD-3) NP-HPLC (Chiralpak AD-H) Crown Ether (Crownpak)
Throughput High (Short run times)ModerateLow (Long equilibration)
Solvent Cost Low (Mainly CO₂)High (Hexane/IPA)Low (Water/MeOH)
Scalability Excellent (kg scale)Good (g scale)Poor (Analytical only)
Resolution (Rs) > 3.0> 2.0> 1.5
Sample Recovery Easy (Evaporate MeOH)Easy (Evaporate Hex/IPA)Difficult (Remove acid/salts)
Primary Use Purification / Prep QC / Purity Check Difficult separations

Decision Workflow (DOT Diagram)

The following flowchart illustrates the logical screening process to determine the optimal method for your specific needs (Purity check vs. Isolation).

ChiralSeparationWorkflow Start Start: Racemic 4-(tetrahydrofuran-2-yl)thiazol-2-amine Goal Define Goal Start->Goal Prep Preparative Isolation (>100 mg) Goal->Prep Purification Anal Analytical QC (<1 mg) Goal->Anal Purity Check SFC_Screen Screen SFC (Chiralpak AD-3, AS-H) Prep->SFC_Screen HPLC_Screen Screen NP-HPLC (Chiralpak AD-H, OD-H) Anal->HPLC_Screen SFC_Cond Cond: CO2/MeOH + 0.2% DEA SFC_Screen->SFC_Cond SFC_Result Check Resolution (Rs) SFC_Cond->SFC_Result SFC_Opt Optimize: Change Co-solvent (IPA) or Column (Cellulose) SFC_Result->SFC_Opt Rs < 1.5 SFC_Final Run Prep SFC (High Throughput) SFC_Result->SFC_Final Rs > 2.0 SFC_Opt->SFC_Final HPLC_Cond Cond: Hex/IPA (90:10) + 0.1% DEA HPLC_Screen->HPLC_Cond HPLC_Result Check Peak Shape HPLC_Cond->HPLC_Result Crown_Alt Alternative: Crownpak CR-I(+) (Acidic Mobile Phase) HPLC_Result->Crown_Alt Tailing/No Res HPLC_Final Establish QC Method HPLC_Result->HPLC_Final Good Shape Crown_Alt->HPLC_Final

Caption: Logical decision tree for selecting between SFC and HPLC based on scale and resolution requirements.

Experimental Protocols & Troubleshooting

Sample Preparation[5][6]
  • Solvent: Dissolve the racemate in the mobile phase alcohol (e.g., Methanol or IPA). Avoid dissolving in pure DMSO if injecting large volumes in NP-HPLC, as it can disrupt the phase system.

  • Concentration:

    • Analytical: 0.5 – 1.0 mg/mL.

    • Preparative: 20 – 50 mg/mL (solubility permitting).

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction between the amine and residual silanols on the silica support.

    • Fix: Increase DEA concentration to 0.2% or 0.3%. Ensure the column is "dedicated" to basic compounds (memory effects from acidic runs can persist).

  • Low Solubility:

    • Cause: The aminothiazole scaffold can be crystalline/polar.

    • Fix (SFC): Use Chiralpak IA/IB/IC (immobilized phases) which allow the use of Dichloromethane (DCM) or THF as solubility enhancers in the mobile phase.

  • Broad Peaks:

    • Cause: Slow mass transfer or column overload.

    • Fix: Increase temperature to 35°C or 40°C to improve kinetics.

References

  • Vertex Pharmaceuticals. (2016). Substituted nucleoside derivatives useful as anticancer agents. US Patent 2016/0244475 A1. (Describes SFC separation of similar THF-pyrazole derivatives using Chiralpak AD-3).

  • Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up. (General protocols for scaling up polysaccharide columns).

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Report. (Comparison of screening workflows).

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. (Context on the chemical properties and synthesis of 2-aminothiazoles).

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. (Validation of Crownpak for primary amines).

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine and Its Alternatives

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of analytical reference standards are paramount. This guide provides an in-depth technical comparison of refere...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of analytical reference standards are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine and its common alternatives. We will delve into the nuances of analytical methodologies, supported by experimental data, to provide a comprehensive resource for making informed decisions in a laboratory setting.

Introduction: The Critical Role of Reference Standards

In pharmaceutical analysis, reference standards are the bedrock of reliable and reproducible results. They serve as the benchmark against which a sample is measured, ensuring the identity, purity, strength, and quality of a drug substance. The use of well-characterized reference standards is not just a matter of good scientific practice; it is a regulatory requirement mandated by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active molecules.[1] Accurate quantification and impurity profiling of such compounds are critical during drug discovery, development, and quality control.

The Challenge: Availability of a Certified Reference Standard for 4-(tetrahydrofuran-2-yl)thiazol-2-amine

A significant challenge in the analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine is the current lack of a commercially available, pharmacopeia-grade certified reference standard. This necessitates that laboratories either procure a well-characterized material from a reputable supplier or prepare and qualify an in-house reference standard. The latter involves a rigorous process of structural elucidation and purity determination, which can be both time-consuming and resource-intensive.

Comparative Analysis of Alternative Reference Standards

Given the absence of a dedicated certified reference standard for the target analyte, it is common practice to utilize closely related compounds as analytical standards. This section provides a comparative overview of three readily available and well-characterized alternatives:

  • 2-Aminothiazole: The foundational scaffold of the target molecule.

  • 4-Phenylthiazol-2-amine: An analogue with an aromatic substituent.

  • 4-(Furan-2-yl)thiazol-2-amine: An analogue with a different heterocyclic substituent.

The selection of an appropriate alternative will depend on the specific analytical needs, such as impurity profiling or pharmacokinetic studies.

Purity and Characterization Comparison

The table below summarizes the key quality attributes of commercially available reference standards for the selected alternatives. This data is compiled from representative Certificates of Analysis (CoA).

Parameter 2-Aminothiazole 4-Phenylthiazol-2-amine 4-(Furan-2-yl)thiazol-2-amine
CAS Number 96-50-42010-06-228989-52-8
Molecular Formula C₃H₄N₂SC₉H₈N₂SC₇H₆N₂OS
Molecular Weight 100.14 g/mol 176.24 g/mol 166.20 g/mol
Purity (HPLC) >98.0% (T)[2]≥98% (GC)[3]98%[4]
Appearance Pale yellow crystal powder[5]White to light yellow to light orange crystalline powder[3]Solid[4]
Melting Point 86°C to 91°C[6]149 - 153 °C[3]126 to 127°C[4]
Identification Consistent with structure (NMR)[7]Consistent with structure (IR)Conforms to structure (IR)
Supplier (Example) TCI[2], Merck (Sigma-Aldrich)[8]Chem-Impex[3], Pharmaffiliates[9]Fluorochem[4]

Expert Insight: The choice of reference standard should be guided by the analytical method's specificity. For instance, while 2-aminothiazole is a fundamental building block, its chromatographic behavior may differ significantly from the target analyte due to the absence of the tetrahydrofuran moiety. 4-Phenylthiazol-2-amine and 4-(furan-2-yl)thiazol-2-amine offer closer structural similarity and are likely to have more comparable chromatographic properties.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the analysis of thiazole derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like 4-(tetrahydrofuran-2-yl)thiazol-2-amine and its alternatives. A well-developed HPLC method can provide excellent resolution, sensitivity, and accuracy for both quantification and impurity profiling.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Analyte Characterization (Solubility, pKa, UV Spectra) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Analysis Val5->App1 App2 Stability Studies App1->App2 App3 Impurity Profiling App1->App3

Caption: A typical workflow for HPLC method development and validation.

Based on a review of established methods for similar compounds, the following starting conditions are recommended for the analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine and its alternatives.

Parameter Recommended Condition Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesA generic gradient to elute a range of polar and non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~254 nm or Diode Array Detector (DAD)Thiazole derivatives typically have a UV chromophore. DAD allows for peak purity analysis.
Column Temperature 30 °CProvides reproducible retention times.

Experimental Data Synopsis:

A study on the HPLC analysis of 2-aminothiazole derivatives demonstrated successful separation using a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid.[10] For MS compatibility, formic acid is a suitable replacement for phosphoric acid. Another study on a novel indole-thiazole derivative utilized a C18 column with a mobile phase of acetonitrile and acidified water (0.05% trifluoroacetic acid), achieving good selectivity.[11] These findings support the recommended starting conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-(tetrahydrofuran-2-yl)thiazol-2-amine and its alternatives may have limited volatility, GC-MS can be employed, particularly for impurity profiling of more volatile related substances. The tetrahydrofuran moiety itself is amenable to GC analysis.[12][13]

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Prep1 Dissolution in a suitable solvent Prep2 Derivatization (optional) Prep1->Prep2 Analysis1 Injection Prep2->Analysis1 Analysis2 Separation on GC column Analysis1->Analysis2 Analysis3 Ionization (e.g., EI) Analysis2->Analysis3 Analysis4 Mass Analysis (MS) Analysis3->Analysis4 Data1 Peak Integration Analysis4->Data1 Data2 Library Matching Data1->Data2 Data3 Quantification Data2->Data3

Caption: A general workflow for GC-MS analysis.

Parameter Recommended Condition Justification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range 40-450 amuCovers the expected mass range of the analytes and their fragments.

Expert Insight: For less volatile thiazole derivatives, derivatization may be necessary to improve their chromatographic properties for GC-MS analysis.[14] Silylation is a common derivatization technique for compounds with active hydrogens, such as amines. However, this adds a step to the sample preparation and can introduce variability.

Method Validation: Ensuring Trustworthiness

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation parameters are defined by ICH Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A study on the validation of an HPLC method for a novel antifungal drug based on 1,3,4-thiadiazole reported a linearity of r² > 0.999, and good intra- and inter-day precision and accuracy, demonstrating the successful application of these validation principles.[15]

Conclusion and Recommendations

The analysis of 4-(tetrahydrofuran-2-yl)thiazol-2-amine presents a challenge due to the lack of a commercially available certified reference standard. However, by selecting appropriate, well-characterized alternative reference standards such as 2-aminothiazole, 4-phenylthiazol-2-amine, or 4-(furan-2-yl)thiazol-2-amine, and by developing and validating a robust analytical method, reliable and accurate results can be achieved.

For routine analysis, a reversed-phase HPLC method with UV detection is recommended as the primary technique. The starting conditions provided in this guide offer a solid foundation for method development. It is imperative that any developed method is fully validated according to ICH guidelines to ensure its suitability for its intended use in a regulated environment. For the analysis of potential volatile impurities, GC-MS can be a valuable complementary technique.

Ultimately, the choice of reference standard and analytical methodology should be based on a thorough risk assessment and a clear understanding of the analytical objectives. This guide provides the necessary technical insights to navigate these decisions effectively.

References

  • Leyan. (2023, June 9). Certificate of Analysis: Methyl 2-aminothiazole-5-carboxylate.
  • Munjas, L. et al. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES.
  • SIELC Technologies. (2018, February 16). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]

  • Tocris. (2025, March 19). Certificate of Analysis.
  • Analytice. (n.d.). Laboratory Analysis of Tetrahydrofuran (THF). Retrieved from [Link]

  • Basavanakatti, V. N., et al. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Pharmaffiliates. (2010, June 2). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • RSC Publishing. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (2019, August 5). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]

  • R Discovery. (n.d.). Validated HPLC Method Research Articles.
  • Basavanakatti, V. N., et al. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • ResearchGate. (2012, February 3). What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water? Retrieved from [Link]

  • Restek. (n.d.). Tetrahydrofuran: CAS # 109-99-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Journal of Molecular Structure. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(Tetrahydrofuran-2-yl)thiazol-2-amine

Executive Safety Summary 4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic building block combining a basic aminothiazole core with a lipophilic tetrahydrofuran (THF) moiety. This structural combination presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a heterocyclic building block combining a basic aminothiazole core with a lipophilic tetrahydrofuran (THF) moiety. This structural combination presents a dual hazard profile: the corrosive/irritant potential of primary amines and the enhanced tissue permeability associated with lipophilic ether rings.

Critical Warning: Standard laboratory PPE (single nitrile gloves, standard lab coat) is insufficient for prolonged handling of this substance due to the high risk of dermal absorption and potential sensitization. This guide mandates an upgraded PPE protocol to mitigate bioavailability risks.

Hazard Analysis & Risk Assessment

Synthesizing chemical structure with toxicological principles.

Structural Hazard Analysis
  • Aminothiazole Core: Primary aromatic/heterocyclic amines are known sensitizers and irritants. They can cause severe eye damage (Category 2A/1) and respiratory tract irritation (STOT SE 3).[1]

  • Tetrahydrofuran (THF) Moiety: The addition of the THF ring increases the molecule's lipophilicity (LogP), facilitating rapid transport across the stratum corneum (skin barrier).

  • Peroxidation Risk: Like many ethers, the THF ring is susceptible to auto-oxidation. While less volatile than THF solvent, the solid/oil residue may form explosive peroxides upon prolonged storage in air.

Routes of Entry & Consequences
RouteRisk LevelMechanismConsequence
Dermal CRITICAL Lipophilic absorptionSystemic toxicity, chemical burns, sensitization.
Inhalation HIGH Dust/Aerosol generationMucosal inflammation, bronchial spasms.
Ocular HIGH Direct contactCorneal opacity, irreversible damage (basic pH).

PPE Specifications (The Matrix)

Do not deviate from these specifications without a documented risk assessment.

ComponentMinimum SpecificationOperational Logic (The "Why")
Hand Protection Double-Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or NeoprenePermeation Dynamics: Heterocyclic amines can permeate thin nitrile in <15 mins. Movement reduces breakthrough time by ~30% [1].[2] Double gloving creates a sacrificial barrier and visual indicator of breach.
Respiratory Engineering Control Primary Fume Hood (Face velocity: 0.5 m/s)Fallback: N95/P100 RespiratorAminothiazole dusts are bioactive. If working outside a hood (e.g., weighing), a fitted P100 is mandatory to prevent sensitization.
Eye Protection Chemical Goggles (Indirect Vent) Standard safety glasses are insufficient.The basicity of the amine group poses a risk of saponification of ocular tissues. Goggles seal against dust and splashes.
Body Defense Tyvek® Lab Coat (or equivalent) Closed-toe chemical resistant shoes.Cotton lab coats absorb liquids and hold them against the skin. Non-woven polypropylene (Tyvek) repels particulates and light splashes.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup
  • Atmosphere Check: Verify Fume Hood flow rate is >0.5 m/s.

  • Inert Environment: If the container has been stored for >6 months, test for peroxides using standard iodide strips before heating or distilling.

  • Static Control: Use an ionizing bar or antistatic gun if the substance is a dry powder, as static cling can disperse amine dusts outside the weighing boat.

Phase 2: Active Handling (Weighing & Transfer)
  • Donning Sequence: Wash hands -> Inner Glove -> Tyvek Coat -> Outer Glove (taped to sleeve if handling >5g) -> Goggles.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Dirty): Touches the chemical container and spatula.

    • Right Hand (Clean): Touches the balance door, notebook, and hood sash.

    • Reasoning: Prevents cross-contamination of lab surfaces which leads to "unexplained" dermatitis later.

  • Solubilization: Add solvent slowly. The amine group may generate heat (exotherm) upon protonation if acidic solvents are used.

Phase 3: Decontamination & Doffing
  • Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak" method (pulling from the palm) to avoid snapping.

  • Solvent Wipe: Wipe down the balance and work area with a mild acid solution (e.g., 1% acetic acid) followed by ethanol. This neutralizes trace amine residues that water alone might spread.

  • Final Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.

Disposal & Emergency Procedures

Disposal Workflow
  • Segregation: Do NOT mix with oxidizing agents (nitric acid, peroxides) in the waste stream. Violent reaction/fire risk.

  • Classification: Dispose of as "Basic Organic Waste" or "Nitrogen-Containing Organic Waste."

  • Container: High-Density Polyethylene (HDPE) is preferred.[3] Avoid metal containers if the compound is in an acidic solution (corrosion risk).

Emergency Response[3][5][6]
  • Skin Contact: Immediately strip contaminated clothing.[4][5][6] Flush skin with water for 15 minutes .[7] Do not use vinegar (exothermic neutralization risk on skin); stick to copious water.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological consult.

Visual Logic: Safety Decision Tree

SafetyProtocol Start Start: Handling 4-(Tetrahydrofuran-2-yl)thiazol-2-amine RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess Engineering 2. Engineering Controls (Fume Hood > 0.5m/s?) RiskAssess->Engineering Stop STOP WORK Repair Ventilation Engineering->Stop No PPE_Select 3. PPE Selection (Double Nitrile + Goggles + Tyvek) Engineering->PPE_Select Yes Handling 4. Active Handling (Use Static Control & Clean/Dirty Hand Rule) PPE_Select->Handling Decon 5. Decontamination (Neutralize with 1% Acetic Acid wipe) Handling->Decon Disposal 6. Disposal (Segregate from Oxidizers) Decon->Disposal

Figure 1: Operational workflow for safe handling, emphasizing the critical dependency on engineering controls before PPE selection.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Aminothiazole. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. [Link]

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